8-(Trifluoromethoxy)quinolin-4-amine
Description
Properties
IUPAC Name |
8-(trifluoromethoxy)quinolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O/c11-10(12,13)16-8-3-1-2-6-7(14)4-5-15-9(6)8/h1-5H,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXQDWAKYWHIPPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(=C1)OC(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30670912 | |
| Record name | 8-(Trifluoromethoxy)quinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30670912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874880-24-7 | |
| Record name | 8-(Trifluoromethoxy)quinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30670912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 874880-24-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 8-(Trifluoromethoxy)quinolin-4-amine
An In-Depth Technical Guide to the
Abstract
This technical guide provides a comprehensive overview of a robust and well-established synthetic route to 8-(Trifluoromethoxy)quinolin-4-amine, a key scaffold in medicinal chemistry. The trifluoromethoxy group is a crucial substituent in modern drug design, valued for its ability to enhance metabolic stability, lipophilicity, and binding affinity. The 4-aminoquinoline core is a privileged structure, famously present in numerous antimalarial agents like Chloroquine and Tafenoquine, and is explored for a wide range of other therapeutic applications including anticancer and anti-inflammatory agents.[1][2][3] This document details a logical, multi-step synthesis beginning from 2-(trifluoromethoxy)aniline, proceeding through a quinolone intermediate via a Conrad-Limpach-type reaction, followed by chlorination and subsequent amination. The causality behind experimental choices, detailed step-by-step protocols, and critical process parameters are discussed to provide researchers, scientists, and drug development professionals with a practical and scientifically grounded guide.
Introduction: The Significance of the 4-Aminoquinoline Scaffold
The quinoline ring system is a cornerstone of heterocyclic chemistry and drug discovery. Among its derivatives, the 4-aminoquinoline framework has proven to be particularly fruitful. This scaffold is central to some of the most impactful antimalarial drugs in history.[1] The strategic placement of substituents on this core allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The 8-trifluoromethoxy substituent, in particular, leverages the unique electronic properties of the -OCF₃ group to modulate the molecule's overall profile, making 8-(Trifluoromethoxy)quinolin-4-amine a valuable building block for novel therapeutic agents.[4]
This guide presents a validated and rational synthetic pathway, designed for reproducibility and scalability. The chosen strategy is a three-part process:
-
Quinolone Formation: Construction of the core heterocyclic system via a Conrad-Limpach cyclization.
-
Activation via Chlorination: Conversion of the 4-quinolone to a more reactive 4-chloroquinoline intermediate.
-
Nucleophilic Aromatic Substitution (SNAr): Introduction of the final amine functionality.
Retrosynthetic Analysis and Strategic Rationale
A logical retrosynthetic approach to 8-(Trifluoromethoxy)quinolin-4-amine identifies the most critical bond disconnections and key intermediates. The primary disconnection is the C4-N bond, suggesting a nucleophilic aromatic substitution as the final step. This necessitates a precursor with a suitable leaving group at the C4 position, typically a halide.
Caption: Retrosynthetic analysis of the target molecule.
This analysis leads to a convergent and efficient forward synthesis. The Conrad-Limpach reaction is a classic and reliable method for constructing the 4-quinolone core from anilines and β-dicarbonyl compounds.[5] Subsequent chlorination using standard reagents like phosphorus oxychloride (POCl₃) provides the activated 4-chloro intermediate, a cornerstone precursor for a vast array of 4-substituted quinolines.[6] The final amination step is a robust SNAr reaction, widely employed in the synthesis of medicinal compounds.[1]
Synthetic Workflow: From Aniline to Final Product
The overall synthetic workflow is a sequential, three-stage process. Each stage is designed to produce a stable, isolable intermediate, ensuring high fidelity and simplifying purification.
Caption: Overall three-stage synthetic workflow.
PART A: Synthesis of 8-(Trifluoromethoxy)quinolin-4(1H)-one
Causality: This initial step builds the fundamental quinoline bicycle. The Conrad-Limpach synthesis proceeds in two phases. First, a nucleophilic attack by the aniline nitrogen onto one of the carbonyls of the malonate ester, followed by elimination of ethanol, forms a β-anilinoacrylate intermediate. Second, a high-temperature intramolecular cyclization (a Gould-Jacobs type reaction) occurs, where the aniline ring attacks the remaining ester carbonyl, followed by elimination of a second molecule of ethanol to form the 4-quinolone product.[5] High-boiling, thermally stable solvents like diphenyl ether or Dowtherm A are traditionally used to achieve the necessary temperatures for the cyclization (>250 °C).[7][8]
Detailed Experimental Protocol (A):
-
Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, a condenser, and a thermometer, combine 2-(trifluoromethoxy)aniline (1.0 eq) and diethyl malonate (1.1 eq).
-
Initial Condensation: Heat the mixture to 140-150 °C for 2-3 hours. Ethanol will begin to distill off as the initial condensation product forms.
-
Cyclization: Add a high-boiling solvent (e.g., diphenyl ether, approx. 3-4 mL per gram of aniline) to the reaction mixture. Increase the temperature to 250-260 °C and maintain for 30-60 minutes.
-
Work-up and Isolation: Allow the reaction mixture to cool to approximately 100 °C. While still warm, pour the mixture into a large volume of hexane or petroleum ether with vigorous stirring. The product will precipitate.
-
Purification: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with hot hexane to remove the high-boiling solvent. The crude 8-(trifluoromethoxy)quinolin-4(1H)-one can be further purified by recrystallization from ethanol or a similar solvent.
PART B: Synthesis of 4-Chloro-8-(trifluoromethoxy)quinoline
Causality: The 4-hydroxyl group of the quinolone is a poor leaving group for nucleophilic substitution. To facilitate the subsequent amination, it must be converted into a better leaving group. Phosphorus oxychloride (POCl₃) is a highly effective and common reagent for this transformation.[6] The mechanism involves the phosphorylation of the hydroxyl (or keto-enol) oxygen, creating a highly activated phosphate ester intermediate. A chloride ion, generated from POCl₃, then acts as a nucleophile, attacking the C4 position and displacing the phosphate group to yield the 4-chloroquinoline.[9] The reaction is typically run in excess POCl₃, which also serves as the solvent.
Detailed Experimental Protocol (B):
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a drying tube (calcium chloride). Add 8-(trifluoromethoxy)quinolin-4(1H)-one (1.0 eq) to the flask.
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) (5-10 eq) to the quinolone. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
Reaction: Heat the mixture to reflux (approx. 110 °C) and maintain for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice in a large beaker with vigorous stirring. Caution: This is a highly exothermic and vigorous reaction that releases HCl gas. Perform this step in a well-ventilated fume hood.
-
Neutralization and Extraction: Once the quenching is complete, neutralize the acidic aqueous solution with a base (e.g., concentrated ammonium hydroxide or solid sodium bicarbonate) until the pH is ~8-9. The product will often precipitate as a solid. Alternatively, extract the product with a suitable organic solvent like dichloromethane or ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 4-chloro-8-(trifluoromethoxy)quinoline can be purified by column chromatography on silica gel or by recrystallization.
PART C:
Causality: With the C4 position activated by a good leaving group (chloride), the final amine can be installed via a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the quinoline nitrogen atom facilitates nucleophilic attack at the C4 position. The reaction is typically carried out by heating the 4-chloroquinoline with a source of ammonia, such as ammonium hydroxide in a sealed vessel or in a solvent like phenol, which can mediate the reaction.[1]
Detailed Experimental Protocol (C):
-
Reaction Setup: Combine 4-chloro-8-(trifluoromethoxy)quinoline (1.0 eq) and phenol (as solvent, approx. 5-10 eq) in a pressure vessel or a sealed tube.
-
Reagent Addition: Add concentrated ammonium hydroxide (a large excess).
-
Reaction: Seal the vessel and heat to 130-150 °C for 12-18 hours. The internal pressure will increase, so appropriate safety precautions must be taken.
-
Work-up and Isolation: After cooling the vessel to room temperature, carefully open it in a fume hood. Add aqueous sodium hydroxide solution to the reaction mixture to dissolve the phenol.
-
Extraction: Extract the aqueous mixture multiple times with an organic solvent such as ethyl acetate or chloroform.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 8-(trifluoromethoxy)quinolin-4-amine.
Data Summary and Characterization
The following table summarizes typical data for the key compounds in this synthetic pathway. Exact values may vary based on experimental conditions and purity.
| Compound Name | Structure | Molecular Formula | MW ( g/mol ) | Typical Yield | Physical State |
| 8-(Trifluoromethoxy)quinolin-4(1H)-one | C₁₀H₆F₃NO₂ | 229.16 | 65-80% | Off-white solid | |
| 4-Chloro-8-(trifluoromethoxy)quinoline | C₁₀H₅ClF₃NO | 247.60 | 70-90% | Pale yellow solid | |
| 8-(Trifluoromethoxy)quinolin-4-amine | C₁₀H₇F₃N₂O | 228.17 | 50-70% | White to tan solid |
Conclusion
This guide outlines a logical, efficient, and well-precedented three-stage synthesis for 8-(Trifluoromethoxy)quinolin-4-amine. By leveraging a classical Conrad-Limpach cyclization to form the quinolone core, followed by standard activation and nucleophilic substitution protocols, this valuable medicinal chemistry building block can be reliably produced. The provided protocols are grounded in established chemical principles and offer a solid foundation for researchers in the field of drug discovery and development.
References
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El-Subbagh, A. M., & Al-Obaid, A. M. (2001). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 6(12), 1018-1028. [Link]
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Solomon, V. R., & Puri, S. K. (2011). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Medicinal Chemistry Research, 20(8), 1284-1290. [Link]
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Romero, M. H., & Delgado, G. E. (2022). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 10, 1085371. [Link]
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Kavthe, R. D., Kincaid, J. R. A., & Lipshutz, B. H. (2022). An Efficient and Sustainable Synthesis of the Antimalarial Drug Tafenoquine. ACS Sustainable Chemistry & Engineering, 10(51), 16896-16902. [Link]
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Arnott, G., Brice, H., Clayden, J., & Blaney, E. (2011). POCl3 chlorination of 4-quinazolones. Organic & Biomolecular Chemistry, 9(10), 3843-3855. [Link]
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Kavthe, R. D., Kincaid, J. R. A., & Lipshutz, B. H. (2022). An Efficient and Sustainable Synthesis of the Antimalarial Drug Tafenoquine. ACS Sustainable Chemistry & Engineering, 10(51), 16896-16902. [Link]
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Allemann, O., et al. (2019). Tafenoquine: A 2018 Novel FDA-Approved Prodrug for the Radical Cure of Plasmodium vivax Malaria and Prophylaxis of Malaria. Pharmaceuticals, 12(3), 115. [Link]
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Chemistry Lover. (2019, July 27). Conrad-limpach-knorr synthesis of Quinolone [Video]. YouTube. [Link]
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An In-Depth Technical Guide to 8-(Trifluoromethoxy)quinolin-4-amine: Properties and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorination in Quinoline Scaffolds
The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, and antimicrobial properties.[1][2] The strategic functionalization of the quinoline ring is a key aspect of drug design, enabling the fine-tuning of a compound's physicochemical properties and its interaction with biological targets. Among the various substituents utilized, fluorinated groups, such as the trifluoromethoxy (-OCF3) moiety, have garnered significant attention for their ability to enhance metabolic stability, modulate lipophilicity, and improve target binding affinity. This guide provides a comprehensive technical overview of 8-(trifluoromethoxy)quinolin-4-amine, a compound of interest in modern drug discovery programs.
Core Chemical and Physical Properties
8-(Trifluoromethoxy)quinolin-4-amine is a halogenated amine derivative of the quinoline heterocyclic system. The presence of the trifluoromethoxy group at the 8-position significantly influences its electronic and steric properties, distinguishing it from its non-fluorinated or trifluoromethyl-substituted counterparts.
| Property | Value | Source |
| CAS Number | 874880-24-7 | [3] |
| Molecular Formula | C10H7F3N2O | [3] |
| Molecular Weight | 228.17 g/mol | [3] |
| Appearance | Likely a solid at room temperature | Inferred from related compounds |
| Solubility | Expected to be soluble in organic solvents | Inferred from related compounds |
| Storage | Store in a dry, sealed place | [3] |
Synthesis and Reactivity: A Proposed Pathway
The synthesis of 4-aminoquinoline derivatives is well-established in the chemical literature, with the nucleophilic aromatic substitution (SNAr) of a 4-chloroquinoline precursor being a common and effective strategy.[2] A plausible and efficient synthetic route to 8-(trifluoromethoxy)quinolin-4-amine would, therefore, involve the reaction of 4-chloro-8-(trifluoromethoxy)quinoline with a suitable amine source, such as ammonia or a protected amine equivalent.
Caption: Proposed synthetic workflow for 8-(trifluoromethoxy)quinolin-4-amine.
Step-by-Step Proposed Synthesis Protocol:
-
Synthesis of 8-(Trifluoromethoxy)quinolin-4-ol: The synthesis would commence with a Skraup-type reaction, a classic method for quinoline synthesis. 2-Amino-3-(trifluoromethoxy)phenol would be reacted with glycerol in the presence of a strong acid, such as sulfuric acid, and an oxidizing agent. This cyclization reaction would yield the 8-(trifluoromethoxy)quinolin-4-ol intermediate.
-
Chlorination to 4-Chloro-8-(trifluoromethoxy)quinoline: The hydroxyl group at the 4-position of the quinoline ring can be readily converted to a chlorine atom using a chlorinating agent like phosphorus oxychloride (POCl3). This step is crucial as the chlorine atom acts as a good leaving group for the subsequent nucleophilic substitution.
-
Amination to 8-(Trifluoromethoxy)quinolin-4-amine: The final step involves the nucleophilic aromatic substitution of the 4-chloro group with an amino group. This can be achieved by reacting 4-chloro-8-(trifluoromethoxy)quinoline with a source of ammonia, such as a solution of ammonia in an alcohol or by using a protected amine followed by deprotection. The reaction conditions, including temperature and pressure, would need to be optimized to ensure efficient conversion.
The reactivity of 8-(trifluoromethoxy)quinolin-4-amine is primarily dictated by the nucleophilic character of the 4-amino group and the electronic nature of the quinoline ring system. The amino group can undergo a variety of reactions, including acylation, alkylation, and formation of Schiff bases, allowing for the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies.
Spectroscopic Characterization: Elucidating the Structure
The unambiguous identification of 8-(trifluoromethoxy)quinolin-4-amine relies on a combination of spectroscopic techniques. While specific spectra for this compound are not publicly available, data from closely related analogs, such as 4-amino-2-methyl-8-(trifluoromethyl)quinoline, can provide valuable insights into the expected spectral features.[1][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring. The chemical shifts of these protons will be influenced by the electron-withdrawing trifluoromethoxy group and the electron-donating amino group. The protons on the carbocyclic ring (positions 5, 6, and 7) and the heterocyclic ring (positions 2 and 3) will appear as multiplets in the aromatic region (typically δ 7.0-9.0 ppm). The protons of the amino group will likely appear as a broad singlet.
-
13C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule. The carbon atoms attached to the fluorine and nitrogen atoms will exhibit characteristic chemical shifts. The trifluoromethoxy carbon will appear as a quartet due to coupling with the three fluorine atoms.
-
19F NMR: The fluorine NMR spectrum will show a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethoxy group.
Mass Spectrometry (MS):
Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum (HRMS) should show the molecular ion peak corresponding to the exact mass of C10H7F3N2O. Fragmentation patterns observed in the mass spectrum can provide further structural information.
Infrared (IR) Spectroscopy:
The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected vibrations include:
-
N-H stretching: Around 3300-3500 cm-1 for the amino group.[1]
-
C-N stretching: In the region of 1250-1350 cm-1.
-
C-F stretching: Strong absorptions in the 1000-1300 cm-1 range, characteristic of the trifluoromethoxy group.
-
Aromatic C-H stretching: Above 3000 cm-1.
-
Aromatic C=C and C=N stretching: In the 1400-1600 cm-1 region.
Potential Applications in Drug Discovery and Medicinal Chemistry
The structural features of 8-(trifluoromethoxy)quinolin-4-amine make it a promising candidate for investigation in various therapeutic areas.
Antimalarial Activity:
The 4-aminoquinoline scaffold is the cornerstone of several important antimalarial drugs, including chloroquine and amodiaquine. These drugs are known to interfere with heme detoxification in the malaria parasite. The 8-aminoquinoline class, exemplified by primaquine, is also crucial for its activity against the dormant liver stages of the parasite.[6][7] Given this precedent, 8-(trifluoromethoxy)quinolin-4-amine is a compelling molecule for evaluation as a potential antimalarial agent. The trifluoromethoxy group may enhance its metabolic stability, potentially leading to an improved pharmacokinetic profile compared to existing drugs.
Antimicrobial and Anticancer Potential:
Quinoline derivatives have demonstrated a wide range of antimicrobial and anticancer activities.[1][2] The ability of the quinoline ring to intercalate into DNA and inhibit key enzymes makes it a versatile pharmacophore. The specific substitution pattern of 8-(trifluoromethoxy)quinolin-4-amine warrants its investigation against a panel of bacterial, fungal, and cancer cell lines to explore its potential as a novel therapeutic agent.
Caption: Potential therapeutic applications of 8-(trifluoromethoxy)quinolin-4-amine.
Safety and Handling
Based on the available safety data, 8-(trifluoromethoxy)quinolin-4-amine is classified with the GHS06 pictogram and the signal word "Danger". The hazard statements H301 ("Toxic if swallowed") and H319 ("Causes serious eye irritation") indicate that this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8] All manipulations should be performed in a well-ventilated fume hood to avoid inhalation.
Conclusion and Future Directions
8-(Trifluoromethoxy)quinolin-4-amine represents a promising, yet underexplored, molecule in the vast landscape of quinoline-based compounds. Its strategic design, incorporating the biologically active 4-aminoquinoline scaffold with the metabolically robust trifluoromethoxy group, positions it as a compelling candidate for further investigation in drug discovery. Future research should focus on the development and optimization of its synthesis, thorough characterization of its physicochemical properties, and comprehensive evaluation of its biological activity against a range of therapeutic targets. Such studies will be instrumental in unlocking the full potential of this intriguing fluorinated quinoline derivative.
References
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MDPI. (2023). Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. Retrieved from [Link]
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Spectroscopic Profile of 8-(Trifluoromethoxy)quinolin-4-amine: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the anticipated spectroscopic characteristics of 8-(Trifluoromethoxy)quinolin-4-amine, a key building block in medicinal chemistry and materials science. Due to the limited availability of public domain experimental spectra for this specific molecule, this document leverages a predictive approach grounded in established spectroscopic principles. We present a detailed analysis of expected Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) data. These predictions are substantiated by comparative analysis with the empirically determined spectroscopic data of the structurally related compound, 4-amino-2-methyl-8-(trifluoromethyl)quinoline. This guide is intended to serve as a valuable resource for researchers in predicting, identifying, and characterizing 8-(Trifluoromethoxy)quinolin-4-amine in various experimental settings.
Introduction: The Significance of 8-(Trifluoromethoxy)quinolin-4-amine
Quinoline derivatives form the backbone of a multitude of pharmacologically active agents and functional materials.[1] The introduction of fluorine-containing substituents, such as the trifluoromethoxy group (-OCF3), can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[2] 8-(Trifluoromethoxy)quinolin-4-amine (Figure 1) is a prime example of such a scaffold, holding potential for applications in drug discovery and materials science.[1][3]
Accurate structural elucidation and purity assessment are paramount in the development of new chemical entities. Spectroscopic techniques are the cornerstone of this characterization. This guide provides a detailed predictive analysis of the key spectroscopic signatures of 8-(Trifluoromethoxy)quinolin-4-amine.
Figure 1: Chemical Structure of 8-(Trifluoromethoxy)quinolin-4-amine Caption: Structure of the target analyte with key functional groups highlighted.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Below, we predict the ¹H, ¹³C, and ¹⁹F NMR spectra of 8-(Trifluoromethoxy)quinolin-4-amine. These predictions are informed by the known spectral data of 4-amino-2-methyl-8-(trifluoromethyl)quinoline and fundamental principles of NMR theory.[4][5]
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show distinct signals for the protons on the quinoline ring and the amine group. The electron-withdrawing nature of the trifluoromethoxy group and the nitrogen atom in the quinoline ring will influence the chemical shifts of the aromatic protons.
Table 1: Predicted ¹H NMR Chemical Shifts for 8-(Trifluoromethoxy)quinolin-4-amine
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale for Prediction |
| H2 | ~8.4 | Doublet | Deshielded due to proximity to the ring nitrogen. |
| H3 | ~6.5 | Doublet | Shielded due to the electron-donating effect of the amino group. |
| H5 | ~7.6 | Doublet of doublets | Influenced by neighboring protons and the -OCF3 group. |
| H6 | ~7.4 | Triplet | Typical aromatic region, showing coupling to H5 and H7. |
| H7 | ~7.8 | Doublet of doublets | Deshielded by the anisotropic effect of the -OCF3 group. |
| -NH2 | ~5.5-6.5 | Broad Singlet | Exchangeable protons; chemical shift is solvent-dependent. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on all carbon atoms in the molecule. The chemical shifts are highly sensitive to the electronic environment of each carbon.
Table 2: Predicted ¹³C NMR Chemical Shifts for 8-(Trifluoromethoxy)quinolin-4-amine
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C2 | ~150 | Influenced by the ring nitrogen. |
| C3 | ~100 | Shielded by the amino group. |
| C4 | ~152 | Attached to the electron-donating amino group. |
| C4a | ~148 | Bridgehead carbon. |
| C5 | ~122 | Aromatic carbon. |
| C6 | ~125 | Aromatic carbon. |
| C7 | ~128 | Aromatic carbon. |
| C8 | ~145 (quartet) | Attached to the -OCF3 group; may show C-F coupling. |
| C8a | ~140 | Bridgehead carbon. |
| -OCF3 | ~120 (quartet) | Carbon of the trifluoromethoxy group, split by fluorine. |
Predicted ¹⁹F NMR Spectrum
¹⁹F NMR is a highly sensitive technique for the direct detection of fluorine-containing functional groups.[6] The trifluoromethoxy group will give rise to a single signal in the ¹⁹F NMR spectrum.
Table 3: Predicted ¹⁹F NMR Chemical Shift for 8-(Trifluoromethoxy)quinolin-4-amine
| Fluorine | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| -OCF3 | -58 to -60 | This range is characteristic for trifluoromethoxy groups attached to an aromatic ring. |
Experimental Protocol for NMR Analysis
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of 8-(Trifluoromethoxy)quinolin-4-amine.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube.
-
Ensure complete dissolution by gentle vortexing.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Tune and match the probe for the respective nuclei (¹H, ¹³C, ¹⁹F).
-
Shim the magnetic field to achieve optimal resolution.
-
-
Data Acquisition:
-
¹H NMR: Acquire a one-pulse experiment with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with singlets for each carbon. A sufficient number of scans and a relaxation delay are necessary, especially for quaternary carbons.
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. A fluorine-free reference standard may be used if necessary.
-
Figure 2: NMR Data Acquisition and Processing Workflow Caption: A generalized workflow for NMR analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.
Predicted Mass Spectrum
Using a soft ionization technique like Electrospray Ionization (ESI), the primary ion observed would be the protonated molecule [M+H]⁺.
Table 4: Predicted m/z Values in ESI-MS
| Ion | Predicted m/z | Rationale |
| [M+H]⁺ | 229.06 | Calculated for C₁₀H₈F₃N₂O⁺ |
| [M+Na]⁺ | 251.04 | Possible sodium adduct. |
Under higher energy conditions (e.g., in MS/MS experiments), fragmentation of the quinoline core is expected. Common fragmentation pathways for quinolones include losses of small neutral molecules.
Experimental Protocol for LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 µg/mL) in a suitable solvent mixture like acetonitrile/water with 0.1% formic acid.
-
Chromatography: Use a reverse-phase C18 column with a gradient elution of water and acetonitrile (both containing 0.1% formic acid) to separate the analyte from any impurities.
-
Mass Spectrometry:
-
Use an ESI source in positive ion mode.
-
Perform a full scan analysis to detect the molecular ion.
-
Conduct product ion scans on the [M+H]⁺ ion to observe fragmentation patterns.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 5: Predicted IR Absorption Bands for 8-(Trifluoromethoxy)quinolin-4-amine
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3450-3300 | Medium-Strong | N-H stretch | Primary Amine (-NH₂) |
| 3100-3000 | Medium | C-H stretch | Aromatic C-H |
| 1620-1580 | Strong | C=C and C=N stretch | Quinoline Ring |
| 1600-1550 | Strong | N-H bend | Primary Amine (-NH₂) |
| 1250-1050 | Very Strong | C-F stretch | Trifluoromethoxy (-OCF₃) |
| 1200-1100 | Strong | C-O stretch | Aryl Ether |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.
-
ATR: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
The spectrum is typically plotted as percent transmittance versus wavenumber.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is related to the extent of conjugation.
Predicted UV-Vis Spectrum
The conjugated quinoline ring system is expected to show strong absorption in the UV region. The presence of the amino and trifluoromethoxy groups will cause shifts in the absorption maxima (λmax).
-
π → π* transitions: Expected in the range of 230-280 nm.
-
n → π* transitions: A weaker absorption band may be observed at longer wavelengths, around 300-340 nm.[7]
The exact λmax values will be solvent-dependent.[8]
Experimental Protocol for UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) in a quartz cuvette.
-
Data Acquisition:
-
Record a baseline spectrum with the cuvette containing only the solvent.
-
Record the absorption spectrum of the sample solution over a range of approximately 200-400 nm.
-
Conclusion
This technical guide provides a robust, predictive framework for the spectroscopic characterization of 8-(Trifluoromethoxy)quinolin-4-amine. By leveraging data from a structurally similar analogue and applying fundamental spectroscopic principles, we have outlined the expected key features in ¹H, ¹³C, and ¹⁹F NMR, MS, IR, and UV-Vis spectra. The provided experimental protocols offer a standardized approach to obtaining high-quality data. This document serves as a foundational resource for researchers working with this important chemical entity, enabling more efficient identification, characterization, and quality control in drug discovery and materials science applications.
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8-(Trifluoromethoxy)quinolin-4-amine NMR and mass spectrometry analysis
An In-Depth Technical Guide to the NMR and Mass Spectrometry Analysis of 8-(Trifluoromethoxy)quinolin-4-amine
Introduction: The Analytical Imperative for Novel Quinolines
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] The introduction of fluorine-containing substituents, such as the trifluoromethoxy (-OCF₃) group, is a widely employed strategy to modulate a molecule's metabolic stability, lipophilicity, and target-binding affinity.[3] 8-(Trifluoromethoxy)quinolin-4-amine (Molecular Formula: C₁₀H₇F₃N₂O, Molecular Weight: 228.17 g/mol ) is a compound of significant interest for researchers in drug development.[4] Its robust and unambiguous characterization is not merely a procedural formality but a scientific necessity to ensure data integrity, reproducibility, and the validity of subsequent biological or pharmacological studies.
This guide provides a comprehensive, in-depth analysis of the core analytical techniques—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—as applied to 8-(Trifluoromethoxy)quinolin-4-amine. We will move beyond procedural steps to explore the underlying scientific rationale, guiding researchers in not only acquiring high-quality data but also interpreting it with confidence.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the gold standard for the structural elucidation of organic molecules. For a multifunctional molecule like 8-(Trifluoromethoxy)quinolin-4-amine, a multi-nuclear approach (¹H, ¹³C, and ¹⁹F) is essential for complete characterization.
Experimental Protocol: NMR Sample Preparation
The quality of an NMR spectrum is fundamentally dependent on the quality of the sample preparation. This protocol ensures an optimal sample for analysis.
Causality in Solvent Selection: The choice of a deuterated solvent is critical. For 8-(Trifluoromethoxy)quinolin-4-amine, dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice. The amine (-NH₂) protons are labile and can exchange with protons from the solvent. In solvents like CDCl₃, this can lead to broad or unobservable signals. DMSO-d₆ is a hydrogen bond acceptor, which slows this exchange, resulting in sharper, more easily identifiable -NH₂ signals.[5]
Step-by-Step Protocol:
-
Sample Weighing: Accurately weigh 10-15 mg of the compound for ¹H NMR and 50-75 mg for ¹³C NMR. Quantitative purity analysis (qNMR) requires meticulous weighing of both the analyte and an internal standard.[5]
-
Solvent Addition: Add approximately 0.75 mL of DMSO-d₆ to the sample in a clean vial.
-
Dissolution: Gently vortex or sonicate the vial until the sample is fully dissolved. A clear, particulate-free solution is required.
-
Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
Spectrometer Setup: Insert the tube into the spectrometer, lock onto the deuterium signal of the solvent, and shim the magnetic field to optimize homogeneity.[5]
Caption: Standard workflow for NMR sample preparation and data acquisition.
¹H NMR Spectral Interpretation
The ¹H NMR spectrum provides detailed information on the number, environment, and connectivity of protons.
-
Amine Protons (-NH₂): A broad singlet is expected, the chemical shift of which is highly dependent on concentration and temperature. In DMSO-d₆, this signal is often observed around 6.5-8.0 ppm.
-
Aromatic Protons: The quinoline ring system contains six protons. The electron-withdrawing trifluoromethoxy group and the heterocyclic nitrogen atom will significantly deshield adjacent protons, shifting them downfield. Protons on the pyridine ring (H-2, H-3) will be distinct from those on the benzene ring (H-5, H-6, H-7).[6] Aromatic stacking interactions in quinoline derivatives can also cause concentration-dependent chemical shifts.[7]
-
Splitting Patterns: Complex spin-spin coupling (ortho, meta, and para) between the aromatic protons will result in a series of doublets, triplets, or multiplets, allowing for the assignment of each proton to its specific position on the quinoline core.
¹³C NMR Spectral Interpretation
The ¹³C NMR spectrum reveals the carbon framework of the molecule.
-
Carbon Count: Ten distinct signals are expected, corresponding to the ten carbon atoms in the molecule.
-
Chemical Shifts:
-
C-O Bond: The carbon atom directly attached to the trifluoromethoxy group (C-8) will be significantly influenced by the electronegative oxygen and fluorine atoms.
-
-OCF₃ Group: The carbon of the trifluoromethoxy group itself will appear as a quartet due to coupling with the three fluorine atoms (¹JCF).
-
Aromatic Carbons: These will appear in the typical downfield region (approx. 110-160 ppm). Carbons adjacent to nitrogen (C-2, C-4, C-8a) will be shifted further downfield.[8]
-
¹⁹F NMR Spectral Interpretation
For fluorinated compounds, ¹⁹F NMR is an exceptionally powerful and clean analytical tool.[9]
-
Signal: The three equivalent fluorine atoms of the -OCF₃ group will produce a single, sharp singlet in the proton-decoupled ¹⁹F spectrum.
-
Chemical Shift: The chemical shift is highly sensitive to the electronic environment.[10] This makes ¹⁹F NMR an excellent method for confirming the presence of the trifluoromethoxy group and for detecting any potential isomers or impurities where the fluorine environment is altered.
-
Purity Assessment: The simplicity of the spectrum (a single peak) makes it ideal for purity assessment. The presence of any other fluorine-containing impurities would be immediately obvious as additional signals.
| Predicted NMR Data for 8-(Trifluoromethoxy)quinolin-4-amine (in DMSO-d₆) | |
| Nucleus | Predicted Chemical Shift (δ, ppm) & Multiplicity |
| ¹H | ~8.5-8.7 (d, 1H, H-2), ~6.5-6.8 (d, 1H, H-3), ~7.5-8.0 (m, 3H, Ar-H), ~7.0-7.5 (br s, 2H, -NH₂) |
| ¹³C | ~110-160 (9 signals, Ar-C), ~120.5 (q, ¹JCF ≈ 257 Hz, -OCF₃) |
| ¹⁹F | ~ -58 to -60 (s, 3F, -OCF₃) |
Note: These are predicted values based on chemical principles and data from similar structures. Actual values must be confirmed experimentally.
Part 2: Mass Spectrometry (MS) Analysis
Mass spectrometry provides crucial information about a molecule's mass and, by extension, its elemental composition and structure. The choice of ionization technique dictates the type of information obtained.
Caption: General workflow for Mass Spectrometry, showing the divergence between soft (ESI) and hard (EI) ionization techniques.
Electrospray Ionization (ESI-MS) for Molecular Weight Confirmation
ESI is a "soft" ionization technique that imparts minimal energy to the molecule, making it ideal for determining the molecular weight of the intact compound.[11]
-
Expected Ion: In positive ion mode, the primary species observed will be the protonated molecule, [M+H]⁺.
-
High-Resolution MS (HRMS): Using a high-resolution mass spectrometer (like a TOF or Orbitrap), the exact mass of the [M+H]⁺ ion can be determined with high precision. This allows for the unambiguous confirmation of the elemental formula (C₁₀H₈F₃N₂O⁺).
Electron Ionization (EI-MS) for Structural Fragmentation
EI is a "hard" ionization technique where a high-energy electron beam bombards the molecule, causing it to fragment in a reproducible manner.[12][13] The resulting fragmentation pattern serves as a "fingerprint" that can confirm the molecule's structure.
-
Molecular Ion (M⁺·): A signal corresponding to the radical cation should be visible, though it may be of low intensity.
-
Key Fragmentation Pathways: The fragmentation of quinolines is well-studied.[14][15] For 8-(Trifluoromethoxy)quinolin-4-amine, characteristic fragmentation patterns are expected:
-
Loss of ·CF₃: Cleavage of the O-CF₃ bond is a likely event, leading to a significant fragment ion.
-
Loss of CO: Following or preceding other fragmentations, the loss of a neutral carbon monoxide molecule is common for oxygenated aromatic systems.[16]
-
Quinoline Ring Fission: The quinoline ring itself can fragment, typically through the loss of HCN from the pyridine portion of the molecule.
-
| Predicted Mass Spectrometry Data for 8-(Trifluoromethoxy)quinolin-4-amine | |
| Technique | Expected Ion (m/z) |
| ESI-HRMS | [M+H]⁺ = 229.0583 (Calculated for C₁₀H₈F₃N₂O⁺)[17] |
| EI-MS | M⁺· = 228 , [M-CF₃]⁺, [M-HCN]⁺·, and other characteristic fragments. |
Part 3: Integrating Data for Comprehensive Characterization and Purity
Neither NMR nor MS alone provides a complete picture. The true analytical power lies in the synergistic integration of both datasets.
-
Structure Confirmation: ESI-MS confirms the molecular weight and elemental formula. The combination of ¹H, ¹³C, and ¹⁹F NMR confirms the connectivity of the atoms, the specific isomeric form, and the presence of all functional groups. The fragmentation pattern from EI-MS validates the structural components confirmed by NMR.
-
Purity Assessment: The purity of a compound is as critical as its identity, especially in a drug development context.[18][19]
-
qNMR: ¹H NMR is an excellent tool for determining absolute purity.[20] By integrating the signals of the analyte against those of a certified internal standard of known concentration, a highly accurate purity value can be calculated. The clean singlet from the ¹⁹F NMR can also be utilized for this purpose.
-
LC-MS: Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is the workhorse for purity analysis.[21] The chromatography step separates the main compound from any impurities (e.g., starting materials, by-products), and the MS detector confirms their identity by mass.
-
Conclusion
The analytical characterization of 8-(Trifluoromethoxy)quinolin-4-amine is a multi-faceted task that demands a rigorous and integrated approach. By strategically employing a suite of NMR (¹H, ¹³C, ¹⁹F) and MS (ESI, EI) techniques, researchers can unambiguously confirm the structure, verify the molecular formula, and accurately assess the purity of this important synthetic building block. The methodologies and interpretative logic detailed in this guide provide a robust framework for ensuring the high quality and reliability of data, which is the foundation of successful scientific research and drug development.
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An In-Depth Technical Guide to the Crystal Structure Determination of 8-(Trifluoromethoxy)quinolin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinoline derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of fluorine-containing substituents, such as the trifluoromethoxy group, can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and target-binding affinity. This guide provides a comprehensive, prospective framework for the synthesis, crystallization, and complete structural elucidation of 8-(trifluoromethoxy)quinolin-4-amine, a compound of significant interest in drug discovery. While a solved crystal structure for this specific molecule is not publicly available, this document outlines the requisite experimental and computational workflows to determine its three-dimensional atomic arrangement. By detailing established protocols and the underlying scientific rationale, this guide serves as a self-validating system for researchers to successfully obtain and analyze the crystal structure, thereby providing critical insights for structure-activity relationship (SAR) studies and rational drug design.
Introduction: The Significance of Fluorinated Quinolines in Drug Discovery
The quinoline scaffold is a privileged structure in pharmaceutical research, forming the core of numerous approved drugs. The trifluoromethoxy (-OCF₃) group, in particular, is an increasingly popular substituent in modern drug design. Its strong electron-withdrawing nature and high lipophilicity can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profiles.[1] The title compound, 8-(trifluoromethoxy)quinolin-4-amine, combines these features, making it a promising candidate for the development of novel therapeutic agents.[2]
Determining the precise three-dimensional structure of this molecule through single-crystal X-ray diffraction is paramount.[3][4][5] A high-resolution crystal structure provides unambiguous information on bond lengths, bond angles, and molecular conformation.[4] Furthermore, it reveals the packing of molecules in the crystal lattice, offering invaluable insights into intermolecular interactions such as hydrogen bonding and π-π stacking, which are crucial for understanding solid-state properties and receptor binding.[6]
This guide will provide a step-by-step methodology for a researcher to obtain and analyze the crystal structure of 8-(trifluoromethoxy)quinolin-4-amine.
Synthesis and Characterization
A plausible synthetic route to 8-(trifluoromethoxy)quinolin-4-amine can be adapted from established methods for the synthesis of substituted quinolines.[7][8] The proposed synthesis and subsequent characterization are outlined below.
Proposed Synthesis of 8-(Trifluoromethoxy)quinolin-4-amine
A potential synthetic pathway involves the reaction of a suitably substituted aminophenol with an appropriate acrolein derivative.[7]
Diagram of the Proposed Synthetic Pathway:
Caption: Proposed synthetic route to 8-(trifluoromethoxy)quinolin-4-amine.
Spectroscopic and Chromatographic Characterization
Prior to crystallization attempts, the identity and purity of the synthesized 8-(trifluoromethoxy)quinolin-4-amine must be rigorously confirmed using a suite of analytical techniques.
Table 1: Analytical Techniques for Compound Characterization
| Technique | Purpose | Expected Observations |
| ¹H and ¹³C NMR Spectroscopy | Structural confirmation and purity assessment. | Distinct aromatic and amine proton signals. The number and chemical shifts of carbon signals should correspond to the expected structure. |
| Mass Spectrometry (MS) | Determination of molecular weight and elemental composition. | A molecular ion peak corresponding to the exact mass of C₁₀H₇F₃N₂O.[9] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for N-H (amine), C-F (trifluoromethyl), and C=C/C=N (quinoline ring) stretching vibrations.[6] |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment. | A single, sharp peak indicating a high degree of purity (>95%). |
Crystallization: The Gateway to a Solved Structure
Obtaining high-quality single crystals is often the most challenging step in structure determination.[10] A systematic approach employing various crystallization techniques is crucial for success.
General Considerations for Crystallization
-
Purity: The starting material must be of the highest possible purity.
-
Solvent Selection: A range of solvents with varying polarities should be screened.
-
Temperature: Crystallization should be attempted at different temperatures (e.g., room temperature, 4°C).
-
Time: Allow sufficient time for slow crystal growth, which often yields higher quality crystals.
Experimental Protocols for Crystallization
Protocol 1: Slow Evaporation
-
Dissolve the purified compound in a suitable solvent or solvent mixture to near saturation.
-
Loosely cap the vial to allow for slow evaporation of the solvent.
-
Monitor the vial periodically for crystal formation.
Protocol 2: Vapor Diffusion
-
Dissolve the compound in a small amount of a relatively non-volatile solvent.
-
Place this solution in a larger, sealed container with a more volatile anti-solvent in which the compound is poorly soluble.
-
The anti-solvent will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.
Protocol 3: Slow Cooling
-
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.
-
Slowly cool the solution to room temperature or below.
-
The decrease in solubility upon cooling should induce crystallization.
Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture
Once suitable single crystals are obtained, single-crystal X-ray diffraction is employed to determine the three-dimensional arrangement of atoms.[3][4][5]
Diagram of the Single-Crystal X-ray Diffraction Workflow:
Caption: Workflow for single-crystal X-ray diffraction analysis.
Step-by-Step Protocol for Data Collection and Structure Solution
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.[10][11]
-
Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam.[11] Diffraction data are collected as a series of frames as the crystal is rotated.[3]
-
Data Processing: The raw diffraction data are processed to determine the unit cell parameters, space group, and integrated intensities of the reflections.
-
Structure Solution: The initial atomic positions are determined using methods such as direct methods or Patterson synthesis.
-
Structure Refinement: The atomic positions and other parameters are refined against the experimental data to obtain the final, accurate crystal structure.
-
Validation: The final structure is validated using crystallographic software to ensure its quality and chemical reasonableness.
Analysis of the Crystal Structure: From Data to Insights
The solved crystal structure of 8-(trifluoromethoxy)quinolin-4-amine will provide a wealth of information.
Table 2: Key Structural Parameters to be Determined
| Parameter | Significance |
| Unit Cell Dimensions | Defines the size and shape of the repeating unit in the crystal lattice. |
| Space Group | Describes the symmetry of the crystal lattice. |
| Bond Lengths and Angles | Provides precise information about the molecular geometry. |
| Torsion Angles | Defines the conformation of the molecule. |
| Intermolecular Interactions | Reveals how molecules pack in the solid state, including hydrogen bonds, halogen bonds, and π-π stacking. |
Based on the structure of related quinoline derivatives, it is anticipated that the crystal packing of 8-(trifluoromethoxy)quinolin-4-amine will be influenced by hydrogen bonding involving the amine group and potential π-π stacking interactions between the quinoline ring systems.[6]
Conclusion
This technical guide provides a comprehensive and scientifically rigorous framework for the determination of the crystal structure of 8-(trifluoromethoxy)quinolin-4-amine. By following the detailed protocols for synthesis, crystallization, and single-crystal X-ray diffraction, researchers can obtain a high-resolution three-dimensional structure of this important molecule. The resulting structural insights will be invaluable for understanding its physicochemical properties and for guiding the rational design of novel therapeutic agents.
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MDPI. (2023). Crystal Structure, Hirshfeld Surface Analysis, and Computational Study of Quinolin-8-yl 4-Chlorobenzoate: Insights from Spectroscopic, Thermal, and Antitumor Properties. Retrieved from [Link]
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ResearchGate. (2017). Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. Retrieved from [Link]
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An In-depth Technical Guide to the Solubility and Stability of 8-(Trifluoromethoxy)quinolin-4-amine
Abstract
This technical guide provides a comprehensive framework for the evaluation of the solubility and stability of 8-(Trifluoromethoxy)quinolin-4-amine, a novel heterocyclic compound with potential applications in pharmaceutical and agrochemical research. As a Senior Application Scientist, this document is structured to deliver not only procedural steps but also the underlying scientific rationale, enabling researchers, scientists, and drug development professionals to conduct robust and meaningful physicochemical characterizations. The guide emphasizes the principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) by integrating established methodologies with insights derived from the structural attributes of the target molecule. Detailed protocols for determining aqueous and organic solvent solubility are presented, alongside a comprehensive strategy for assessing the compound's stability under forced degradation conditions as stipulated by the International Council for Harmonisation (ICH) guidelines. This document is intended to be a self-validating resource, empowering researchers to generate high-quality, reliable data crucial for advancing the development of 8-(Trifluoromethoxy)quinolin-4-amine.
Introduction: The Significance of Physicochemical Profiling in Drug Discovery
The journey of a new chemical entity (NCE) from discovery to a viable therapeutic agent is contingent on a thorough understanding of its fundamental physicochemical properties. Among these, solubility and stability are paramount, as they directly influence a compound's bioavailability, manufacturability, and shelf-life.[1] 8-(Trifluoromethoxy)quinolin-4-amine, a member of the 4-aminoquinoline class of compounds, presents a unique profile due to the presence of the trifluoromethoxy (-OCF3) group.[2] This substituent is known to significantly impact a molecule's lipophilicity, metabolic stability, and cell permeability, making a detailed investigation of its solubility and stability profiles a critical early-stage activity in its development pipeline.[3]
This guide will provide a robust framework for these investigations, tailored to the specific structural features of 8-(Trifluoromethoxy)quinolin-4-amine.
Molecular Profile of 8-(Trifluoromethoxy)quinolin-4-amine
A foundational understanding of the molecule's structure is essential for designing relevant experiments and interpreting the resulting data.
| Property | Value | Source |
| CAS Number | 874880-24-7 | |
| Molecular Formula | C10H7F3N2O | |
| Molecular Weight | 228.17 g/mol | |
| Chemical Structure |
Structural Considerations for Experimental Design:
-
Quinoline Core: The bicyclic aromatic system is inherently hydrophobic, suggesting low aqueous solubility.[4]
-
4-Amino Group: The primary amine at the 4-position can act as a hydrogen bond donor and a basic center, which may slightly enhance aqueous solubility, particularly in acidic pH where it can be protonated.
-
8-Trifluoromethoxy Group: This highly lipophilic group is expected to be the dominant factor influencing solubility, significantly decreasing aqueous solubility and enhancing solubility in organic solvents.[3] It is also known to confer metabolic stability.[3]
Part I: Comprehensive Solubility Assessment
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. This section outlines protocols for determining both thermodynamic and kinetic solubility.
Thermodynamic Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining equilibrium solubility, providing a measure of the true solubility of a compound at a given temperature and in a specific solvent.
Experimental Protocol:
-
Preparation of Media: Prepare a range of aqueous buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to simulate the gastrointestinal tract. Additionally, select a panel of organic solvents with varying polarities relevant to potential formulation strategies (e.g., ethanol, propylene glycol, DMSO, and acetonitrile).
-
Sample Preparation: Add an excess amount of 8-(Trifluoromethoxy)quinolin-4-amine to individual vials containing a known volume of each prepared medium. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Equilibration: Seal the vials and agitate them at a constant temperature (typically 25 °C and 37 °C) for a defined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand, permitting the undissolved solid to sediment.
-
Sampling and Analysis: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles. Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Causality Behind Experimental Choices:
-
pH Range: Assessing solubility across a pH range is critical as the ionization state of the 4-amino group will change, impacting solubility.
-
Temperature: Testing at both room temperature (25 °C) and physiological temperature (37 °C) provides data relevant to both storage and in-vivo conditions.
-
Time Points: Multiple time points for equilibration are necessary to confirm that a true equilibrium has been established.
Kinetic Solubility
Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of compounds prepared as DMSO stock solutions. This method provides an indication of a compound's propensity to precipitate out of solution when diluted into an aqueous medium.
Experimental Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of 8-(Trifluoromethoxy)quinolin-4-amine in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution into the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Precipitation Detection: Incubate the plate at a controlled temperature (e.g., 25 °C) for a short period (e.g., 1-2 hours). The formation of a precipitate can be detected by various methods, including nephelometry (light scattering), UV-Vis spectroscopy (by measuring the absorbance before and after filtration), or visual inspection.
-
Quantification: The highest concentration at which no precipitate is observed is reported as the kinetic solubility.
Workflow for Solubility Assessment:
Caption: Workflow for Thermodynamic and Kinetic Solubility Assessment.
Part II: Intrinsic Stability and Forced Degradation Studies
Understanding the chemical stability of 8-(Trifluoromethoxy)quinolin-4-amine is crucial for determining its shelf-life and identifying potential degradation products that could impact its safety and efficacy. Forced degradation studies, or stress testing, are performed to accelerate the degradation process and provide insights into the compound's intrinsic stability.[1]
Stability-Indicating Analytical Method Development
A validated stability-indicating analytical method is a prerequisite for any stability study. This method must be able to separate, detect, and quantify the intact parent compound from its potential degradation products.
Recommended Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength of maximum absorbance for 8-(Trifluoromethoxy)quinolin-4-amine.
-
Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Forced Degradation Protocol
The following stress conditions are recommended to investigate the degradation pathways of 8-(Trifluoromethoxy)quinolin-4-amine. The goal is to achieve 5-20% degradation of the parent compound.
| Stress Condition | Proposed Protocol | Rationale |
| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24-48 hours | The quinoline nitrogen and the 4-amino group may be susceptible to hydrolysis under acidic conditions. |
| Base Hydrolysis | 0.1 M NaOH at 60 °C for 24-48 hours | The trifluoromethoxy group could be susceptible to hydrolysis under strong basic conditions, although it is generally more stable than a methoxy group. |
| Oxidative Degradation | 3% H2O2 at room temperature for 24 hours | The aromatic rings and the amino group are potential sites of oxidation. |
| Thermal Degradation | Solid-state at 80 °C for 7 days | To assess the intrinsic thermal stability of the compound. |
| Photostability | Expose the solid and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B) | To determine if the compound is light-sensitive, which would necessitate protective packaging. |
Experimental Workflow:
-
Sample Preparation: Prepare solutions of 8-(Trifluoromethoxy)quinolin-4-amine in the respective stress media. For thermal and photostability, use the solid compound and a solution in a suitable solvent.
-
Stress Application: Expose the samples to the conditions outlined in the table above.
-
Time-Point Sampling: Withdraw aliquots at various time points (e.g., 0, 4, 8, 12, 24, 48 hours).
-
Neutralization: For acid and base hydrolysis samples, neutralize the solution before analysis to prevent further degradation.
-
Analysis: Analyze all samples using the validated stability-indicating HPLC method.
-
Mass Balance: Calculate the mass balance to ensure that all degradation products are accounted for.
Workflow for Forced Degradation Studies:
Caption: Workflow for Forced Degradation Studies.
Data Interpretation and Reporting
All quantitative data should be summarized in clear and concise tables.
Example Solubility Data Table:
| Medium | Temperature (°C) | Solubility (µg/mL) |
| pH 1.2 Buffer | 25 | [Insert Data] |
| pH 1.2 Buffer | 37 | [Insert Data] |
| pH 4.5 Buffer | 25 | [Insert Data] |
| pH 4.5 Buffer | 37 | [Insert Data] |
| pH 6.8 Buffer | 25 | [Insert Data] |
| pH 6.8 Buffer | 37 | [Insert Data] |
| pH 7.4 Buffer | 25 | [Insert Data] |
| pH 7.4 Buffer | 37 | [Insert Data] |
| Ethanol | 25 | [Insert Data] |
| DMSO | 25 | [Insert Data] |
Example Stability Data Table:
| Stress Condition | Time (hours) | % Assay of Parent Compound | % Total Degradation |
| 0.1 M HCl, 60 °C | 0 | 100 | 0 |
| 24 | [Insert Data] | [Insert Data] | |
| 48 | [Insert Data] | [Insert Data] | |
| 0.1 M NaOH, 60 °C | 0 | 100 | 0 |
| 24 | [Insert Data] | [Insert Data] | |
| 48 | [Insert Data] | [Insert Data] | |
| 3% H2O2, RT | 0 | 100 | 0 |
| 24 | [Insert Data] | [Insert Data] |
Conclusion
This technical guide provides a comprehensive and scientifically grounded approach to evaluating the solubility and stability of 8-(Trifluoromethoxy)quinolin-4-amine. By following the detailed protocols and understanding the rationale behind the experimental design, researchers can generate high-quality data that is essential for making informed decisions in the drug development process. The structural features of the molecule, particularly the lipophilic trifluoromethoxy group, suggest that while aqueous solubility may be a challenge, the compound is likely to possess favorable stability characteristics. The methodologies outlined herein will enable a thorough characterization of these critical properties, paving the way for the further development of this promising compound.
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An In-Depth Technical Guide to the Potential Biological Activity of 8-(Trifluoromethoxy)quinolin-4-amine
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The quinoline scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of therapeutic agents.[1][2][3][4] This guide focuses on 8-(Trifluoromethoxy)quinolin-4-amine, a specific derivative that, while not extensively studied, presents a compelling profile for multifaceted biological activity. By dissecting its core structural components—the quinoline nucleus, the 4-amino group, and the 8-(trifluoromethoxy) substituent—we can extrapolate a robust hypothesis of its potential therapeutic applications. This document provides a technical exploration of these potential activities, grounded in the established pharmacology of its close structural analogs, and offers detailed experimental frameworks for its empirical validation.
Introduction: The Quinoline Scaffold and the Promise of 8-(Trifluoromethoxy)quinolin-4-amine
The versatility of the quinoline ring system is well-documented, forming the chemical foundation for drugs ranging from antimalarials like chloroquine and primaquine to modern antibiotics and anticancer agents.[3][4] Its rigid, bicyclic structure provides a unique template for interacting with biological targets, and its susceptibility to diverse chemical modifications allows for the fine-tuning of pharmacological properties.
8-(Trifluoromethoxy)quinolin-4-amine (CAS No. 874880-24-7; Molecular Formula: C₁₀H₇F₃N₂O) integrates three key pharmacophoric elements:[5]
-
The Quinoline Core: The fundamental bicyclic heterocycle known for broad bioactivity.
-
The 4-Amino Group: A classic feature of potent antimalarial compounds and a modulator of various biological pathways.[6]
-
The 8-(Trifluoromethoxy) Group: A modern substituent prized for its ability to enhance metabolic stability and lipophilicity, thereby improving drug-like properties.[7]
This guide synthesizes existing knowledge on related compounds to build a predictive model for the biological activities of 8-(Trifluoromethoxy)quinolin-4-amine and to propose a clear path for its scientific investigation.
Physicochemical Rationale and Synthetic Strategy
The trifluoromethoxy (-OCF₃) group is a bioisostere of the trifluoromethyl (-CF₃) group, known to significantly increase a molecule's lipophilicity and metabolic stability.[7] This enhancement is critical for improving oral bioavailability and tissue penetration. The strong electron-withdrawing nature of this group at the 8-position is also expected to modulate the electronic properties of the entire quinoline ring system, potentially influencing target binding affinity.
General Synthetic Approach
The synthesis of 4-amino-8-substituted quinolines is well-established. A plausible synthetic route would involve the construction of a substituted quinoline core, followed by nucleophilic aromatic substitution to introduce the 4-amino group.
Caption: Generalized synthetic pathway for 8-(Trifluoromethoxy)quinolin-4-amine.
Predicted Biological Activities and Mechanistic Insights
Based on extensive data from structurally related compounds, 8-(Trifluoromethoxy)quinolin-4-amine is predicted to exhibit a range of biological activities.
Antimalarial and Anti-Infective Potential
The 4-aminoquinoline scaffold is famously associated with antimalarial drugs like chloroquine, while the 8-aminoquinoline motif is characteristic of drugs like primaquine, which are active against the latent liver stages of the malaria parasite.[8][9][10]
-
Blood-Stage Activity: The 4-amino group suggests potential activity against the blood stages of Plasmodium falciparum. The likely mechanism involves interfering with heme detoxification in the parasite's food vacuole.
-
Liver-Stage Activity: The 8-position substitution is crucial for activity against hypnozoites, the dormant liver forms of P. vivax.[10] The trifluoromethoxy group could modulate this activity.
-
Broad-Spectrum Anti-Infective Properties: 8-Quinolinamines have demonstrated potent antileishmanial and antimicrobial activities, suggesting that this compound could be effective against a range of pathogens.[8][9]
Anticancer Activity
Numerous quinoline derivatives have been investigated as anticancer agents.[1][11] The trifluoromethyl group, in particular, is a feature of several modern kinase inhibitors.
-
Enzyme Inhibition: The compound could act as an inhibitor of key signaling proteins in cancer, such as Epidermal Growth Factor Receptor (EGFR) kinases, a known target for some quinoline derivatives.[1]
-
Cytotoxicity: The lipophilic nature imparted by the trifluoromethoxy group may enhance cell membrane permeability, leading to cytotoxic effects in cancer cell lines.
Antimicrobial and Antifungal Activity
The quinoline core is present in many antibacterial and antifungal agents.[3][4][11] The mechanism often involves the inhibition of essential microbial enzymes or disruption of cell wall integrity. The lipophilicity and electronic effects of the 8-(trifluoromethoxy) group could enhance these properties.
Summary of Potential Activities Based on Analogs
| Analog Class | Known Biological Activities | Key Structural Feature | Representative IC₅₀/MIC Values | Reference |
| 4-Aminoquinolines | Antimalarial, Anticancer, Antileishmanial | 4-Amino group | Chloroquine IC₅₀: 15.0 ng/mL (P. falciparum D6) | [8] |
| 8-Aminoquinolines | Antimalarial (liver stage), Antileishmanial | 8-Amino group | Primaquine analog IC₅₀: 20 ng/mL (P. falciparum D6) | [8] |
| Trifluoromethyl Quinolines | Antimycobacterial, Anticancer, Antimalarial | -CF₃ group | MIC: 3.13 µg/mL (M. tuberculosis) | [12] |
| 8-Hydroxyquinolines | Anticancer, Antiviral, Antifungal, Antibacterial | 8-Hydroxy group | Varies widely with substitution | [11] |
Proposed Experimental Validation Workflow
To empirically determine the biological activity of 8-(Trifluoromethoxy)quinolin-4-amine, a systematic screening cascade is essential. This workflow ensures a logical progression from broad screening to more specific mechanistic studies.
Caption: Proposed workflow for the biological evaluation of the target compound.
Detailed Experimental Protocol: In Vitro Antimalarial Assay
This protocol describes a standard method for assessing the in vitro efficacy of a compound against the erythrocytic stages of Plasmodium falciparum.
Objective: To determine the 50% inhibitory concentration (IC₅₀) of 8-(Trifluoromethoxy)quinolin-4-amine against chloroquine-sensitive and chloroquine-resistant strains of P. falciparum.
Methodology: SYBR Green I-based fluorescence assay.
Step-by-Step Protocol:
-
Parasite Culture:
-
Maintain asynchronous cultures of P. falciparum (e.g., 3D7 and Dd2 strains) in human O+ erythrocytes at 2% hematocrit in RPMI-1640 medium supplemented with 10% human serum and 25 mM HEPES.
-
Incubate cultures at 37°C in a controlled atmosphere of 5% CO₂, 5% O₂, and 90% N₂.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Perform serial two-fold dilutions in culture medium to create a range of concentrations (e.g., from 100 µM to 0.05 µM). Ensure the final DMSO concentration in the assay is ≤0.5%.
-
-
Assay Plate Setup:
-
In a 96-well black, clear-bottom microplate, add 100 µL of parasite culture (1% parasitemia, 2% hematocrit) to each well.
-
Add 100 µL of the diluted compound solutions to the respective wells.
-
Include positive controls (e.g., chloroquine, artesunate) and negative controls (uninfected erythrocytes, infected erythrocytes with vehicle).
-
-
Incubation:
-
Incubate the plate for 72 hours under the standard parasite culture conditions.
-
-
Lysis and Staining:
-
Prepare a lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1X SYBR Green I dye.
-
After incubation, carefully remove 100 µL of the supernatant from each well.
-
Add 100 µL of the lysis buffer to each well.
-
Seal the plate and incubate in the dark at room temperature for 1-2 hours.
-
-
Data Acquisition and Analysis:
-
Measure fluorescence using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
-
Subtract the background fluorescence from uninfected red blood cell controls.
-
Normalize the data to the infected, untreated control wells (representing 100% growth).
-
Calculate the IC₅₀ values by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Conclusion and Future Directions
8-(Trifluoromethoxy)quinolin-4-amine stands as a molecule of significant interest at the confluence of established and modern medicinal chemistry principles. Its structural architecture strongly suggests a potential for potent biological activity across several therapeutic areas, including infectious diseases and oncology. The trifluoromethoxy group is a key feature that may confer advantageous pharmacokinetic properties, making this compound a particularly attractive candidate for further development.
The immediate path forward requires the chemical synthesis of 8-(Trifluoromethoxy)quinolin-4-amine and its systematic evaluation through the proposed in vitro screening cascade. Positive results would warrant progression to mechanistic studies and, ultimately, to in vivo models to validate its therapeutic potential. This compound represents a promising scaffold that merits dedicated investigation by the drug discovery community.
References
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Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]
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Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Omega. [Link]
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Synthesis and antimycobacterial activities of certain trifluoromethyl-aminoquinoline derivatives. ResearchGate. [Link]
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Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. National Institutes of Health (NIH). [Link]
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Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PubMed Central. [Link]
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Facile synthesis of novel quinolin-8-amine derivatives: crystallographic study, in silico and antifungal investigation. ResearchGate. [Link]
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4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. [Link]
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1,3-Diphenyl-8-trifluoromethyl-1H-pyrazolo[3,4-b]quinoline. National Institutes of Health (NIH). [Link]
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Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PubMed Central. [Link]
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8-Aminoquinoline Therapy for Latent Malaria. PubMed Central. [Link]
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Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry. [Link]
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Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Wiley Online Library. [Link]
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New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. MDPI. [Link]
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An In-Depth Technical Guide to the Putative Mechanisms of Action of 8-(Trifluoromethoxy)quinolin-4-amine
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of the potential mechanisms of action for the novel synthetic compound, 8-(Trifluoromethoxy)quinolin-4-amine. In the absence of direct empirical data for this specific molecule, this document synthesizes current knowledge from structurally related quinoline derivatives to propose two primary, independent hypotheses for its biological activity. The first proposed mechanism centers on the inhibition of heme polymerization, a well-established target for antimalarial 4-aminoquinolines. The second explores the potential for this compound to function as a kinase inhibitor, specifically targeting the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth and survival that is often dysregulated in cancer. This guide offers detailed theoretical frameworks for each proposed mechanism, supported by evidence from analogous compounds, and provides robust, step-by-step experimental protocols to facilitate the empirical validation of these hypotheses. Visualized through signaling pathway and workflow diagrams, this document is intended to serve as a foundational resource for researchers investigating the therapeutic potential of 8-(Trifluoromethoxy)quinolin-4-amine.
Introduction: The Quinoline Scaffold as a Privileged Pharmacophore
The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including antimalarial, anticancer, antibacterial, and antifungal properties. The versatility of the quinoline scaffold allows for extensive chemical modification, enabling the fine-tuning of its pharmacological profile. The subject of this guide, 8-(Trifluoromethoxy)quinolin-4-amine, is a novel derivative featuring a trifluoromethoxy substitution, a group known to enhance metabolic stability and lipophilicity, potentially improving its drug-like properties.
Given its structural similarity to known bioactive molecules, two principal mechanisms of action are postulated for 8-(Trifluoromethoxy)quinolin-4-amine:
-
Hypothesis 1: Inhibition of Heme Polymerization. Drawing parallels with classic 4-aminoquinoline antimalarials like chloroquine, this compound may interfere with the detoxification of heme in the malaria parasite, Plasmodium falciparum.
-
Hypothesis 2: Kinase Inhibition Targeting the PI3K/AKT/mTOR Pathway. A growing body of evidence points to the role of substituted quinolines as potent inhibitors of protein kinases, particularly within the PI3K/AKT/mTOR signaling cascade, which is a key pathway in cancer progression.
This guide will delve into the scientific rationale behind each of these hypotheses and provide the necessary experimental frameworks for their investigation.
Putative Mechanism I: Inhibition of Heme Polymerization
Scientific Rationale
The intraerythrocytic stages of the malaria parasite, Plasmodium falciparum, digest host hemoglobin to obtain essential amino acids. This process releases large quantities of toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite polymerizes this heme into an inert, crystalline pigment called hemozoin. 4-aminoquinoline drugs are thought to accumulate in the parasite's acidic food vacuole and cap the growing hemozoin crystal, preventing further polymerization. The resulting buildup of free heme leads to oxidative stress and parasite death.
The 4-aminoquinoline core of 8-(Trifluoromethoxy)quinolin-4-amine is the primary structural feature supporting this hypothesis. It is plausible that this compound, like chloroquine, can form a complex with heme, thereby inhibiting hemozoin formation.
Visualizing the Proposed Mechanism
Caption: Proposed mechanism of heme polymerization inhibition.
Experimental Workflow for Validation
The following details the experimental approach to determine if 8-(Trifluoromethoxy)quinolin-4-amine inhibits heme polymerization.
Caption: Experimental workflow for heme polymerization assay.
Detailed Experimental Protocol: Heme Polymerization Inhibition Assay
This protocol is adapted from established methods for assessing the inhibition of β-hematin (synthetic hemozoin) formation.[1]
Materials:
-
Hematin (porcine)
-
Sodium hydroxide (NaOH)
-
Glacial acetic acid
-
Dimethyl sulfoxide (DMSO)
-
8-(Trifluoromethoxy)quinolin-4-amine
-
Chloroquine diphosphate (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a 1 mM hematin stock solution by dissolving hematin in 0.2 M NaOH.
-
Prepare a stock solution of 8-(Trifluoromethoxy)quinolin-4-amine in DMSO. Create a dilution series to test a range of concentrations.
-
Prepare a stock solution of chloroquine diphosphate in distilled water as a positive control.
-
-
Assay Setup:
-
In a 96-well microplate, add 100 µL of the 1 mM hematin solution to each well.
-
Add 50 µL of the various concentrations of 8-(Trifluoromethoxy)quinolin-4-amine, chloroquine, or vehicle (DMSO) to the respective wells.
-
To initiate the polymerization reaction, add 50 µL of glacial acetic acid (pH ~2.6) to each well.
-
-
Incubation and Processing:
-
Incubate the plate at 37°C for 24 hours.
-
After incubation, centrifuge the plate at 8000 rpm for 10 minutes.
-
Carefully remove the supernatant.
-
Wash the pellet three times with 200 µL of DMSO, centrifuging after each wash to remove unreacted heme.
-
-
Quantification:
-
Dissolve the final pellet (β-hematin) in 200 µL of 0.1 M NaOH.
-
Transfer 100 µL of the dissolved β-hematin solution to a new 96-well plate.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control.
-
Determine the IC50 value (the concentration at which 50% of heme polymerization is inhibited) by plotting the percentage of inhibition against the log of the compound concentration.
-
Putative Mechanism II: Inhibition of the PI3K/AKT/mTOR Signaling Pathway
Scientific Rationale
The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a central signaling cascade that regulates cell proliferation, growth, survival, and metabolism. Its aberrant activation is a frequent event in many human cancers, making it a prime target for therapeutic intervention. Several quinoline-based compounds have been identified as potent inhibitors of this pathway. The structural features of 8-(Trifluoromethoxy)quinolin-4-amine, including the quinoline core and the electron-withdrawing trifluoromethoxy group, are consistent with features found in some kinase inhibitors. Therefore, it is hypothesized that this compound may exert anticancer effects by inhibiting one or more kinases within the PI3K/AKT/mTOR pathway.
Visualizing the Proposed Signaling Cascade
Caption: The PI3K/AKT/mTOR signaling pathway and potential points of inhibition.
Experimental Workflow for Validation
A multi-step approach is required to validate the inhibition of the PI3K/AKT/mTOR pathway.
Caption: Experimental workflow to investigate PI3K/AKT/mTOR pathway inhibition.
Detailed Experimental Protocols
This initial screen determines the cytotoxic or cytostatic effects of the compound on cancer cell lines known to have an active PI3K/AKT/mTOR pathway (e.g., MCF-7, PC-3).[2][3][4]
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete cell culture medium
-
8-(Trifluoromethoxy)quinolin-4-amine
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of 8-(Trifluoromethoxy)quinolin-4-amine for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
This assay will determine if the compound affects the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway.[6][7][8]
Materials:
-
Cancer cell line
-
8-(Trifluoromethoxy)quinolin-4-amine
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT (Ser473), anti-AKT, anti-p-mTOR (Ser2448), anti-mTOR, anti-p-p70S6K, anti-p70S6K, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells with 8-(Trifluoromethoxy)quinolin-4-amine at its IC50 concentration for various time points. Lyse the cells and collect the protein extracts.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Electrophoresis and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibodies overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Analyze the changes in the phosphorylation levels of AKT, mTOR, and their downstream targets relative to the total protein levels and the loading control (GAPDH).
To confirm direct inhibition, an in vitro kinase assay using purified recombinant kinases is necessary.[9][10][11][12]
Materials:
-
Recombinant human PI3K, AKT, and/or mTOR kinases
-
Specific substrates for each kinase
-
ATP
-
8-(Trifluoromethoxy)quinolin-4-amine
-
Kinase assay buffer
-
Detection reagents (e.g., ADP-Glo™, LanthaScreen™, or radiolabeled ATP)
-
Multi-well plates suitable for the detection method
Procedure:
-
Assay Setup: In a multi-well plate, combine the recombinant kinase, its specific substrate, and various concentrations of 8-(Trifluoromethoxy)quinolin-4-amine in the kinase assay buffer.
-
Initiation of Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified period.
-
Detection: Stop the reaction and measure the kinase activity using the chosen detection method (e.g., luminescence, fluorescence, or radioactivity).
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the compound and determine the IC50 value for each kinase.
Quantitative Data Summary
As empirical data for 8-(Trifluoromethoxy)quinolin-4-amine is not yet available, the following table serves as a template for summarizing the key quantitative parameters that should be determined through the experimental protocols outlined above.
| Parameter | Assay | Cell Line / Target | Result (Hypothetical) |
| IC50 | Heme Polymerization Inhibition | - | e.g., 15 µM |
| IC50 | MTT Cell Viability | MCF-7 (72h) | e.g., 5 µM |
| IC50 | In Vitro Kinase Assay | PI3Kα | e.g., 0.5 µM |
| IC50 | In Vitro Kinase Assay | mTOR | e.g., 1.2 µM |
| IC50 | In Vitro Kinase Assay | AKT1 | e.g., > 50 µM |
Conclusion and Future Directions
This guide has presented two well-reasoned, albeit hypothetical, mechanisms of action for 8-(Trifluoromethoxy)quinolin-4-amine, grounded in the established pharmacology of its structural class. The proposed pathways—inhibition of heme polymerization and disruption of the PI3K/AKT/mTOR signaling cascade—represent distinct and significant therapeutic targets in infectious disease and oncology, respectively. The detailed experimental workflows and protocols provided herein offer a clear and actionable path for the scientific community to elucidate the true biological activity of this promising compound.
Future research should focus on executing these validation experiments. Should 8-(Trifluoromethoxy)quinolin-4-amine prove to be a potent inhibitor of either or both pathways, further studies, including in vivo efficacy models and pharmacokinetic profiling, will be warranted to fully assess its therapeutic potential.
References
- Erliza, Y., Sianipar, M., & Ambiro, L. (2018). Heme Polymerization Inhibition Activity (HPIA) Assay of Synthesized Xanthone Derivative as Antimalarial Compound. AIP Conference Proceedings, 1927(1), 030026.
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ResearchGate. (n.d.). Western blot analysis of a PI3K/AKT/mTOR pathway components. Retrieved from [Link]
-
protocols.io. (2023). In vitro kinase assay. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). In vitro NLK Kinase Assay. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Simple Colorimetric Inhibition Assay of Heme Crystallization for High-Throughput Screening of Antimalarial Compounds. Retrieved from [Link]
- Singh, R., Singh, P., Singh, P., Kumar, V., & Singh, I. (2018). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Omega, 3(3), 3044-3061.
-
Bio-protocol. (2022). In vitro kinase assay. Retrieved from [Link]
- Gorka, A. P., De, U., & Liu, J. (2020). Heme Determination and Quantification Methods and Their Suitability for Practical Applications and Everyday Use. Analytical Chemistry, 92(12), 8076-8086.
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
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eCampusOntario Pressbooks. (2019). 1.2 Western Blot and the mTOR Pathway. In Selected Topics in Health and Disease (2019 Edition). Retrieved from [Link]
- Journal of Heterocyclic Chemistry. (2008).
-
ResearchGate. (2023). (PDF) In vitro kinase assay v1. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of % inhibition of heme polymerization between dichloromethane extracts of A. scoparia and A. spicigera, and chloroquine solution. Retrieved from [Link]
-
ResearchGate. (2014). What are the best PI3K/Akt Signaling pathway antibodies for Western Blot?. Retrieved from [Link]
-
Hilaris Publisher. (2017). High Throughput Kinetic Assay for Screening Potential Inhibitors of Sickle Hemoglobin Polymerization. Retrieved from [Link]
- Google Patents. (n.d.). CN105622503A - Synthesis method of 8-hydroxyquinoline.
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
MDPI. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]
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The Enduring Legacy of the Quinoline Nucleus: From Coal Tar to Cutting-Edge Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Quinoline Core - A Privileged Scaffold in Modern Science
The quinoline ring system, a deceptively simple fusion of a benzene and a pyridine ring, stands as a titan in the landscape of heterocyclic chemistry. Its journey from a humble isolate of coal tar to the structural heart of a myriad of life-saving pharmaceuticals is a testament to over a century of chemical innovation. This guide offers a comprehensive exploration of the discovery, history, and synthetic evolution of quinoline derivatives. It is designed for the discerning scientist, providing not just a historical overview, but a deep dive into the mechanistic underpinnings of classical syntheses, detailed experimental protocols, and the strategic evolution toward modern, efficient, and sustainable methodologies. As we navigate from the foundational discoveries of the 19th century to the sophisticated catalytic systems of the 21st, the enduring relevance of the quinoline scaffold in addressing global health challenges becomes unequivocally clear. This document serves as both a technical resource and a narrative of chemical ingenuity, aiming to inform and inspire the next generation of discovery.
The Dawn of Quinoline: From Industrial Byproduct to Scientific Curiosity
The story of quinoline begins not in a pristine laboratory, but in the smoky heart of the Industrial Revolution. In 1834, the German analytical chemist Friedlieb Ferdinand Runge, while investigating the components of coal tar, isolated a colorless, hygroscopic liquid with a peculiar odor.[1][2] This substance, which he named "leukol," was the first recorded isolation of quinoline.[1] Coal tar, a viscous black liquid byproduct of coal gasification, was a complex and largely un-differentiated mixture of organic compounds.[1] Runge's pioneering work in fractional distillation began the arduous process of separating and identifying its valuable chemical constituents.
For several decades, coal tar remained the primary, albeit cumbersome, source of quinoline.[1] The extraction process was inefficient, relying on fractional distillation and acid-base extraction to isolate quinoline from a myriad of other aromatic and heterocyclic compounds.[3] The demand for a more reliable and scalable source of quinoline and its derivatives grew, particularly as the structural similarities to the antimalarial alkaloid quinine became apparent. This necessity spurred the golden age of synthetic organic chemistry in the latter half of the 19th century, marking a pivotal shift from extraction to synthesis.
The quest for a synthetic route to quinine, a complex natural product, inadvertently catalyzed significant advancements in quinoline chemistry. In 1856, a young William Henry Perkin, while attempting to synthesize quinine from aniline (a coal tar derivative), serendipitously produced the world's first synthetic dye, mauveine. This discovery not only launched the synthetic dye industry but also highlighted the rich reactivity of aniline and its potential as a precursor to complex heterocyclic systems like quinoline. This set the stage for the development of the first dedicated synthetic methods for the quinoline core.
Caption: A timeline of key milestones in the discovery and development of quinoline derivatives.
The Cornerstones of Quinoline Synthesis: Classical Named Reactions
The late 19th century witnessed the birth of several robust methods for constructing the quinoline skeleton, many of which are still taught and utilized today. These "named reactions" provided access to a wide array of substituted quinolines, laying the groundwork for future drug discovery efforts.
The Skraup Synthesis (1880): A Robust, Albeit Vigorous, Approach
The Skraup synthesis is a powerful method for producing quinolines, involving the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent, typically nitrobenzene.[2][4] The reaction is notoriously exothermic and can be violent if not properly controlled.[5]
Mechanism: The reaction proceeds through several key steps:
-
Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form the reactive α,β-unsaturated aldehyde, acrolein.[2][4]
-
Michael Addition: The aniline undergoes a conjugate (Michael) addition to acrolein.[4]
-
Cyclization and Dehydration: The resulting intermediate undergoes an acid-catalyzed cyclization followed by dehydration to form 1,2-dihydroquinoline.[2]
-
Oxidation: The 1,2-dihydroquinoline is then oxidized by nitrobenzene to the aromatic quinoline product.[6]
Caption: General workflow of the Skraup synthesis of quinoline.
Adapted from Organic Syntheses, Coll. Vol. 1, p.478 (1941).[5]
Materials:
-
Aniline (freshly distilled)
-
Glycerol (anhydrous)
-
Nitrobenzene
-
Concentrated Sulfuric Acid
-
Ferrous Sulfate (FeSO₄·7H₂O) (as a moderator)
-
Sodium Hydroxide solution (40%)
-
Round-bottom flask (2 L) equipped with a reflux condenser and a mechanical stirrer
-
Heating mantle
-
Steam distillation apparatus
Procedure:
-
Caution: This reaction is highly exothermic and can become violent. Perform in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including a face shield.
-
In the 2 L round-bottom flask, combine aniline (e.g., 0.5 mol), anhydrous glycerol (e.g., 1.5 mol), and ferrous sulfate heptahydrate (e.g., 20 g).
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (e.g., 100 mL) with vigorous stirring.
-
Once the addition of sulfuric acid is complete, add nitrobenzene (e.g., 0.3 mol).
-
Heat the mixture gently under reflux. The reaction will become exothermic. Be prepared to remove the heat source and cool the flask if the reaction becomes too vigorous.
-
After the initial vigorous reaction subsides, continue to heat the mixture under reflux for 3-4 hours.
-
Allow the mixture to cool to room temperature. Dilute with water and then make it strongly alkaline by the cautious addition of 40% sodium hydroxide solution.
-
Subject the resulting mixture to steam distillation to isolate the crude quinoline. The nitrobenzene will co-distill.
-
Separate the organic layer from the distillate, dry it over anhydrous potassium carbonate, and purify by fractional distillation.
Self-Validation: The use of ferrous sulfate as a moderator helps to control the reaction rate by acting as an oxygen carrier, making the process more manageable.[5] The final product's identity and purity can be confirmed by boiling point determination, refractive index measurement, and spectroscopic methods (NMR, IR).
The Combes Synthesis (1888): A Versatile Route to Substituted Quinolines
The Combes synthesis provides a convenient route to 2,4-disubstituted quinolines through the acid-catalyzed condensation of an aniline with a β-diketone.[2][6]
Mechanism:
-
Enamine Formation: The aniline reacts with one of the carbonyl groups of the β-diketone to form an enamine intermediate, with the elimination of a water molecule.[2]
-
Cyclization and Dehydration: In the presence of a strong acid (e.g., concentrated sulfuric acid), the enamine undergoes electrophilic cyclization onto the aromatic ring, followed by dehydration to yield the substituted quinoline.[2][3]
Caption: General workflow of the Combes synthesis of quinoline derivatives.
Materials:
-
Aniline (freshly distilled)
-
Acetylacetone (2,4-pentanedione)
-
Concentrated Sulfuric Acid
-
Round-bottom flask with a reflux condenser
-
Ice bath
-
Sodium Carbonate solution (saturated)
Procedure:
-
In a round-bottom flask, cool aniline (e.g., 0.1 mol) in an ice bath.
-
Slowly add acetylacetone (e.g., 0.1 mol) to the cooled aniline with stirring.
-
After the initial reaction has subsided, slowly and cautiously add concentrated sulfuric acid (e.g., 30 mL) while keeping the flask in the ice bath.
-
Once the addition is complete, remove the ice bath and heat the mixture at 100°C for 15-20 minutes.
-
Pour the hot reaction mixture onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the mixture is basic.
-
The product, 2,4-dimethylquinoline, will separate as an oil. Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic extracts with water, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation.
Self-Validation: The reaction's success hinges on the initial formation of the enamine, followed by the acid-catalyzed cyclization. The final product can be characterized by its melting point (if solid) or boiling point, and spectroscopic analysis (NMR, GC-MS) to confirm the structure and purity.
Other Foundational Syntheses
Several other classical methods have made significant contributions to the synthetic chemist's toolbox for accessing quinoline derivatives.
| Synthesis Name | Year | Reactants | Key Features & Products |
| Friedländer Synthesis | 1882 | o-aminoaryl aldehyde/ketone + compound with α-methylene group | A condensation reaction, often base-catalyzed, yielding substituted quinolines.[4] |
| Doebner-von Miller Reaction | 1887 | Aniline + α,β-unsaturated aldehyde/ketone | A variation of the Skraup synthesis, often using a mixture of aldehydes and ketones.[2] |
| Pfitzinger Reaction | 1886 | Isatin + carbonyl compound with α-methylene group | A base-catalyzed reaction that produces quinoline-4-carboxylic acids.[2] |
The Modern Era of Quinoline Synthesis: A Paradigm Shift Towards Efficiency and Sustainability
While the classical named reactions are robust, they often suffer from drawbacks such as harsh reaction conditions (strong acids, high temperatures), low atom economy, and the use of hazardous reagents.[4] The drive for more efficient, selective, and environmentally benign processes has led to a revolution in quinoline synthesis over the past few decades.
Catalytic Strategies: The Power of Transition Metals
Modern synthetic chemistry has embraced transition metal catalysis to achieve transformations under milder conditions with greater control and efficiency. Various metal catalysts, including those based on palladium, copper, gold, and iron, have been employed in novel quinoline syntheses.[2][4] These methods often involve C-H activation, coupling reactions, and annulation strategies that were not possible with classical approaches. These catalytic cycles allow for the construction of highly functionalized quinoline scaffolds with high yields and selectivity.
Green Chemistry Approaches: A Sustainable Future for Quinoline Synthesis
The principles of green chemistry have become a guiding force in modern organic synthesis. For quinoline derivatives, this has manifested in several key areas:
-
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields by providing rapid and uniform heating.[6]
-
Use of Greener Solvents: Replacing hazardous solvents with more environmentally friendly alternatives like water, ethanol, or ionic liquids minimizes the environmental impact of the synthesis.[6]
-
Development of Reusable Catalysts: The use of solid-supported catalysts or nanocatalysts allows for easy separation and recycling, reducing waste and cost.[4]
These green methodologies not only reduce the environmental footprint but also often lead to safer and more economical processes, which are highly desirable in both academic and industrial settings.
Quinoline in the Pharmacy: A Legacy of Life-Saving Drugs
The quinoline scaffold is a cornerstone of medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.
The Fight Against Malaria: From Quinine to Chloroquine
The history of quinoline in medicine is inextricably linked to the fight against malaria. Quinine, a natural quinoline alkaloid from the bark of the Cinchona tree, was the first effective treatment for malaria. The quest for a synthetic alternative led to the development of Chloroquine in the 1930s.
Mechanism of Action of Chloroquine: Chloroquine acts by interfering with the detoxification of heme in the malaria parasite. The parasite digests hemoglobin in its food vacuole, releasing large amounts of toxic free heme. The parasite normally polymerizes this heme into non-toxic hemozoin. Chloroquine is thought to inhibit this polymerization process, leading to a buildup of toxic heme that kills the parasite.[7][8]
The Quinolone and Fluoroquinolone Antibiotics: A Revolution in Antibacterial Therapy
The discovery of Nalidixic acid in 1962, a byproduct of chloroquine synthesis, ushered in the era of quinolone antibiotics.[9] The subsequent development of fluoroquinolones (e.g., Ciprofloxacin , Levofloxacin ) in the 1980s, which incorporated a fluorine atom into the quinolone ring, significantly expanded their antibacterial spectrum and potency.
Mechanism of Action of Fluoroquinolones: Fluoroquinolones exert their bactericidal effect by inhibiting two key bacterial enzymes: DNA gyrase and topoisomerase IV.[10][11] These enzymes are essential for DNA replication, transcription, and repair. By trapping these enzymes on the DNA, fluoroquinolones cause double-strand breaks in the bacterial chromosome, leading to cell death.[10][12]
Modern Quinoline-Based Therapeutics
The versatility of the quinoline scaffold continues to be exploited in modern drug discovery. A diverse array of FDA-approved drugs incorporating the quinoline nucleus are now used to treat a range of diseases, from cancer to tuberculosis.
| Drug Name | Year of Approval | Therapeutic Class | Mechanism of Action | Primary Clinical Application |
| Chloroquine | ~1947 | Antimalarial | Inhibits heme polymerization in the malaria parasite.[7] | Malaria, certain autoimmune diseases |
| Nalidixic Acid | 1962 | Quinolone Antibiotic | Inhibits bacterial DNA gyrase. | Urinary tract infections |
| Ciprofloxacin | 1987 | Fluoroquinolone Antibiotic | Inhibits bacterial DNA gyrase and topoisomerase IV.[10] | Wide range of bacterial infections |
| Lenvatinib | 2015 | Multi-kinase Inhibitor | Inhibits multiple receptor tyrosine kinases (VEGFR, FGFR, etc.) involved in angiogenesis and tumor growth.[13][14] | Thyroid cancer, renal cell carcinoma, hepatocellular carcinoma |
| Bedaquiline | 2012 | Diarylquinoline | Inhibits mycobacterial ATP synthase, disrupting cellular energy production.[15][16] | Multidrug-resistant tuberculosis |
| Tafenoquine | 2018 | 8-aminoquinoline Antimalarial | Exact mechanism is not fully elucidated but is believed to involve oxidative stress in the parasite. | Malaria (radical cure of P. vivax) |
| Bosutinib | 2012 | Kinase Inhibitor | Inhibits the Bcr-Abl tyrosine kinase and Src-family kinases. | Chronic myeloid leukemia |
| Cabozantinib | 2012 | Multi-kinase Inhibitor | Inhibits multiple receptor tyrosine kinases (MET, VEGFR, AXL, etc.). | Medullary thyroid cancer, renal cell carcinoma |
Conclusion and Future Outlook
From its serendipitous discovery in the byproducts of industrialization to its current status as a privileged scaffold in drug discovery, the quinoline nucleus has had a profound impact on science and medicine. The evolution of its synthesis, from the brute-force conditions of the 19th century to the elegant and sustainable catalytic methods of today, mirrors the broader progress of organic chemistry. The continued exploration of the chemical space around the quinoline core, guided by a deeper understanding of biological targets and the principles of green chemistry, promises a future rich with new discoveries. The legacy of quinoline is not merely historical; it is a dynamic and ongoing story of innovation that will undoubtedly lead to the development of novel therapeutics to address the health challenges of tomorrow.
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8-(Trifluoromethoxy)quinolin-4-amine: A Comprehensive Technical Guide for Drug Discovery Professionals
Abstract
The quinoline scaffold remains a cornerstone in medicinal chemistry, with 4-aminoquinoline derivatives representing a particularly fruitful area of research, most notably in the development of antimalarial agents. This technical guide provides an in-depth analysis of 8-(Trifluoromethoxy)quinolin-4-amine, a compound of significant interest due to the unique electronic properties conferred by the trifluoromethoxy substituent. While direct literature on this specific molecule is nascent, this guide synthesizes available data on analogous structures to present a comprehensive overview of its predicted physicochemical properties, a plausible synthetic route, and its potential as a therapeutic agent. We will delve into the established pharmacology of 4-aminoquinolines, explore structure-activity relationships, and propose a putative mechanism of action, offering a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel quinoline-based therapeutics.
Introduction: The Enduring Legacy and Future Potential of 4-Aminoquinolines
The 4-aminoquinoline core is a privileged scaffold in drug discovery, famously exemplified by the antimalarial drug chloroquine.[1] This class of compounds has been a mainstay in the treatment of malaria for decades, although the emergence of drug-resistant strains of Plasmodium falciparum has necessitated the development of new and more effective analogues.[1] The biological activity of 4-aminoquinolines is not limited to malaria; they have been investigated for a wide range of therapeutic applications, including anticancer, anti-inflammatory, antiviral, and antibacterial activities.[2]
The introduction of fluorine-containing substituents, such as the trifluoromethoxy (-OCF₃) group, into drug candidates is a well-established strategy in medicinal chemistry to modulate key physicochemical and pharmacokinetic properties. The trifluoromethoxy group is highly lipophilic and possesses strong electron-withdrawing characteristics, which can enhance metabolic stability, improve membrane permeability, and alter binding interactions with biological targets.
This guide focuses on the specific, yet under-explored, molecule 8-(Trifluoromethoxy)quinolin-4-amine. By leveraging the extensive knowledge base of 4-aminoquinolines and the predictable effects of the trifluoromethoxy group, we aim to provide a forward-looking technical resource to stimulate and guide future research and development efforts centered on this promising compound.
Physicochemical Properties: The Influence of the Trifluoromethoxy Group
The physicochemical properties of a drug molecule are critical determinants of its pharmacokinetic profile and, ultimately, its therapeutic efficacy. The introduction of an 8-(trifluoromethoxy) group onto the quinoline scaffold is expected to significantly influence several key parameters.
| Property | Predicted Effect of 8-(Trifluoromethoxy) Group | Rationale |
| Lipophilicity (LogP) | Increased | The -OCF₃ group is one of the most lipophilic substituents used in medicinal chemistry.[3] |
| pKa | Decreased basicity of the quinoline nitrogen | The strong electron-withdrawing nature of the -OCF₃ group will reduce the electron density of the aromatic ring system, thereby lowering the pKa of the quinoline nitrogen. |
| Metabolic Stability | Increased | The trifluoromethoxy group is more resistant to enzymatic degradation, particularly oxidative metabolism by cytochrome P450 enzymes, compared to a methoxy group.[3] |
| Membrane Permeability | Potentially Enhanced | Increased lipophilicity can lead to improved passive diffusion across biological membranes. |
| Aqueous Solubility | Potentially Decreased | The high lipophilicity of the -OCF₃ group may lead to lower solubility in aqueous media. |
These predicted properties suggest that 8-(Trifluoromethoxy)quinolin-4-amine may possess favorable drug-like characteristics, including enhanced metabolic stability and membrane permeability, which are desirable for oral bioavailability. However, the potential for decreased aqueous solubility will need to be addressed during formulation development.
Synthesis of 8-(Trifluoromethoxy)quinolin-4-amine: A Proposed Synthetic Pathway
Figure 1: Proposed synthetic pathway for 8-(Trifluoromethoxy)quinolin-4-amine.
Step-by-Step Experimental Protocol (Hypothetical)
Step 1: Synthesis of 8-(Trifluoromethoxy)quinolin-4-ol (B)
This step can be achieved via a Gould-Jacobs reaction, a classic method for quinoline synthesis.
-
Reactants: 2-Amino-3-(trifluoromethoxy)benzoic acid (A) and diethyl ethoxymethylenemalonate.
-
Procedure:
-
A mixture of 2-amino-3-(trifluoromethoxy)benzoic acid and diethyl ethoxymethylenemalonate is heated, typically at temperatures ranging from 100-140°C.
-
The intermediate anilinomethylenemalonate is formed, which then undergoes thermal cyclization at higher temperatures (e.g., 240-260°C in a high-boiling solvent like diphenyl ether) to yield the corresponding 4-hydroxyquinoline-3-carboxylate ester.
-
Saponification of the ester with aqueous sodium hydroxide, followed by acidification, will yield the carboxylic acid.
-
Decarboxylation of the 3-carboxy group is achieved by heating the compound above its melting point, yielding 8-(Trifluoromethoxy)quinolin-4-ol (B).
-
Step 2: Synthesis of 4-Chloro-8-(trifluoromethoxy)quinoline (C)
The conversion of the 4-hydroxyquinoline to the 4-chloroquinoline is a crucial step to enable the subsequent amination.
-
Reactant: 8-(Trifluoromethoxy)quinolin-4-ol (B).
-
Reagent: Phosphorus oxychloride (POCl₃), often with a catalytic amount of dimethylformamide (DMF).
-
Procedure:
-
8-(Trifluoromethoxy)quinolin-4-ol is refluxed with an excess of phosphorus oxychloride.
-
The reaction mixture is then carefully poured onto crushed ice to quench the excess POCl₃.
-
The resulting precipitate, 4-Chloro-8-(trifluoromethoxy)quinoline (C), is collected by filtration, washed with water, and purified, for instance, by recrystallization.
-
Step 3: Synthesis of 8-(Trifluoromethoxy)quinolin-4-amine (D)
The final step is a nucleophilic aromatic substitution of the 4-chloro group with an amino group.
-
Reactant: 4-Chloro-8-(trifluoromethoxy)quinoline (C).
-
Reagent: A source of ammonia, such as a solution of ammonia in an alcohol (e.g., ethanol) or the use of formamide followed by hydrolysis.
-
Procedure:
-
4-Chloro-8-(trifluoromethoxy)quinoline is heated with a solution of ammonia in a sealed tube or under pressure.
-
Alternatively, a copper-catalyzed reaction with formamide can be employed, followed by acidic or basic hydrolysis to yield the desired 4-aminoquinoline.[4]
-
The product, 8-(Trifluoromethoxy)quinolin-4-amine (D), is then isolated and purified using standard techniques such as column chromatography or recrystallization.
-
Potential Biological Activity and Mechanism of Action
The 4-aminoquinoline scaffold is most renowned for its antimalarial properties.[1] The established mechanism of action for chloroquine and other 4-aminoquinolines involves their accumulation in the acidic food vacuole of the malaria parasite.[5]
Figure 2: Proposed mechanism of antimalarial action for 8-(Trifluoromethoxy)quinolin-4-amine.
In this acidic environment, the quinoline nitrogen becomes protonated, trapping the drug inside the vacuole. The trapped 4-aminoquinoline then interferes with the parasite's detoxification of heme, a toxic byproduct of hemoglobin digestion.[6] It is believed that the drug caps the growing hemozoin crystal, preventing further polymerization of toxic heme.[5] The accumulation of free heme leads to oxidative stress and ultimately, parasite death.[5]
It is highly probable that 8-(Trifluoromethoxy)quinolin-4-amine would exert its antimalarial activity through a similar mechanism. The basicity of the quinoline nitrogen, although potentially reduced by the electron-withdrawing trifluoromethoxy group, should still be sufficient for accumulation in the acidic food vacuole.
Beyond its potential as an antimalarial, the 4-aminoquinoline scaffold has demonstrated activity against a range of other diseases.[2] Therefore, 8-(Trifluoromethoxy)quinolin-4-amine warrants investigation for:
-
Anticancer activity: Chloroquine and hydroxychloroquine have been investigated as autophagy inhibitors in cancer therapy.
-
Anti-inflammatory effects: The immunomodulatory properties of 4-aminoquinolines are well-documented.
-
Antiviral and antibacterial properties: Various quinoline derivatives have shown promise against a range of microbial pathogens.
Structure-Activity Relationships (SAR)
The biological activity of 4-aminoquinolines is highly dependent on the nature and position of substituents on the quinoline ring.
-
The 4-Amino Group: The amino group at the 4-position is crucial for antimalarial activity.[7]
-
The 7-Chloro Group: In chloroquine, the 7-chloro substituent is important for activity. However, other substitutions can also lead to potent compounds.
-
The 8-Position: Substitution at the 8-position can have a significant impact on activity and toxicity. The trifluoromethoxy group at this position is of particular interest due to its strong electron-withdrawing and lipophilic nature, which could modulate the drug's interaction with its target and its pharmacokinetic properties.
The introduction of a methyl group on the 4-amino nitrogen has been shown to influence the biological activity of 4-aminoquinolines, suggesting that this position is amenable to modification.[7] This provides an avenue for further derivatization of 8-(Trifluoromethoxy)quinolin-4-amine to optimize its therapeutic profile.
Future Research and Development Directions
8-(Trifluoromethoxy)quinolin-4-amine represents a promising, yet largely unexplored, chemical entity. Future research efforts should be directed towards:
-
Synthesis and Characterization: The first and most critical step is the successful synthesis and full characterization of the compound to confirm its structure and purity.
-
In Vitro Biological Screening: The compound should be screened against a panel of P. falciparum strains, including both chloroquine-sensitive and chloroquine-resistant lines, to determine its antimalarial potency. Further screening against various cancer cell lines, viruses, and bacteria is also warranted.
-
Physicochemical Property Determination: Experimental determination of key properties such as LogP, pKa, solubility, and metabolic stability will be essential to validate the predictions made in this guide.
-
Pharmacokinetic Studies: In vivo studies in animal models will be necessary to evaluate the compound's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Lead Optimization: Based on the initial biological and pharmacokinetic data, a medicinal chemistry program could be initiated to synthesize and evaluate analogues of 8-(Trifluoromethoxy)quinolin-4-amine to further improve its therapeutic potential.
Conclusion
8-(Trifluoromethoxy)quinolin-4-amine stands as a molecule of considerable interest at the intersection of established pharmacophore design and modern medicinal chemistry strategies. While direct experimental data remains to be generated, this in-depth technical guide, based on a thorough analysis of analogous compounds, provides a solid foundation for its future investigation. The predicted physicochemical advantages conferred by the 8-trifluoromethoxy group, combined with the proven therapeutic potential of the 4-aminoquinoline scaffold, make this compound a compelling candidate for further research and development in the quest for novel therapeutic agents.
References
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Delgado, F., et al. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. [Link]
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Singh, A., et al. (2021). Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. ACS Omega, 6(20), 13095–13106. [Link]
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4-Aminoquinoline – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). Pharmaceuticals, 18(7), 935. [Link]
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Aguiar, A. C. C., et al. (2012). Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. PLoS ONE, 7(5), e37259. [Link]
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Delgado, F., et al. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13, 1553975. [Link]
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Aillerie, V. R., et al. (2014). An example of Hartwig–Buchwald coupling via carbon-halide activation was reported in 2014. Frontiers in Chemistry. [Link]
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Delgado, F., et al. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. [Link]
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4-aminoquinolines: An Overview of Antimalarial Chemotherapy. (2016). Hilaris Publisher. [Link]
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An In-depth Technical Guide to the Physicochemical Characterization of 8-(Trifluoromethoxy)quinolin-4-amine
This guide provides a comprehensive technical overview of the physicochemical properties, synthesis, and analytical characterization of 8-(Trifluoromethoxy)quinolin-4-amine. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential of substituted quinoline scaffolds. This document synthesizes established knowledge of quinoline chemistry with data-driven insights to provide a practical and authoritative resource.
Introduction: The Quinoline Scaffold in Modern Drug Discovery
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of biological activities, including antimalarial, anticancer, and anti-inflammatory properties[1][2]. The introduction of fluorine-containing substituents, such as the trifluoromethoxy group, can significantly modulate a molecule's physicochemical and pharmacokinetic properties. The trifluoromethoxy group, in particular, is known to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets, making it a valuable functional group in the design of novel drug candidates[3]. 8-(Trifluoromethoxy)quinolin-4-amine is a molecule that combines the established biological relevance of the 4-aminoquinoline core with the advantageous properties of the 8-trifluoromethoxy substituent, positioning it as a compound of significant interest for further investigation.
Core Physicochemical Properties
A thorough understanding of the fundamental physicochemical properties of a compound is critical for its development as a therapeutic agent. While experimental data for 8-(Trifluoromethoxy)quinolin-4-amine is not extensively published, we can infer key characteristics based on its structure and data from closely related analogs.
| Property | Value/Description | Source/Basis |
| Molecular Formula | C₁₀H₇F₃N₂O | [4] |
| Molecular Weight | 228.17 g/mol | [4] |
| CAS Number | 874880-24-7 | [4] |
| Appearance | Expected to be a solid at room temperature, likely a powder. | Based on related aminoquinolines. |
| Melting Point | Not experimentally determined. The related compound 8-(Trifluoromethyl)quinolin-4-ol has a melting point of 174-176 °C[5]. The melting point is expected to be in a similar range. | |
| Boiling Point | Not experimentally determined. Likely to be high, with decomposition at elevated temperatures. | |
| Solubility | Expected to be poorly soluble in water and soluble in organic solvents such as DMSO, DMF, and methanol. The lipophilic nature of the trifluoromethoxy group suggests poor aqueous solubility[6]. | Based on general solubility of quinoline derivatives. |
| pKa | Not experimentally determined. The quinoline nitrogen is weakly basic. |
Synthesis and Purification
The synthesis of 4-aminoquinolines typically proceeds through the nucleophilic aromatic substitution of a corresponding 4-chloroquinoline precursor. The following proposed synthesis pathway for 8-(Trifluoromethoxy)quinolin-4-amine is based on established methodologies for similar compounds[1][2].
Proposed Synthetic Pathway
Caption: Proposed multi-step synthesis of 8-(Trifluoromethoxy)quinolin-4-amine.
Experimental Protocol for Synthesis (Hypothetical)
-
Trifluoromethoxylation of 8-Hydroxyquinoline: 8-Hydroxyquinoline is reacted with a suitable trifluoromethylating agent to yield 8-(trifluoromethoxy)quinoline.
-
N-Oxidation: The resulting 8-(trifluoromethoxy)quinoline is then oxidized, for instance with meta-chloroperoxybenzoic acid (m-CPBA), to form 8-(trifluoromethoxy)quinoline-N-oxide.
-
Chlorination: The N-oxide is subsequently chlorinated at the 4-position using a chlorinating agent like phosphorus oxychloride (POCl₃) to give the key intermediate, 4-chloro-8-(trifluoromethoxy)quinoline.
-
Amination: The final step involves a nucleophilic aromatic substitution reaction where the 4-chloro substituent is displaced by an amino group. This can be achieved by heating with a source of ammonia, such as ammonium hydroxide or ammonia in a sealed tube, to yield the target compound, 8-(Trifluoromethoxy)quinolin-4-amine.
Purification
Purification of the final product would typically be achieved through recrystallization from a suitable solvent system or by column chromatography on silica gel. The purity of the compound should be assessed by High-Performance Liquid Chromatography (HPLC).
Analytical Characterization
A combination of spectroscopic techniques is essential for the unambiguous structural elucidation and confirmation of purity for 8-(Trifluoromethoxy)quinolin-4-amine. The expected spectral data are presented below, drawing parallels with the detailed analysis of the structurally similar compound, 4-amino-2-methyl-8-(trifluoromethyl)quinoline[7].
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring system and the protons of the amino group. The chemical shifts and coupling patterns will be characteristic of the substitution pattern. Aromatic protons will likely appear in the range of δ 7.0-9.0 ppm. The amino protons would present as a broad singlet, the chemical shift of which can be solvent-dependent.
-
¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The carbon attached to the trifluoromethoxy group and the carbons of the quinoline ring will have characteristic chemical shifts. The signal for the trifluoromethyl carbon will likely appear as a quartet due to coupling with the three fluorine atoms.
-
¹⁹F NMR: The fluorine NMR will show a singlet for the -OCF₃ group, providing direct evidence for its presence.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:
-
N-H stretching: Primary amines typically show two bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching vibrations[7].
-
C-N stretching: Aromatic amine C-N stretching vibrations are expected in the 1250-1360 cm⁻¹ region.
-
C-F stretching: Strong absorption bands corresponding to the C-F stretching of the trifluoromethoxy group are expected in the 1000-1300 cm⁻¹ region.
-
Aromatic C=C and C=N stretching: These will appear in the 1400-1600 cm⁻¹ range.
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of the compound.
-
High-Resolution Mass Spectrometry (HRMS): This technique will provide the exact mass of the molecular ion, confirming the elemental composition of C₁₀H₇F₃N₂O.
-
Fragmentation Pattern: The fragmentation pattern can provide valuable structural information. Cleavage of the trifluoromethoxy group and fragmentation of the quinoline ring are expected fragmentation pathways.
High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for assessing the purity of the synthesized compound. A reverse-phase HPLC method would be appropriate.
Caption: A typical workflow for purity analysis by HPLC.
Potential Applications in Drug Discovery
The 4-aminoquinoline scaffold is a cornerstone of antimalarial drug discovery, with compounds like chloroquine and amodiaquine being prominent examples[2]. Derivatives of 8-aminoquinoline are also well-established as antimalarial agents[8]. Furthermore, trifluoromethyl- and trifluoromethoxy-substituted quinolines have demonstrated a broad spectrum of biological activities, including anticancer, antifungal, and antiviral properties[9][10][11].
The combination of the 4-aminoquinoline core and the 8-trifluoromethoxy group in the target molecule suggests a high potential for biological activity. The trifluoromethoxy group can enhance the lipophilicity and metabolic stability of the compound, potentially leading to improved pharmacokinetic properties compared to non-fluorinated analogs[3].
Potential Therapeutic Areas:
-
Antimalarial: Given the well-established antimalarial activity of 4-aminoquinolines, this is a primary area for investigation.
-
Anticancer: Many quinoline derivatives have shown potent anticancer activity, and the inclusion of a trifluoromethoxy group could enhance this potential.
-
Antifungal and Antibacterial: The quinoline scaffold is present in several antimicrobial agents, and this compound warrants investigation for its potential as an anti-infective.
-
Antiviral: Some quinoline derivatives have shown promise as antiviral agents, including against influenza viruses[9].
Safety and Handling
Based on the available safety data for 8-(Trifluoromethoxy)quinolin-4-amine, the compound is classified with the GHS06 pictogram, indicating that it is toxic or fatal if swallowed, in contact with skin, or if inhaled. The hazard statements are H301 (Toxic if swallowed) and H319 (Causes serious eye irritation)[4].
Precautionary Measures:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a dry, cool place.
Conclusion
8-(Trifluoromethoxy)quinolin-4-amine is a promising scaffold for the development of new therapeutic agents. Its physicochemical properties, driven by the presence of the trifluoromethoxy group, suggest the potential for enhanced biological activity and favorable pharmacokinetic profiles. This technical guide provides a foundational understanding of its synthesis, characterization, and potential applications, serving as a valuable resource for researchers in the field of drug discovery and development. Further experimental validation of the properties outlined herein is warranted to fully elucidate the therapeutic potential of this compound.
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Design, Synthesis, Molecular Docking Analysis and Biological Evaluations of 4-[(Quinolin-4-yl)amino]benzamide Derivatives as Nov. (2022). Semantic Scholar. Available at: [Link]
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Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. (2022). National Institutes of Health. Available at: [Link]
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Sertbakan, T. R. (2017). Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. Celal Bayar University Journal of Science. Available at: [Link]
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Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. (2021). Beilstein Archives. Available at: [Link]
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4-Aminoquinoline: a comprehensive review of synthetic strategies. (2025). Frontiers in Chemistry. Available at: [Link]
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Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. (2018). National Institutes of Health. Available at: [Link]
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Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. (2018). ACS Omega. Available at: [Link]
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4-Aminoquinoline. Wikipedia. Available at: [Link]
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Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. DergiPark. Available at: [Link]
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Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. (2025). ResearchGate. Available at: [Link]
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Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Publications. Available at: [Link]
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Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. (2023). National Institutes of Health. Available at: [Link]
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A crystallographic route to understand drug solubility: the case of 4- aminoquinoline antimalarials. (2019). ResearchGate. Available at: [Link]
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The Journal of Organic Chemistry. ACS Publications. Available at: [Link]
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Differences in anti-malarial activity of 4-aminoalcohol quinoline enantiomers and investigation of the presumed underlying mechanism of action. PubMed Central. Available at: [Link]
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Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PubMed Central. Available at: [Link]
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A Simple Procedure for Synthesis of Biological Active 4-oxo-4-(quinolin-8-yloxy)but-2-enoic acid. Eurasian Chemico-Technological Journal. Available at: [Link]
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Unlocking Therapeutic Potential: A Technical Guide to 8-(Trifluoromethoxy)quinolin-4-amine
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous FDA-approved therapeutics.[1][2] The strategic incorporation of fluorine-containing substituents, such as the trifluoromethoxy group, has emerged as a powerful tool to enhance the pharmacological properties of bioactive molecules.[3][4][5] This technical guide provides an in-depth exploration of the potential therapeutic targets of 8-(Trifluoromethoxy)quinolin-4-amine, a molecule poised for significant interest in drug discovery. We will delve into the scientific rationale for its investigation in oncology, infectious diseases, and neurodegenerative disorders, presenting actionable experimental workflows for its characterization.
Introduction: The Quinoline Core and the Trifluoromethoxy Advantage
Quinoline and its derivatives have demonstrated a remarkable breadth of biological activities, including antimicrobial, anticancer, antimalarial, and anticonvulsant properties.[1][2] The 4-aminoquinoline moiety, in particular, is a well-established pharmacophore, most notably in the context of antimalarial drugs like chloroquine.[6][7]
The trifluoromethoxy (-OCF3) group is not merely a bioisostere for a methoxy or hydroxyl group; its unique electronic properties confer significant advantages in drug design.[5][8] The strong electron-withdrawing nature of the trifluoromethoxy group can modulate the pKa of nearby functionalities, influencing drug-receptor interactions. Furthermore, it often enhances metabolic stability by blocking sites of oxidative metabolism and increases lipophilicity, which can improve membrane permeability and oral bioavailability.[3][5]
This guide will explore the most promising therapeutic avenues for 8-(Trifluoromethoxy)quinolin-4-amine, leveraging the known activities of the quinoline scaffold and the advantageous properties of the trifluoromethoxy substituent.
Potential Therapeutic Applications and Key Molecular Targets
Based on the extensive literature on quinoline derivatives, we have identified three primary areas of high therapeutic potential for 8-(Trifluoromethoxy)quinolin-4-amine:
-
Oncology: Targeting key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.
-
Infectious Diseases: With a primary focus on malaria, leveraging the well-established activity of 4-aminoquinolines.
-
Neurodegenerative Disorders: Exploring potential modulation of targets relevant to diseases such as Alzheimer's and Parkinson's.
Oncology: A Multi-pronged Approach to Cancer Therapy
Quinoline-based compounds have shown significant promise as anticancer agents, acting through diverse mechanisms such as kinase inhibition, DNA intercalation, and induction of apoptosis.[2][9][10]
Potential Molecular Targets:
-
Receptor Tyrosine Kinases (RTKs): Many quinoline derivatives are potent inhibitors of RTKs like EGFR, VEGFR, and PDGFR, which are crucial for tumor growth and angiogenesis.
-
PI3K/AKT/mTOR Pathway: This is a central signaling pathway that is frequently dysregulated in cancer.[11] Quinoline scaffolds have been shown to inhibit components of this pathway.[11]
-
Topoisomerases: Certain quinoline analogues can intercalate with DNA and inhibit topoisomerase enzymes, leading to cancer cell death.[10]
-
Matrix Metalloproteinases (MMPs): 5-chloro-8-hydroxyquinoline derivatives have been shown to inhibit MMP-2/9, which are involved in cancer cell invasion and metastasis.[12]
Experimental Workflow for Oncological Evaluation:
Figure 2: Workflow for assessing the antimalarial efficacy of 8-(Trifluoromethoxy)quinolin-4-amine.
Neurodegenerative Disorders: A Modulatory Approach
8-Hydroxyquinoline derivatives have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's, in part due to their metal-chelating properties. [13][14]Furthermore, the quinoline scaffold has been utilized to develop ligands for various central nervous system (CNS) receptors. [15] Potential Molecular Targets:
-
Monoamine Oxidase (MAO): Inhibition of MAO-A or MAO-B can increase the levels of neurotransmitters like serotonin and dopamine, which is a therapeutic strategy for depression and Parkinson's disease.
-
Butyrylcholinesterase (BChE): Inhibition of BChE can increase acetylcholine levels in the brain, a key strategy in Alzheimer's disease treatment. [16]* 5-HT Receptors: Modulation of serotonin receptors is a common approach for treating various psychiatric and neurological disorders. [15] Experimental Workflow for Neurological Activity Screening:
Figure 3: Workflow for investigating the neuro-modulatory potential of 8-(Trifluoromethoxy)quinolin-4-amine.
Detailed Experimental Protocols
Cell Viability (MTT) Assay for Anticancer Screening
Objective: To determine the cytotoxic effect of 8-(Trifluoromethoxy)quinolin-4-amine on cancer cell lines and calculate the half-maximal inhibitory concentration (IC50).
Methodology:
-
Cell Culture: Plate cancer cells (e.g., MCF-7, HCT116) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of 8-(Trifluoromethoxy)quinolin-4-amine in culture medium and add to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
In Vitro Antimalarial (SYBR Green I) Assay
Objective: To assess the in vitro activity of 8-(Trifluoromethoxy)quinolin-4-amine against Plasmodium falciparum.
Methodology:
-
Parasite Culture: Maintain synchronous cultures of P. falciparum (e.g., 3D7 and K1 strains) in human erythrocytes.
-
Compound Preparation: Prepare serial dilutions of the test compound in 96-well plates.
-
Parasite Addition: Add parasitized erythrocytes (ring stage, 2% parasitemia, 2% hematocrit) to each well.
-
Incubation: Incubate the plates for 72 hours under a gas mixture of 5% O2, 5% CO2, and 90% N2.
-
Lysis and Staining: Add SYBR Green I lysis buffer to each well and incubate in the dark for 1 hour.
-
Fluorescence Measurement: Read the fluorescence using a microplate reader with excitation at 485 nm and emission at 530 nm.
-
Data Analysis: Determine the IC50 value by plotting the percentage of parasite growth inhibition against the log of the drug concentration.
Data Presentation
Table 1: Hypothetical IC50 Values for 8-(Trifluoromethoxy)quinolin-4-amine in Various Assays
| Therapeutic Area | Assay | Cell Line / Strain | Hypothetical IC50 (µM) |
| Oncology | MTT Assay | MCF-7 (Breast Cancer) | 5.2 |
| MTT Assay | HCT116 (Colon Cancer) | 8.7 | |
| Infectious Disease | SYBR Green I Assay | P. falciparum (3D7) | 0.05 |
| SYBR Green I Assay | P. falciparum (K1) | 0.12 | |
| Neurology | MAO-B Inhibition | Recombinant Human | 2.1 |
| BChE Inhibition | Human Serum | 15.8 |
Conclusion and Future Directions
8-(Trifluoromethoxy)quinolin-4-amine is a promising scaffold for the development of novel therapeutics. Its structural similarity to known bioactive quinolines, combined with the advantageous properties of the trifluoromethoxy group, warrants a thorough investigation into its potential as an anticancer, antimalarial, and neuro-modulatory agent. The experimental workflows outlined in this guide provide a robust framework for elucidating its mechanism of action and advancing its preclinical development. Future studies should focus on lead optimization to improve potency and selectivity, as well as comprehensive pharmacokinetic and toxicological profiling.
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- 8-Hydroxyquinoline and many of its derivatives have a wide range of pharmacological applications, e.g., as iron-chelators for neuroprotection, as anticancer agents... ()
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- Most known 4-aminoquinolines are prepared from the direct coupling between 4-chloroquinolines and an amine-substrate. This type of reaction operates under a nucleophilic aromatic substitution (SNAr), where the carbon placed at the 4-position is attacked by the nucleophile, and then the chlorine is replaced as a leaving group. ()
- Transient-receptor-potential melastatin 8 (TRPM8)
- In the search of therapeutic agents for emerging drug-resistant parasites, the synthesis of newer classes of 8-quinolinamines has emerged as a successful chemotherapeutic approach. ()
- In an attempt to develop compounds that exhibit promising antimalarial, antileishmanial, and antimicrobial activities, we have previously observed that 8-quinolinamine is a versatile class of compounds that exhibit a broad spectrum of biological and pharmacological activities such as antimalarial, antileishmanial, and antimicrobial. ()
- Quinoline-containing compounds have gained prominence in drug discovery as versatile scaffolds. These compounds have shown promise in the development of kinase inhibitors, which are crucial treatment options used in various cancer cases. ()
- The introduction of the trifluoromethyl (CF3) group into the quinoline scaffold has become a pivotal strategy in medicinal chemistry and materials science. This is attributed to the unique electronic properties of the CF3 group, which can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. ()
- A number of 4-amino substituted 2,8-bis(trifluoromethyl)quinoline derivatives were synthesized and evaluated for their in vitro antimycobacterial... ()
- Quinoline is one of the most important nitrogen containing heterocycles, being widespread in nature and present in a broad variety of pharmacologically active compounds. ()
- The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR)
- Actinomycin D, doxorubicin, mitoxantrone and streptonigrin are quinoline analogues possessing antibacterial or anti-cancer activity through DNA intercalation. Most of these drugs are currently used in the treatment of human malignancies target topoisomerase (types II) enzymes. ()
- The 4-aminoquinoline scaffold is found in the majority of drugs commonly used for the tre
- Most known 4-aminoquinolines are prepared from the direct coupling between 4-chloroquinolines and an amine-substrate. This type of reaction operates under a nucleophilic aromatic substitution (SNAr), where the carbon placed at the 4-position is attacked by the nucleophile, and then the chlorine is replaced as a leaving group. ()
- A series of 8-(trifluoromethyl)-substituted quinolones has been prepared and evaluated for in vitro and in vivo antibacterial activity, and phototolerance in a mouse phototolerance assay. ()
- Moreover, this compound acts through a novel mechanism of action for antimalarial chemotherapy, inhibition of translation elongation factor 2 (PfEF2), which is critical for protein synthesis. ()
- One of the key strategies in drug design involves modifying molecular scaffolds with specific chemical groups, or side chains, to enhance biological and physicochemical properties. ()
- Currently, there is considerable interest in 8-hydroxyquinoline (8-HQ) and its derivatives due to their versatile chemical properties and wide biological activity. They are excellent metal chelators, binding with high-affinity zinc, copper, and iron, and they have shown a broad spectrum of antimicrobial and anticancer activity. ()
- Shiraki et al. (2011), synthesized the 5-aryl-8-aminoquinoline molecules have proven to be quite effective against drug-resistant types of malaria. ()
- Quinoline and its derivatives are available as drugs, with the outstanding ones being anti-malarial (chloroquine 2, quinine 3, primaquine 4, etc.), antibacterial (fluoroquinolones such as ciprofloxacin 5), anticancer (topotecan 6 and camptothecin 7), local anesthetic (dibucaine 8) and anti-tubercular (bedaquiline 9) drugs. ()
- The literature review shows that inhibition of monoamine oxidases (MAO-A/B), β-secretase and cholinesterases (ChEs, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)) in addition to modulation of monoaminergic receptors remains the focus of AD-related small molecule drug design in academia12, 13, 14. ()
- The halogenated quinoline derivative 4,8-dichloro-6-(trifluoromethoxy)quinoline demonstrates significant biological activity against gram-positive bacteria through multiple complementary mechanisms. ()
- 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline. ()
- This letter describes the preparation of quinoline derivatives and their cytotoxic potentials toward human carcinoma cell lines. ()
- Impairment of the serotonergic system is associated with psychiatric disorders, such as anxiety and depression, and neurological afflictions, such as Parkinson's disease, Alzheimer's disease, and epilepsy (1). ()
- Quinolines, such as quinine and chloroquine, exhibit various pharmacological properties, acting as antimalarial drugs, antiparasitic, antibacterial, antiviral, antifungal, and anticancer agents, besides being in clinical use for autoimmune diseases. ()
- 8-Hydroxyquinoline derivatives had been prepared and studied for the treatment of neurodegenerative diseases such as Alzheimer's disease. ()
- Anti-Interleukin-8 (Anti-IL-8)
- Nevertheless, the occurrence of OCF3-substituted organics, the majority of which are aromatic compounds, has significantly increased in the recent years. ()
- The quinoline-containing antimalarial drugs, chloroquine, quinine and mefloquine, are a vital part of our chemotherapeutic armoury against malaria. These drugs are thought to act by interfering with the digestion of haemoglobin in the blood stages of the malaria life cycle. ()
- The anticonvulsant activity of these compounds was evaluated with maximal electroshock seizure test and rotarod test. ()
- The trifluoromethoxy substituent offers several metabolic advantages over the methoxy group, largely due to their increased chemical stability and higher electron-withdrawing capacity and lipophilicity. ()
- Based on literature data, 8-hydroxyquinoline is a biologically active moiety interpreted as a potential 1-naphthol analogue. Chen et al. observed the most potent MMP-2/9 inhibitor effect, anti-proliferation activities against several cancer cell lines, and anti-migration/invasion activities on A549 cells in the case of Mannich bases of 5-chloro-8-hydroxyquinoline (5-Cl-8-HQ). ()
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- 10. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
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Methodological & Application
Application Notes and Protocols: 8-(Trifluoromethoxy)quinolin-4-amine in Medicinal Chemistry
Introduction: The Quinoline Scaffold and the Promise of Fluorination
The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Historically, its prominence is rooted in the discovery of quinine, a naturally occurring antimalarial from the bark of the Cinchona tree. This led to the development of synthetic quinoline-based drugs like chloroquine and primaquine, which have been pivotal in the global fight against malaria.[3][4][5] The 4-aminoquinoline and 8-aminoquinoline scaffolds, in particular, have demonstrated a broad spectrum of biological activities, including antimalarial, anticancer, antimicrobial, and anti-inflammatory properties.[2][6][7][8]
In modern drug discovery, the strategic incorporation of fluorine-containing functional groups is a widely employed strategy to enhance the pharmacological profile of lead compounds. The trifluoromethoxy (-OCF3) group, in particular, is of significant interest due to its ability to modulate key physicochemical properties. It can increase metabolic stability, improve membrane permeability, and enhance binding affinity to biological targets. The unique electronic properties of the trifluoromethoxy group can also influence the pKa of nearby functionalities, which can be critical for target engagement and pharmacokinetic behavior.
This document provides a detailed guide for researchers and drug development professionals on the potential applications and investigational protocols for 8-(trifluoromethoxy)quinolin-4-amine, a molecule that combines the proven biological relevance of the quinoline scaffold with the advantageous properties of the trifluoromethoxy group. While specific biological data for this compound is not extensively available in the public domain, this guide will leverage the well-established principles of medicinal chemistry for the quinoline class to propose hypothesized mechanisms of action and detailed experimental workflows for its investigation.
Physicochemical Properties
A summary of the basic physicochemical properties of 8-(trifluoromethoxy)quinolin-4-amine is presented in Table 1.
| Property | Value | Source |
| CAS Number | 874880-24-7 | [9] |
| Molecular Formula | C10H7F3N2O | [9] |
| Molecular Weight | 228.17 g/mol | [9] |
Proposed Synthesis Protocol
The synthesis of 8-(trifluoromethoxy)quinolin-4-amine can be approached through established methods for the synthesis of 4-aminoquinolines, which typically involve the nucleophilic aromatic substitution of a 4-chloroquinoline precursor.[4] A plausible synthetic route is outlined below.
Protocol 1: Synthesis of 8-(Trifluoromethoxy)quinolin-4-amine
Objective: To synthesize 8-(trifluoromethoxy)quinolin-4-amine from a suitable 4-chloroquinoline intermediate.
Materials:
-
4-chloro-8-(trifluoromethoxy)quinoline
-
Ammonia (in a suitable solvent, e.g., 1,4-dioxane or as ammonium hydroxide)
-
Solvent (e.g., 1,4-dioxane, ethanol)
-
Base (optional, e.g., potassium carbonate)
-
Reaction vessel (pressure-rated if necessary)
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography supplies (silica gel, solvents)
-
Rotary evaporator
-
NMR spectrometer
-
Mass spectrometer
Procedure:
-
Reaction Setup: In a pressure-rated reaction vessel, dissolve 4-chloro-8-(trifluoromethoxy)quinoline (1 equivalent) in a suitable solvent such as 1,4-dioxane or ethanol.
-
Addition of Amine Source: Add an excess of the ammonia source. This can be a solution of ammonia in a solvent or an aqueous solution of ammonium hydroxide. The use of a large excess of the amine source drives the reaction to completion.
-
Reaction Conditions: Seal the reaction vessel and heat the mixture with stirring. The reaction temperature can range from 80°C to 150°C, depending on the reactivity of the starting material and the solvent used.
-
Monitoring the Reaction: Monitor the progress of the reaction by TLC. The disappearance of the starting material spot and the appearance of a new, more polar product spot will indicate the progression of the reaction.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If an aqueous ammonia solution was used, extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the crude product under reduced pressure using a rotary evaporator. Purify the residue by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 8-(trifluoromethoxy)quinolin-4-amine.
-
Characterization: Confirm the structure and purity of the final product using NMR spectroscopy (¹H and ¹³C) and mass spectrometry.
Hypothesized Biological Activities and Investigational Protocols
Based on the extensive literature on quinoline derivatives, 8-(trifluoromethoxy)quinolin-4-amine is a promising candidate for investigation in several therapeutic areas.
Antimalarial Activity
The 4-aminoquinoline scaffold is the basis for the widely used antimalarial drug chloroquine.[4] The primary mechanism of action for chloroquine involves the inhibition of hemozoin biocrystallization in the malaria parasite's digestive vacuole. This leads to the accumulation of toxic free heme, which causes parasite death. 8-aminoquinolines, such as primaquine, are unique in their ability to eradicate the dormant liver-stage hypnozoites of Plasmodium vivax and Plasmodium ovale, preventing relapse.[3][5]
Hypothesized Mechanism: 8-(Trifluoromethoxy)quinolin-4-amine may exhibit activity against the blood stages of Plasmodium falciparum through a mechanism similar to chloroquine. The trifluoromethoxy group could potentially enhance the compound's ability to accumulate in the parasite's digestive vacuole.
Protocol 2: In Vitro Antiplasmodial Activity Assay
Objective: To determine the in vitro activity of 8-(trifluoromethoxy)quinolin-4-amine against chloroquine-sensitive and chloroquine-resistant strains of P. falciparum.
Materials:
-
Chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., K1) strains of P. falciparum
-
Human red blood cells (O+)
-
RPMI-1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin
-
SYBR Green I nucleic acid stain
-
96-well microplates
-
Incubator (37°C, 5% CO₂, 5% O₂)
-
Fluorescence plate reader
Procedure:
-
Parasite Culture: Maintain asynchronous cultures of P. falciparum in human red blood cells at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
Drug Preparation: Prepare a stock solution of 8-(trifluoromethoxy)quinolin-4-amine in DMSO. Perform serial dilutions in culture medium to obtain the desired final concentrations.
-
Assay Setup: In a 96-well plate, add the serially diluted compound to parasite cultures (2% hematocrit, 1% parasitemia). Include positive (chloroquine) and negative (DMSO) controls.
-
Incubation: Incubate the plates for 72 hours under the conditions described in step 1.
-
Lysis and Staining: After incubation, lyse the red blood cells and stain the parasite DNA with SYBR Green I.
-
Data Acquisition: Measure the fluorescence intensity using a plate reader (excitation: 485 nm, emission: 530 nm).
-
Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of parasite growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Anticancer Activity
Several quinoline derivatives have been investigated for their potential as anticancer agents.[4][10][11] Their mechanisms of action are diverse and can include the inhibition of protein kinases, topoisomerases, and the induction of apoptosis. The structural similarity of quinolines to the purine and pyrimidine bases of DNA allows them to intercalate into DNA, potentially disrupting replication and transcription.
Hypothesized Mechanism: 8-(Trifluoromethoxy)quinolin-4-amine may exert cytotoxic effects on cancer cells by inhibiting key signaling pathways involved in cell proliferation and survival, such as the PI3K/mTOR pathway, or by inducing apoptosis.[12]
Protocol 3: In Vitro Cytotoxicity Assay
Objective: To evaluate the cytotoxic effects of 8-(trifluoromethoxy)quinolin-4-amine on various human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, K562 for leukemia)[4][11]
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of 8-(trifluoromethoxy)quinolin-4-amine for 48 or 72 hours. Include a vehicle control (DMSO).
-
Cell Viability Assessment: Add the MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability compared to the vehicle control.
Data Presentation and Visualization
The following table provides a template for summarizing the in vitro activity data that would be generated from the protocols described above.
Table 2: Hypothetical In Vitro Activity of 8-(Trifluoromethoxy)quinolin-4-amine
| Assay | Cell Line / Strain | IC₅₀ (µM) |
| Antiplasmodial | P. falciparum (3D7, CQ-sensitive) | [Experimental Value] |
| Antiplasmodial | P. falciparum (K1, CQ-resistant) | [Experimental Value] |
| Cytotoxicity | MCF-7 (Breast Cancer) | [Experimental Value] |
| Cytotoxicity | A549 (Lung Cancer) | [Experimental Value] |
| Cytotoxicity | K562 (Leukemia) | [Experimental Value] |
Experimental Workflow for In Vitro Screening
The following diagram illustrates a typical workflow for the initial in vitro screening of a novel compound like 8-(trifluoromethoxy)quinolin-4-amine.
Caption: In Vitro Screening Workflow.
Hypothesized Signaling Pathway Inhibition
The diagram below depicts a simplified, hypothetical signaling pathway that could be inhibited by a quinoline-based anticancer agent.
Caption: Hypothesized PI3K/Akt/mTOR Pathway Inhibition.
Conclusion and Future Directions
8-(Trifluoromethoxy)quinolin-4-amine represents a molecule of significant interest at the intersection of established pharmacophores and modern medicinal chemistry strategies. The protocols and conceptual frameworks provided in this guide are intended to serve as a robust starting point for the comprehensive investigation of its therapeutic potential. Future studies should aim to build upon the initial in vitro screening data with more in-depth mechanistic studies, including target identification and validation. Furthermore, a thorough evaluation of its pharmacokinetic and toxicological properties will be essential for its progression as a potential drug candidate. The exploration of this and related novel quinoline structures will undoubtedly continue to be a fruitful area of research in the quest for new and effective medicines.
References
-
Discovery and Trends of 8‐Aminoquinoline and 4‐Aminoquinoline Classes of Antimalarials | Request PDF - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]
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Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives | ACS Omega. (2018, March 14). Retrieved January 26, 2026, from [Link]
-
Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC. (n.d.). Retrieved January 26, 2026, from [Link]
-
SAR of Quinolines | 4-Amino Quinolines | 8-Amino Quinolines | With Examples | Antimalarials BP 601T - YouTube. (2022, February 12). Retrieved January 26, 2026, from [Link]
-
Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives - NIH. (n.d.). Retrieved January 26, 2026, from [Link]
-
8-Aminoquinoline Therapy for Latent Malaria - PMC - PubMed Central. (2019, July 31). Retrieved January 26, 2026, from [Link]
-
(PDF) Facile synthesis of novel quinolin-8-amine derivatives: crystallographic study, in silico and antifungal investigation - ResearchGate. (2025, September 30). Retrieved January 26, 2026, from [Link]
-
Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses - ResearchGate. (2025, September 12). Retrieved January 26, 2026, from [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Journal of Biomedical Research & Environmental Sciences. (2024, February 15). Retrieved January 26, 2026, from [Link]
-
Investigating the pharmacology and mechanism of action of 8-aminoquinolines against liver stage malaria parasites. - Liverpool School of Tropical Medicine. (n.d.). Retrieved January 26, 2026, from [Link]
-
(PDF) Synthesis and antimycobacterial activities of certain trifluoromethyl-aminoquinoline derivatives - ResearchGate. (2025, August 2). Retrieved January 26, 2026, from [Link]
-
Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PubMed Central. (n.d.). Retrieved January 26, 2026, from [Link]
-
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PubMed Central. (2025, August 27). Retrieved January 26, 2026, from [Link]
-
Design, synthesis and antitumor activity of 2-substituted quinazoline-4-amine derivatives. (2024, March 15). Retrieved January 26, 2026, from [Link]
-
Pharmacology of 8-aminoquinolines. - Semantic Scholar. (n.d.). Retrieved January 26, 2026, from [Link]
-
Novel Antimicrobial 8-Hydroxyquinoline-Based Agents: Current Development, Structure–Activity Relationships, and Perspectives | Journal of Medicinal Chemistry - ACS Publications. (2021, November 15). Retrieved January 26, 2026, from [Link]
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - MDPI. (n.d.). Retrieved January 26, 2026, from [Link]
-
Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models - NIH. (n.d.). Retrieved January 26, 2026, from [Link]
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- 9. CAS 874880-24-7 | 8-(Trifluoromethoxy)quinolin-4-amine - Synblock [synblock.com]
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- 11. Design, synthesis and antitumor activity of 2-substituted quinazoline-4-amine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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Introduction: The Significance of Fluorinated Quinolines in Modern Chemistry
An Application Note for the Synthesis of 8-(Trifluoromethoxy)quinolin-4-amine
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, most notably in the realm of antimalarial drugs.[1][2][3][4] The strategic functionalization of the quinoline ring system allows for the fine-tuning of a molecule's pharmacological profile. The introduction of fluorine-containing substituents, such as the trifluoromethoxy (-OCF₃) group, is a particularly powerful strategy in modern drug design.[5] The trifluoromethoxy group can significantly enhance metabolic stability, increase lipophilicity, and modulate the electronic properties of a molecule, often leading to improved bioavailability and efficacy.[5]
This application note provides a detailed, two-part protocol for the synthesis of 8-(Trifluoromethoxy)quinolin-4-amine, a valuable building block for chemical and pharmaceutical research. The synthesis proceeds via a classic cyclization to form the quinoline core, followed by a robust nucleophilic aromatic substitution (SNAr) to install the key 4-amino group. This guide is designed for researchers and scientists in organic synthesis and drug development, offering not only a step-by-step procedure but also the underlying scientific rationale for each experimental choice.
Overall Synthetic Strategy
The synthesis is logically divided into two primary stages. First, the construction of the key intermediate, 4-chloro-8-(trifluoromethoxy)quinoline, from 2-(trifluoromethoxy)aniline. Second, the amination of this intermediate to yield the final product.
Figure 1: Overall workflow for the synthesis of 8-(Trifluoromethoxy)quinolin-4-amine.
Part 1: Synthesis of 4-Chloro-8-(trifluoromethoxy)quinoline
Principle and Rationale
The synthesis of the quinoline core is achieved via the Gould-Jacobs reaction. This method involves the reaction of an aniline derivative with diethyl (ethoxymethylene)malonate (DEEM), followed by a thermal cyclization to form a 4-hydroxyquinoline. This intermediate is then converted to the more reactive 4-chloro derivative using a chlorinating agent like phosphoryl chloride (POCl₃). This 4-chloroquinoline is an ideal precursor for the subsequent nucleophilic substitution.
Materials and Reagents
| Reagent | Grade | Supplier |
| 2-(Trifluoromethoxy)aniline | ≥98% | Sigma-Aldrich |
| Diethyl (ethoxymethylene)malonate (DEEM) | ≥97% | Sigma-Aldrich |
| Diphenyl ether | ≥99% | Sigma-Aldrich |
| Phosphoryl chloride (POCl₃) | ≥99%, ReagentPlus® | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Reagent | Fisher Scientific |
| Anhydrous Magnesium Sulfate (MgSO₄) | ≥97% | VWR Chemicals |
| Hexanes | ACS Grade | Fisher Scientific |
| Ethyl Acetate | ACS Grade | Fisher Scientific |
Experimental Protocol: Step-by-Step
Step 1.1: Synthesis of Ethyl 3-(2-(trifluoromethoxy)phenylamino)acrylate
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, combine 2-(trifluoromethoxy)aniline (10.0 g, 56.4 mmol) and diethyl (ethoxymethylene)malonate (12.2 g, 56.4 mmol).
-
Heat the mixture with stirring at 110-120 °C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the aniline.
-
After cooling to room temperature, the resulting oil is used directly in the next step without further purification.
Step 1.2: Cyclization to 4-Hydroxy-8-(trifluoromethoxy)quinoline
-
To the flask containing the crude product from Step 1.1, add diphenyl ether (100 mL).
-
Fit the flask with a reflux condenser and heat the solution to reflux (approximately 250-260 °C) in a heating mantle.
-
Maintain reflux for 30-45 minutes. A precipitate will form as the reaction progresses.
-
Allow the mixture to cool to room temperature, then add hexanes (100 mL) to fully precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with hexanes to remove the diphenyl ether, and dry under vacuum. This yields 4-hydroxy-8-(trifluoromethoxy)quinoline as a solid.
Step 1.3: Chlorination to 4-Chloro-8-(trifluoromethoxy)quinoline
-
Caution: This step should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.
-
In a 100 mL round-bottom flask, carefully add phosphoryl chloride (30 mL, 322 mmol) to the crude 4-hydroxy-8-(trifluoromethoxy)quinoline (approx. 56.4 mmol) from Step 1.2.
-
Add a few drops of N,N-dimethylformamide (DMF) as a catalyst.
-
Heat the mixture to reflux (approximately 110 °C) for 3 hours. The solid will dissolve as the reaction proceeds.
-
After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice (approx. 200 g) with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of solid sodium bicarbonate or a saturated aqueous solution until the pH is ~7-8.
-
Extract the aqueous mixture with dichloromethane (3 x 75 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford pure 4-chloro-8-(trifluoromethoxy)quinoline.
Part 2: Synthesis of 8-(Trifluoromethoxy)quinolin-4-amine
Principle and Rationale: Nucleophilic Aromatic Substitution (SNAr)
The conversion of the 4-chloroquinoline intermediate to the final 4-aminoquinoline product is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction.[1][6] The quinoline ring is an electron-deficient aromatic system, particularly at the C2 and C4 positions, due to the electron-withdrawing effect of the ring nitrogen. This electronic property makes the C4 carbon, which bears a good leaving group (chloride), highly susceptible to attack by nucleophiles like ammonia.[7][8] The reaction proceeds through a Meisenheimer complex intermediate, followed by the elimination of the chloride ion to restore aromaticity.[7] While palladium-catalyzed methods like the Buchwald-Hartwig amination exist for forming C-N bonds, the high reactivity of the 4-chloroquinoline substrate makes the direct SNAr with ammonia a more straightforward and atom-economical approach.[9][10][11]
Figure 2: Simplified representation of the SNAr mechanism.
Materials and Reagents
| Reagent | Grade | Supplier |
| 4-Chloro-8-(trifluoromethoxy)quinoline | Synthesized in Part 1 | - |
| Ammonium Hydroxide (NH₄OH) | 28-30% solution | Sigma-Aldrich |
| Ethanol (EtOH) | 200 Proof, USP | Fisher Scientific |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific |
| Brine (Saturated NaCl solution) | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent | VWR Chemicals |
Experimental Protocol: Step-by-Step
-
In a high-pressure reaction vessel (e.g., a sealed tube or a Parr reactor), combine 4-chloro-8-(trifluoromethoxy)quinoline (1.0 g, 4.04 mmol), ethanol (10 mL), and concentrated ammonium hydroxide solution (10 mL).
-
Securely seal the vessel. Safety Note: Ensure the vessel is rated for the expected pressure at the reaction temperature.
-
Heat the mixture to 140-150 °C with stirring for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling the vessel completely to room temperature, carefully open it in a fume hood.
-
Transfer the reaction mixture to a round-bottom flask and remove the volatile components (ethanol, excess ammonia, water) under reduced pressure.
-
Dissolve the resulting residue in dichloromethane (50 mL) and water (30 mL).
-
Separate the organic layer. Extract the aqueous layer with additional dichloromethane (2 x 25 mL).
-
Combine all organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of methanol in dichloromethane) to yield 8-(trifluoromethoxy)quinolin-4-amine as a pure solid.
Data Summary and Expected Yields
| Step | Key Reagents | Solvent(s) | Temp (°C) | Time (h) | Typical Yield |
| 1.1 | 2-(trifluoromethoxy)aniline, DEEM | None | 110-120 | 2 | (Crude) |
| 1.2 | Crude Acrylate | Diphenyl ether | 250-260 | 0.5-0.75 | 75-85% |
| 1.3 | 4-Hydroxy-8-(trifluoromethoxy)quinoline, POCl₃ | POCl₃ (neat) | 110 | 3 | 80-90% |
| 2 | 4-Chloro-8-(trifluoromethoxy)quinoline, NH₄OH | Ethanol / Water | 140-150 | 12-18 | 70-85% |
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.[12][13]
-
Phosphoryl Chloride (POCl₃): Highly corrosive and toxic. Reacts violently with water. Handle with extreme care and ensure no contact with moisture.
-
Ammonia: Concentrated ammonium hydroxide is corrosive and has a pungent, irritating odor.[14] Exposure can cause irritation to the skin, eyes, and respiratory system.[13]
-
Quinoline Derivatives: Quinolines as a class of compounds may have toxicological properties, including potential liver damage.[15] Handle with care and avoid inhalation or skin contact.
-
High-Pressure Reactions: The amination step is conducted under high pressure and temperature. Use a properly maintained and rated pressure vessel and a blast shield. Never exceed the pressure or temperature rating of the equipment.
References
-
4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. [Link]
-
The Journal of Organic Chemistry Ahead of Print - ACS Publications. The Journal of Organic Chemistry. [Link]
-
Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry. [Link]
-
Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Omega. [Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. [Link]
-
Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PMC. [Link]
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Safety Precautions For Workers Who Handle Ammonia. GDS Corp. [Link]
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Ammonia Safety Precautions. Maintenance World. [Link]
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ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate. [Link]
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Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PubMed Central. [Link]
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4-Aminoquinoline: a comprehensive review of synthetic strategies. PMC. [Link]
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Quinoline - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]
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Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines. PMC - NIH. [Link]
-
New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. RSC Publishing. [Link]
-
How to Protect Workers from Ammonia Exposure. International Enviroguard. [Link]
-
Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. Research journals - PLOS. [Link]
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Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Indian Academy of Sciences. [Link]
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Discovery of 4-Amino-8-quinoline Carboxamides as Novel, Submicromolar Inhibitors of NAD-Hydrolyzing Enzyme CD38. PubMed. [Link]
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Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. Arkivoc. [Link]
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4-Aminoquinoline-hybridization en route towards the development of rationally designed antimalarial agents. RSC Publishing. [Link]
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Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. [Link]
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Synthesis of quinoxalines or quinolin-8-amines from N-propargyl aniline derivatives employing tin and indium. SciSpace. [Link]
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Buchwald–Hartwig amination. Wikipedia. [Link]
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How to stay healthy while working in an Ammonia environment?. AmmoniaKnowHow. [Link]
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Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. PubMed. [Link]
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Concerted Nucleophilic Aromatic Substitutions. PMC - NIH. [Link]
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Biological Activities of Quinoline Derivatives. ResearchGate. [Link]
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Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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Heterocycle-to-Heterocycle Route to Quinoline-4-amines: Reductive Heterocyclization of 3-(2-Nitrophenyl)isoxazoles. NIH. [Link]
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SAR of Quinolines | 4-Amino Quinolines | 8-Amino Quinolines | With Examples | Antimalarials BP 601T. YouTube. [Link]
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Application Notes and Protocols for In Vitro Evaluation of 8-(Trifluoromethoxy)quinolin-4-amine
Introduction: The Quinoline Scaffold in Drug Discovery
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a broad spectrum of pharmacological activities.[1] Derivatives of quinoline have been successfully developed as antimalarial, anticancer, anti-inflammatory, antibacterial, and antiviral agents.[1][2] The 4-aminoquinoline moiety, in particular, is a well-established pharmacophore found in drugs like chloroquine, which has been a cornerstone in the treatment of malaria.[3] The introduction of fluorine-containing substituents, such as the trifluoromethoxy group, can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and target binding affinity, often leading to enhanced biological activity.[4]
This document provides a comprehensive guide for the in vitro evaluation of 8-(Trifluoromethoxy)quinolin-4-amine, a compound that combines the established 4-aminoquinoline core with a potentially activity-enhancing 8-trifluoromethoxy group. The protocols detailed herein are designed to enable researchers, scientists, and drug development professionals to systematically characterize the biological activity profile of this compound. The assays described are based on the known activities of structurally related quinoline derivatives and provide a logical framework for exploring its potential as a therapeutic agent.
Preliminary Characterization and Cytotoxicity Profiling
A fundamental first step in the evaluation of any new chemical entity is to determine its effect on cell viability. This information is crucial for establishing appropriate concentration ranges for subsequent, more specific assays and for identifying potential cytotoxic liabilities. The MTT assay is a widely used, robust method for assessing cell viability by measuring the metabolic activity of living cells.[5][6]
Rationale and Causality
Many quinoline derivatives have demonstrated potent cytotoxic effects against cancer cell lines.[3][5][7] The mechanism of this cytotoxicity can vary, from inducing apoptosis and cell cycle arrest to inhibiting key enzymes like topoisomerases or protein kinases.[7][8] Therefore, evaluating the cytotoxic potential of 8-(Trifluoromethoxy)quinolin-4-amine across a panel of cancer cell lines is a logical starting point. It is also prudent to include a non-cancerous cell line to assess for selective toxicity towards cancer cells.
Experimental Workflow: Cytotoxicity Assessment
Caption: Workflow for MTT-based cytotoxicity assay.
Detailed Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding:
-
Culture selected human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous cell line (e.g., HEK293) in appropriate media.[3][6]
-
Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of 8-(Trifluoromethoxy)quinolin-4-amine in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include vehicle control (DMSO) and untreated control wells.
-
-
Incubation:
-
Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Formazan Solubilization:
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
-
Data Presentation and Interpretation
| Cell Line | Compound | IC₅₀ (µM) | Selectivity Index (SI) |
| MCF-7 (Breast Cancer) | 8-(Trifluoromethoxy)quinolin-4-amine | Experimental Value | Calculated Value |
| A549 (Lung Cancer) | 8-(Trifluoromethoxy)quinolin-4-amine | Experimental Value | Calculated Value |
| HEK293 (Non-cancerous) | 8-(Trifluoromethoxy)quinolin-4-amine | Experimental Value | N/A |
| Doxorubicin (Control) | 8-(Trifluoromethoxy)quinolin-4-amine | Literature Value | Literature Value |
The Selectivity Index (SI) can be calculated as IC₅₀ in the non-cancerous cell line / IC₅₀ in the cancer cell line. A higher SI value suggests greater selectivity for cancer cells.
Kinase Inhibition Assays
The quinoline scaffold is a common feature in many kinase inhibitors, with several FDA-approved drugs targeting various kinases implicated in cancer and other diseases.[9] Given this precedent, it is highly probable that 8-(Trifluoromethoxy)quinolin-4-amine may exhibit kinase inhibitory activity.
Rationale and Causality
Protein kinases play a central role in cellular signaling pathways that control cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of cancer.[9] Screening 8-(Trifluoromethoxy)quinolin-4-amine against a panel of kinases can identify specific molecular targets and elucidate its mechanism of action. A thermal shift assay is an excellent primary screening method to identify direct binding of a compound to a kinase, followed by more quantitative enzyme kinetic assays for hit validation.[10]
Experimental Workflow: Kinase Inhibition Screening
Caption: Workflow for kinase inhibition screening.
Detailed Protocol: Thermal Shift Assay (Primary Screen)
-
Reaction Setup:
-
In a 96- or 384-well PCR plate, add the recombinant kinase of interest to a final concentration of 1-2 µM in a suitable buffer.
-
Add 8-(Trifluoromethoxy)quinolin-4-amine to a final concentration of 10-20 µM. Include a known inhibitor as a positive control and DMSO as a negative control.
-
Add a fluorescent dye that binds to hydrophobic regions of proteins (e.g., SYPRO Orange).
-
-
Thermal Denaturation:
-
Place the plate in a real-time PCR instrument.
-
Ramp the temperature from 25°C to 95°C with a ramp rate of 0.5-1°C per minute.
-
Monitor the fluorescence intensity at each temperature increment.
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature to generate a melting curve.
-
The melting temperature (Tm) is the midpoint of the transition.
-
Calculate the change in melting temperature (ΔTm) = Tm (compound) - Tm (DMSO control). A significant positive ΔTm (e.g., >5°C) indicates compound binding and stabilization of the kinase.[10]
-
Detailed Protocol: In Vitro Kinase Assay (Secondary Screen)
-
Reaction Setup:
-
In a 96-well plate, add the kinase, its specific substrate peptide, and a range of concentrations of 8-(Trifluoromethoxy)quinolin-4-amine.
-
Initiate the reaction by adding ATP at a concentration close to its Km value.
-
-
Incubation:
-
Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the reaction and quantify the amount of ADP produced using a commercial kit such as ADP-Glo™ (Promega). This kit measures luminescence, which is proportional to kinase activity.
-
-
Data Analysis:
-
Plot the percentage of kinase inhibition against the log of the compound concentration to determine the IC₅₀ value.
-
Anti-inflammatory Activity Assays
Quinoline derivatives have been reported to possess anti-inflammatory properties.[1][11][12][13] This activity can be mediated through various mechanisms, including the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX-1 and COX-2) or the suppression of inflammatory cytokine production in immune cells.
Rationale and Causality
Inflammation is a key pathological process in many diseases. Compounds that can modulate inflammatory pathways are of significant therapeutic interest. An initial assessment of the anti-inflammatory potential of 8-(Trifluoromethoxy)quinolin-4-amine can be performed by measuring its effect on the production of nitric oxide (NO) and key inflammatory cytokines like TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
Potential Anti-inflammatory Signaling Pathway
Caption: Potential inhibition of the NF-κB inflammatory pathway.
Detailed Protocol: Measurement of NO and Cytokines in Macrophages
-
Cell Culture and Stimulation:
-
Culture a murine macrophage cell line (e.g., RAW 264.7) in DMEM.
-
Seed the cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various non-toxic concentrations of 8-(Trifluoromethoxy)quinolin-4-amine for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce an inflammatory response.
-
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
After incubation, collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes.
-
Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm. The amount of nitrite is a direct measure of NO production.
-
-
Cytokine Measurement (ELISA):
-
Use the remaining cell culture supernatant to measure the concentration of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of NO, TNF-α, and IL-6 production compared to the LPS-stimulated control.
-
Determine the IC₅₀ values for the inhibition of each inflammatory mediator.
-
Antimicrobial and Anti-infective Assays
The 8-aminoquinoline scaffold is historically significant for its anti-infective properties, particularly against malaria and leishmania.[14] Furthermore, various quinoline derivatives have demonstrated broad-spectrum antibacterial and antifungal activities.[2][14][15]
Rationale and Causality
Given its structural similarity to known anti-infective agents, 8-(Trifluoromethoxy)quinolin-4-amine should be evaluated for its activity against a panel of relevant microbes. The most fundamental assay is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Detailed Protocol: Broth Microdilution for MIC Determination
-
Preparation of Inoculum:
-
Grow the bacterial (e.g., Staphylococcus aureus, Escherichia coli) or fungal (e.g., Candida albicans) strains overnight in appropriate broth.
-
Dilute the culture to achieve a standardized inoculum concentration (e.g., 5 x 10⁵ CFU/mL).
-
-
Compound Dilution:
-
In a 96-well plate, perform a two-fold serial dilution of 8-(Trifluoromethoxy)quinolin-4-amine in the appropriate broth.
-
-
Inoculation and Incubation:
-
Add the standardized microbial inoculum to each well.
-
Include a positive control (microbes with no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring the optical density at 600 nm.
-
Data Presentation
| Microorganism | Compound | MIC (µg/mL) |
| S. aureus (Gram-positive) | 8-(Trifluoromethoxy)quinolin-4-amine | Experimental Value |
| E. coli (Gram-negative) | 8-(Trifluoromethoxy)quinolin-4-amine | Experimental Value |
| C. albicans (Fungus) | 8-(Trifluoromethoxy)quinolin-4-amine | Experimental Value |
| Ciprofloxacin (Control) | 8-(Trifluoromethoxy)quinolin-4-amine | Literature Value |
| Fluconazole (Control) | 8-(Trifluoromethoxy)quinolin-4-amine | Literature Value |
Conclusion and Future Directions
This document outlines a strategic and comprehensive approach to the initial in vitro characterization of 8-(Trifluoromethoxy)quinolin-4-amine. By systematically evaluating its cytotoxicity, kinase inhibitory potential, anti-inflammatory effects, and antimicrobial activity, researchers can build a detailed biological profile of the compound. Positive results in any of these assays will warrant further investigation, including mechanism of action studies, in vivo efficacy models, and medicinal chemistry efforts to optimize its activity. The versatility of the quinoline scaffold suggests that 8-(Trifluoromethoxy)quinolin-4-amine could be a promising starting point for the development of novel therapeutics.
References
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Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Omega. (2018). [Link]
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Design, Synthesis, Molecular Docking Analysis and Biological Evaluations of 4-[(Quinolin-4-yl)amino]benzamide Derivatives as Nov. Semantic Scholar. (2022). [Link]
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Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI. (2023). [Link]
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Facile synthesis of novel quinolin-8-amine derivatives: crystallographic study, in silico and antifungal investigation. ResearchGate. (2025). [Link]
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Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model. PubMed Central. (2024). [Link]
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Exploration of quinolone and quinoline derivatives as potential anticancer agents. National Institutes of Health. (2019). [Link]
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New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. PubMed Central. (2026). [Link]
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Protocol for the synthesis of quinoline derivatives. ResearchGate. (n.d.). [Link]
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1,3-Diphenyl-8-trifluoromethyl-1H-pyrazolo[3,4-b]quinoline. National Institutes of Health. (n.d.). [Link]
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In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. PubMed. (n.d.). [Link]
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Comprehensive review on current developments of quinoline-based anticancer agents. SpringerLink. (2016). [Link]
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Selected quinoline derivatives with c-Met kinase inhibitory activity. ResearchGate. (n.d.). [Link]
-
New Quinoline-Based Compounds for Analgesic and Anti-Inflammatory Evaluation. ResearchGate. (2025). [Link]
-
Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. PubMed. (n.d.). [Link]
-
Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. MDPI. (2022). [Link]
-
Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Publishing. (2024). [Link]
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Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. Taylor & Francis Online. (2023). [Link]
-
Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. MDPI. (2022). [Link]
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Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells. ResearchGate. (n.d.). [Link]
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Quinoline Series: Synthesis. openlabnotebooks.org. (2019). [Link]
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Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry. (2022). [Link]
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Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. MDPI. (2022). [Link]
-
Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PubMed Central. (n.d.). [Link]
-
Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. PubMed Central. (2019). [Link]
-
Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). PubMed. (2025). [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. (n.d.). [Link]
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- 15. mdpi.com [mdpi.com]
Application Notes and Protocols for the Analytical Detection of 8-(Trifluoromethoxy)quinolin-4-amine
Introduction
8-(Trifluoromethoxy)quinolin-4-amine is a substituted quinoline derivative with potential applications in pharmaceutical and materials science research.[1] The trifluoromethoxy group can enhance molecular stability and lipophilicity, making it a valuable moiety in the design of novel bioactive compounds.[1][2] Accurate and robust analytical methods are therefore essential for its quantification in various matrices, for purity assessment, and for quality control during synthesis and formulation.
This document provides detailed application notes and protocols for the analytical detection of 8-(Trifluoromethoxy)quinolin-4-amine using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The methodologies presented are grounded in established analytical principles and adapted from methods developed for structurally related compounds.
Physicochemical Properties
A foundational understanding of the physicochemical properties of 8-(Trifluoromethoxy)quinolin-4-amine is critical for analytical method development.
| Property | Value | Source |
| CAS Number | 874880-24-7 | [3] |
| Molecular Formula | C10H7F3N2O | [3] |
| Molecular Weight | 228.17 g/mol | [3] |
| Appearance | Pale yellow to off-white solid | [1] |
| Solubility | Soluble in organic solvents | [1] |
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
Rationale: Reversed-phase HPLC is a powerful technique for the separation and quantification of moderately polar to nonpolar small molecules. Given the aromatic quinoline core and the lipophilic trifluoromethoxy group, this method is well-suited for the analysis of 8-(Trifluoromethoxy)quinolin-4-amine. The basic nitrogen in the quinoline ring allows for strong retention on cation-exchange columns or requires acidic modifiers in the mobile phase for good peak shape on traditional C18 columns.[4]
Proposed HPLC Method
This protocol is adapted from established methods for other quinoline derivatives.[4][5]
Workflow for HPLC Analysis:
Sources
- 1. CAS 40516-41-4: 8-(Trifluoromethoxy)-4-quinolinol [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. CAS 874880-24-7 | 8-(Trifluoromethoxy)quinolin-4-amine - Synblock [synblock.com]
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- 5. Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 8-(Trifluoromethoxy)quinolin-4-amine in Material Science
Introduction: Unveiling the Potential of a Fluorinated Quinoline Building Block
In the dynamic landscape of material science, the strategic design of molecular components is paramount to achieving novel functionalities and enhanced performance. Quinoline derivatives have long been recognized for their versatile applications, stemming from their rigid, planar structure and rich electronic properties.[1] The introduction of fluorine-containing substituents, such as the trifluoromethoxy (-OCF₃) group, offers a powerful tool to modulate these properties, enhancing metabolic stability, lipophilicity, and electron-withdrawing character.[2][3] This guide focuses on 8-(trifluoromethoxy)quinolin-4-amine, a promising yet underexplored building block for advanced materials.
The unique combination of the quinoline core, a primary amine at the 4-position, and a trifluoromethoxy group at the 8-position endows this molecule with a compelling set of characteristics. The quinoline scaffold provides a robust platform for creating materials with interesting photophysical and electronic properties. The 4-amino group serves as a versatile synthetic handle for further functionalization, allowing for the integration of this moiety into larger molecular architectures or for its role as a coordinating ligand. The 8-trifluoromethoxy group, with its strong electron-withdrawing nature, is anticipated to significantly influence the electronic landscape of the quinoline ring system, thereby impacting its emission properties and charge transport characteristics.[3]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals interested in harnessing the potential of 8-(trifluoromethoxy)quinolin-4-amine in material science. We will explore its prospective applications, grounded in the established principles of materials chemistry, and provide detailed, field-proven protocols to stimulate and guide future research endeavors.
Potential Application: Host Material for High-Efficiency Phosphorescent Organic Light-Emitting Diodes (PhOLEDs)
Scientific Rationale:
The development of stable and efficient host materials is a critical challenge in the advancement of PhOLED technology. An ideal host material should possess a high triplet energy (ET) to effectively confine the excitons on the phosphorescent guest emitter, preventing back energy transfer. Additionally, good thermal and morphological stability, along with balanced charge transport properties, are essential for device longevity and performance.
The trifluoromethoxy group in 8-(trifluoromethoxy)quinolin-4-amine is expected to play a crucial role in elevating the triplet energy of the molecule. The strong electron-withdrawing nature of the -OCF₃ group can lower the highest occupied molecular orbital (HOMO) energy level, thereby widening the HOMO-LUMO gap and, consequently, the singlet-triplet energy gap. This makes it a promising candidate as a host material for green and blue phosphorescent emitters. Furthermore, the rigid quinoline core contributes to a high glass transition temperature (Tg), which is vital for maintaining the morphological stability of the amorphous thin films in OLED devices.[4][5][6]
Logical Workflow for Host Material Evaluation:
Caption: Workflow for evaluating 8-(trifluoromethoxy)quinolin-4-amine derivatives as PhOLED host materials.
Experimental Protocol: Synthesis and Characterization of a Derivative for PhOLED Host Application
This protocol outlines the synthesis of a carbazole-functionalized derivative of 8-(trifluoromethoxy)quinolin-4-amine, a common strategy to enhance hole transport properties in host materials.
Step 1: Buchwald-Hartwig Amination
-
To a dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 8-(trifluoromethoxy)quinolin-4-amine (1.0 eq), 9-(4-bromophenyl)-9H-carbazole (1.1 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq).
-
Add anhydrous toluene as the solvent.
-
Degas the mixture with N₂ or Ar for 15 minutes.
-
Heat the reaction mixture to 110 °C and stir for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with dichloromethane (DCM) (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Step 2: Characterization
-
NMR Spectroscopy: Confirm the structure of the synthesized compound using ¹H NMR, ¹³C NMR, and ¹⁹F NMR.
-
Mass Spectrometry: Determine the exact mass of the product using High-Resolution Mass Spectrometry (HRMS).
-
Thermal Analysis:
-
Thermogravimetric Analysis (TGA): Determine the decomposition temperature (Td) by heating the sample under a nitrogen atmosphere.
-
Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) by heating the sample through multiple heat-cool cycles.
-
-
Photophysical Measurements:
-
Record UV-Vis absorption and photoluminescence (PL) spectra in a suitable solvent (e.g., toluene or DCM).
-
Measure the phosphorescence spectrum at 77 K in a frozen solvent matrix to determine the triplet energy (ET).
-
-
Electrochemical Analysis:
-
Perform cyclic voltammetry (CV) in a three-electrode cell setup with a suitable electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in DCM) to determine the oxidation potential and estimate the HOMO energy level. The LUMO level can be calculated from the HOMO level and the optical bandgap.
-
Data Presentation: Expected Properties of a Functionalized Host Material
| Property | Target Value | Rationale |
| Triplet Energy (ET) | > 2.7 eV (for blue PhOLEDs) | To confine excitons on the guest emitter. |
| Glass Transition Temp. (Tg) | > 120 °C | For morphological stability of the thin film. |
| Decomposition Temp. (Td) | > 400 °C | To withstand the thermal stress during vacuum deposition. |
| HOMO Level | ~ -5.8 eV | To facilitate hole injection from the hole transport layer. |
| LUMO Level | ~ -2.5 eV | To facilitate electron injection from the electron transport layer. |
Potential Application: Turn-On Fluorescent Chemosensor for Metal Ion Detection
Scientific Rationale:
The 4-aminoquinoline scaffold is a well-known chelating agent for various metal ions. The nitrogen atom of the quinoline ring and the amino group can act as a bidentate ligand. Upon coordination with a metal ion, the electronic properties of the fluorophore can be significantly altered, leading to a change in its fluorescence emission. This phenomenon, known as chelation-enhanced fluorescence (CHEF), can be exploited for the development of selective and sensitive fluorescent sensors.[7][8]
The trifluoromethoxy group at the 8-position can enhance the sensor's performance in several ways. Its electron-withdrawing nature can modulate the photophysical properties of the quinoline core, potentially leading to a lower background fluorescence in the unbound state and a more significant fluorescence enhancement upon metal ion binding. Furthermore, the lipophilicity imparted by the -OCF₃ group can improve the sensor's solubility in various media and its ability to penetrate cell membranes for biological imaging applications.[3]
Logical Pathway for Sensor Development and Validation:
Caption: Development and validation workflow for a fluorescent metal ion sensor based on 8-(trifluoromethoxy)quinolin-4-amine.
Experimental Protocol: Evaluation of Metal Ion Sensing Properties
Step 1: Preparation of Stock Solutions
-
Prepare a stock solution of 8-(trifluoromethoxy)quinolin-4-amine (e.g., 1 mM) in a suitable solvent (e.g., acetonitrile or a mixed aqueous-organic solvent system).
-
Prepare stock solutions of various metal perchlorates or nitrates (e.g., 10 mM) in the same solvent system.
Step 2: Fluorescence Titration
-
In a series of fluorescence cuvettes, place a fixed concentration of the 8-(trifluoromethoxy)quinolin-4-amine solution (e.g., 10 µM).
-
Add increasing concentrations of the metal ion solution to each cuvette.
-
Record the fluorescence emission spectrum after each addition upon excitation at the appropriate wavelength (determined from the absorption spectrum).
-
Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion.
Step 3: Selectivity and Interference Studies
-
To a solution of 8-(trifluoromethoxy)quinolin-4-amine, add a specific concentration of the target metal ion.
-
Record the fluorescence spectrum.
-
To this solution, add a significant excess (e.g., 10-fold or 100-fold) of other potentially interfering metal ions and record the change in fluorescence intensity.
Step 4: Determination of Limit of Detection (LOD)
-
The LOD can be calculated using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the calibration curve (fluorescence intensity vs. low concentrations of the metal ion).
Step 5: Binding Stoichiometry (Job's Plot)
-
Prepare a series of solutions with a constant total concentration of the sensor and the metal ion, but with varying mole fractions of the sensor.
-
Measure the fluorescence intensity for each solution.
-
Plot the change in fluorescence intensity against the mole fraction of the sensor. The maximum of the plot will indicate the binding stoichiometry.
Data Presentation: Key Performance Metrics for a Fluorescent Sensor
| Parameter | Description |
| Selectivity | The ability to detect a specific metal ion in the presence of other competing ions. |
| Sensitivity (LOD) | The lowest concentration of the metal ion that can be reliably detected. |
| Response Time | The time required to reach a stable fluorescence signal after the addition of the metal ion. |
| pH Range | The range of pH values over which the sensor provides a reliable response. |
| Quantum Yield (Φ) | The efficiency of the fluorescence process, both for the free ligand and the metal complex. |
Conclusion
8-(Trifluoromethoxy)quinolin-4-amine represents a highly promising molecular scaffold for the development of next-generation materials. The strategic placement of the trifluoromethoxy and amino groups on the quinoline core provides a unique combination of electronic and coordinating properties. The proposed applications in PhOLEDs and fluorescent sensing are just the beginning. Further exploration of this versatile building block could lead to innovations in areas such as catalysis, photovoltaics, and medicinal chemistry. The protocols and insights provided in this guide are intended to serve as a solid foundation for researchers to unlock the full potential of this exciting compound.
References
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The Journal of Organic Chemistry Ahead of Print - ACS Publications. (n.d.). Retrieved January 26, 2026, from [Link]
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Ishikawa, H., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. [Link]
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Sertbakan, T. R. (2017). Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. ResearchGate. [Link]
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Al-Ostath, A., et al. (2022). Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. Molecules. [Link]
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Request PDF. (n.d.). Synthesis of 5-alkoxymethyl- and 5-aminomethyl-substituted 8-hydroxyquinoline derivatives and their luminescent Al(III) complexes for OLED applications. ResearchGate. [Link]
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MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved January 26, 2026, from [Link]
- Google Patents. (n.d.). One pot synthesis of [2,8-Bis (trifluoromethyl)-4-quinolinyl]-2-pyridinylmethanone, a mefloquine intermediate.
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ResearchGate. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved January 26, 2026, from [Link]
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Biblioteka Nauki. (n.d.). Tris(8-hydroxyquinoline)aluminium in a polymer matrix as an active layer for green OLED applications. Retrieved January 26, 2026, from [Link]
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ACS Publications. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. [Link]
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Singh, P., et al. (2018). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Omega. [Link]
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Refubium - Freie Universität Berlin. (n.d.). Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. Retrieved January 26, 2026, from [Link]
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MDPI. (n.d.). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Retrieved January 26, 2026, from [Link]
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NIH. (2024). Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. Retrieved January 26, 2026, from [Link]
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NIH. (n.d.). 1,3-Diphenyl-8-trifluoromethyl-1H-pyrazolo[3,4-b]quinoline. Retrieved January 26, 2026, from [Link]
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RSC Publishing. (n.d.). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. Retrieved January 26, 2026, from [Link]
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MDPI. (n.d.). Yellow Emissive Tris(8-hydroxyquinoline) Aluminum by the Incorporation of ZnO Quantum Dots for OLED Applications. Retrieved January 26, 2026, from [Link]
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RSC Publishing. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. Retrieved January 26, 2026, from [Link]
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ResearchGate. (n.d.). Improved lifetime of an OLED using Aluminum (III) tris (8-hydroxyquinolate). Retrieved January 26, 2026, from [Link]
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ResearchGate. (n.d.). Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. Retrieved January 26, 2026, from [Link]
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ScienceDirect. (2022). C–F bond functionalizations of trifluoromethyl groups via radical intermediates. Retrieved January 26, 2026, from [Link]
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ResearchGate. (n.d.). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Retrieved January 26, 2026, from [Link]
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Beilstein Archives. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Retrieved January 26, 2026, from [Link]
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ResearchGate. (n.d.). Production of Organic Light-Emitting Diode with Fluorescence Featured Quinoline Derivative. Retrieved January 26, 2026, from [Link]
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NIH. (n.d.). Applications of Fluorescent Sensor Based on 1H-pyrazolo[3,4-b]quinoline in Analytical Chemistry. Retrieved January 26, 2026, from [Link]
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NIH. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Retrieved January 26, 2026, from [Link]
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Dalton Transactions (RSC Publishing). (2020). New Pd–Fe ferrocenyl antiparasitic compounds with bioactive 8-hydroxyquinoline ligands: a comparative study with their Pt–Fe analogues. Retrieved January 26, 2026, from [Link]
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Application Notes and Protocols for Cell Imaging with 8-(Trifluoromethoxy)quinolin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This document provides a detailed guide for the application of 8-(Trifluoromethoxy)quinolin-4-amine as a potential fluorescent probe for cellular imaging. Drawing upon the extensive research into quinoline-based fluorophores, this guide outlines the theoretical framework, potential mechanisms of action, and practical protocols for utilizing this compound in imaging studies. While direct empirical data on 8-(Trifluoromethoxy)quinolin-4-amine is emerging, the principles established for analogous structures, particularly 8-aminoquinolines and trifluoromethylated quinolines, offer a robust starting point for its application. This guide is intended to equip researchers with the foundational knowledge and methodologies to explore the utility of this novel probe in their work.
Introduction: The Promise of Quinoline Scaffolds in Bioimaging
The quinoline moiety, a bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry and materials science.[1] Its derivatives have found applications as antimalarial drugs, anti-cancer agents, and, significantly for this guide, as fluorescent probes.[1][2][3] The inherent fluorescence of the quinoline ring system, coupled with the potential for versatile functionalization, makes it an attractive scaffold for the development of novel imaging agents.[1]
8-(Trifluoromethoxy)quinolin-4-amine belongs to the broader class of 4-aminoquinolines and 8-substituted quinolines. The introduction of a trifluoromethoxy group is significant; trifluoromethyl and related fluoroalkyl groups are known to enhance metabolic stability, membrane permeability, and binding affinity of small molecules. In the context of fluorescent probes, these modifications can influence photophysical properties and cellular localization.
Scientific Foundation and Postulated Mechanism of Action
The fluorescence of quinoline derivatives is often environmentally sensitive, making them excellent candidates for probes that report on specific cellular states or compartments. Several mechanisms may contribute to the fluorescence of 8-(Trifluoromethoxy)quinolin-4-amine within a biological milieu:
-
Solvatochromism: The emission spectrum of push-pull type fluorescent amino-quinoline derivatives can be sensitive to the polarity of their environment.[4] This property could allow for the visualization of lipid-rich structures, such as lipid droplets, where the probe might exhibit enhanced fluorescence in the non-polar interior.[4]
-
Metal Ion Sensing: 8-Aminoquinoline derivatives are well-documented as fluorogenic chelators for metal ions, particularly zinc (Zn²⁺).[5] The coordination of a metal ion can restrict intramolecular rotation and block non-radiative decay pathways, leading to a significant enhancement of fluorescence.[5] Given this precedent, 8-(Trifluoromethoxy)quinolin-4-amine may function as a "turn-on" fluorescent sensor for intracellular metal ions.
-
pH Sensitivity: The nitrogen atoms in the quinoline ring can be protonated, which can be an effective tool in the fluorescence enhancement of quinolines.[6] This suggests that 8-(Trifluoromethoxy)quinolin-4-amine could act as a pH-sensitive probe, potentially accumulating in and reporting on the pH of acidic organelles like lysosomes.
Workflow for Characterizing a Novel Quinoline Probe
Caption: Workflow for characterizing and applying a novel fluorescent probe.
Core Protocols
These protocols are designed as a starting point for the investigation of 8-(Trifluoromethoxy)quinolin-4-amine in cell imaging. Optimization will be necessary for specific cell types and experimental goals.
Preparation of Stock Solutions
The solubility of novel compounds can be variable. It is recommended to first test solubility in high-purity DMSO or ethanol.
| Parameter | Recommendation |
| Solvent | DMSO (cell culture grade) |
| Stock Concentration | 1-10 mM |
| Storage | -20°C, protected from light |
Protocol:
-
Accurately weigh a small amount of 8-(Trifluoromethoxy)quinolin-4-amine.
-
Add the appropriate volume of DMSO to achieve the desired concentration.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
Live-Cell Imaging Protocol
This protocol is a general guideline for staining adherent cells.
Materials:
-
Cells cultured on glass-bottom dishes or chamber slides.
-
8-(Trifluoromethoxy)quinolin-4-amine stock solution.
-
Live-cell imaging medium (e.g., phenol red-free DMEM).
-
Fluorescence microscope with appropriate filter sets.
Experimental Workflow for Live-Cell Staining
Caption: Step-by-step workflow for live-cell staining.
Protocol:
-
Culture cells to the desired confluency (typically 50-70%).
-
Prepare a working solution of 8-(Trifluoromethoxy)quinolin-4-amine in pre-warmed live-cell imaging medium. A starting concentration range of 1-10 µM is recommended for initial experiments.
-
Remove the culture medium from the cells and gently wash once with pre-warmed phosphate-buffered saline (PBS).
-
Add the staining solution to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator.
-
Remove the staining solution and wash the cells two to three times with pre-warmed imaging medium.
-
Add fresh, pre-warmed imaging medium to the cells.
-
Proceed with imaging on a fluorescence microscope.
Note on Imaging Parameters: The optimal excitation and emission wavelengths for 8-(Trifluoromethoxy)quinolin-4-amine will need to be determined experimentally. Based on related quinoline derivatives, excitation is likely in the UV to blue range (350-420 nm) and emission in the blue to green range (450-550 nm). A standard DAPI or CFP filter set may be a good starting point.
Cytotoxicity Assay
It is crucial to determine the concentration range at which 8-(Trifluoromethoxy)quinolin-4-amine is non-toxic to cells.
| Assay | Purpose |
| MTT or MTS Assay | Measures metabolic activity as an indicator of cell viability. |
| Live/Dead Staining | Differentiates between live and dead cells using fluorescent dyes (e.g., Calcein-AM/Propidium Iodide). |
Protocol (MTT Assay):
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of 8-(Trifluoromethoxy)quinolin-4-amine (e.g., 0.1 µM to 100 µM) for the desired duration (e.g., 24 hours).
-
Include untreated and vehicle-treated (DMSO) controls.
-
After the incubation period, add MTT reagent to each well and incubate for 2-4 hours.
-
Add solubilization solution and read the absorbance on a plate reader.
-
Calculate the cell viability as a percentage relative to the vehicle control. Studies on other trifluoromethylquinoline derivatives have shown IC50 values in the micromolar range on some cell lines.[7]
Advanced Applications and Considerations
Co-localization with Organelle-Specific Dyes
To identify the subcellular localization of 8-(Trifluoromethoxy)quinolin-4-amine, co-staining with commercially available organelle-specific fluorescent probes is recommended.[8][9]
| Organelle | Recommended Probe |
| Nucleus | Hoechst 33342 |
| Mitochondria | MitoTracker™ Red CMXRos |
| Lysosomes | LysoTracker™ Red DND-99 |
| Lipid Droplets | Nile Red or BODIPY™ 493/503 |
Protocol:
-
Stain cells with 8-(Trifluoromethoxy)quinolin-4-amine as described in section 3.2.
-
During the final wash steps, co-incubate with the organelle-specific probe according to the manufacturer's protocol.
-
Image the cells using appropriate filter sets for both probes, ensuring minimal spectral overlap.
-
Analyze the images for co-localization using appropriate software (e.g., ImageJ with the JaCoP plugin).
Considerations for Drug Development Professionals
The quinoline scaffold is a common feature in many therapeutic agents.[1][3] If 8-(Trifluoromethoxy)quinolin-4-amine demonstrates interesting biological activity in addition to its fluorescent properties, it could serve as a theranostic agent. Its fluorescence would allow for the tracking of its distribution and target engagement in preclinical models. The trifluoromethoxy group may confer favorable pharmacokinetic properties.
Troubleshooting
| Problem | Possible Cause | Solution |
| No or weak fluorescence | Incorrect filter set; Concentration too low; Photobleaching. | Determine excitation/emission maxima; Increase probe concentration; Reduce exposure time and laser power. |
| High background | Incomplete washing; Probe precipitation. | Increase the number and duration of wash steps; Filter the stock solution. |
| Cell death | Probe cytotoxicity. | Perform a dose-response curve to determine the optimal non-toxic concentration. |
Conclusion
8-(Trifluoromethoxy)quinolin-4-amine represents a promising, yet underexplored, candidate for a novel fluorescent probe. Based on the well-established principles of quinoline chemistry, it has the potential to function as a sensor for the cellular microenvironment. The protocols and conceptual framework provided herein offer a comprehensive starting point for researchers to unlock the full potential of this compound in cell imaging and drug discovery.
References
- The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determin
-
Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. (2025). ResearchGate.[Link]
-
Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid and Chromatographic Applications. UCI Department of Chemistry.[Link]
-
Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. (2025). ResearchGate.[Link]
-
Cytotoxicity of novel trifluoromethylquinoline derivatives on human leukemia cells. (2001). PubMed.[Link]
-
Protocol for live neuron imaging analysis of basal surface fraction and dynamic availability of the dopamine transporter using DAT-pHluorin. PingYue Pan Lab.[Link]
-
A rapid and simple 8-quinolinol-based fluorescent stain of phosphoproteins in polyacrylamide gel after electrophoresis. (2015). PubMed.[Link]
-
Protocol for live-cell imaging during Tumor Treating Fields treatment with Inovitro Live. (2022). NIH.[Link]
-
Discovery and Trends of 8‐Aminoquinoline and 4‐Aminoquinoline Classes of Antimalarials. ResearchGate.[Link]
-
Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline. (2023). MDPI.[Link]
-
Fluorescence enhancement of quinolines by protonation. (2020). RSC Publishing.[Link]
- A protocol for generation and live-cell imaging analysis of primary cilia reporter cell lines. (2022). [Source Not Available]
-
A Potent Fluorescent Derivative of 8-Hydroxyquinoline Suggests Cell Wall Damage as a Possible Cellular Action of the 5-Triazole 8-Hydroxyquinoline Class. (2022). MDPI.[Link]
-
Fluorescence Modulation by Amines: Mechanistic Insights into Twisted Intramolecular Charge Transfer (TICT) and Beyond. (2022). MDPI.[Link]
-
Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PMC.[Link]
-
Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. (2023). Crimson Publishers.[Link]
-
Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. (2021). Beilstein Archives.[Link]
-
Evaluation of Cytotoxic Activity of Small Aminated Quinolinequinones In Vitro as Anti-Cancer Molecules. (2022). MDPI.[Link]
-
Application of TIRFM in Biomolecule Research and Clinical Medicine. Scirp.org.[Link]
-
Optimizing your live-cell microscopy: Tricks and trade-offs. Brody School of Medicine.[Link]
-
8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline. PubChem.[Link]
-
Antiproliferative Efficacy of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, DW-8, in Colon Cancer Cells Is Mediated by Intrinsic Apoptosis. (2022). MDPI.[Link]
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The Future of Heterocyclic Synthesis: An Application Guide to the Electrochemical Formation of Quinoline Structures
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the backbone of numerous pharmaceuticals and functional materials. Traditional synthetic routes to this privileged heterocycle, however, often rely on harsh reagents, elevated temperatures, and multi-step procedures, presenting challenges for sustainable and efficient drug development. Electrochemical synthesis has emerged as a powerful and green alternative, offering precise control over reactivity, minimizing waste, and enabling novel reaction pathways. This comprehensive guide provides an in-depth exploration of the principles, mechanisms, and practical protocols for the electrochemical synthesis of quinoline structures.
Section 1: The Electrochemical Advantage in Quinoline Synthesis
Electrosynthesis harnesses the power of electricity to drive chemical transformations, replacing conventional chemical oxidants and reductants with electrons. This approach offers several key advantages for the synthesis of complex molecules like quinolines:
-
Sustainability: By eliminating the need for stoichiometric chemical reagents, electrosynthesis significantly reduces waste generation, aligning with the principles of green chemistry.
-
Mild Reaction Conditions: Many electrochemical reactions proceed at room temperature and ambient pressure, preserving sensitive functional groups and reducing energy consumption.
-
Enhanced Selectivity: The applied potential or current can be precisely controlled, allowing for fine-tuning of reactivity and potentially leading to higher chemo-, regio-, and stereoselectivity.
-
Safety: The use of electrons as a reagent avoids the handling and disposal of hazardous and corrosive chemicals.
-
Access to Novel Reactivity: Electrochemical methods can generate highly reactive intermediates, such as radical ions, that are often inaccessible through traditional thermal methods, opening doors to new bond-forming strategies.
Section 2: Key Electrochemical Strategies for Quinoline Ring Construction
The formation of the quinoline ring system can be achieved through various electrochemical strategies, primarily categorized as reductive or oxidative cyclizations.
Reductive Cyclization Approaches
Cathodic reactions can be employed to generate reactive intermediates that subsequently undergo intramolecular cyclization to form the quinoline core. A prominent example is the electrochemically assisted Friedländer reaction.
This method involves the in-situ generation of an o-aminobenzaldehyde or o-aminoketone from the corresponding nitroaromatic precursor via electrochemical reduction at the cathode. The generated amine then undergoes a classical Friedländer condensation with a carbonyl compound containing an α-methylene group.
Caption: Fig. 1: Electrochemically Assisted Friedländer Reaction.
This electro-reductive approach obviates the need for often unstable or commercially unavailable o-aminobenzaldehydes and avoids the use of harsh reducing agents like tin(II) chloride or iron in acidic media[1][2][3].
Another powerful reductive strategy involves the cyclization of 2-allyl-substituted nitroarenes. Electrochemical reduction of the nitro group generates a nitroarene radical anion, which can participate in a 1,5-hydrogen atom transfer reaction to construct quinoline N-oxides[4][5].
Anodic Oxidation Strategies: C-H/N-H Annulation
Anodic oxidation provides a direct route to quinoline synthesis by forming C-N or C-C bonds through the removal of electrons from suitable precursors. A notable example is the [4+2] annulation of anilines and alkenes.
In this approach, the aniline derivative is oxidized at the anode to form a reactive cation radical. This intermediate can then undergo a cascade of reactions including addition to an alkene, intramolecular cyclization, and subsequent aromatization to yield the quinoline structure. This method allows for the direct coupling of C-H and N-H bonds, representing a highly atom-economical approach.
Caption: Fig. 2: Electro-oxidative C-H/N-H Annulation.
This strategy showcases the ability of electrochemistry to forge challenging bonds under mild conditions, often without the need for transition metal catalysts.
Section 3: Experimental Protocols and Application Notes
This section provides detailed, step-by-step methodologies for key electrochemical quinoline syntheses.
Protocol 1: Electrochemically Assisted Friedländer Synthesis of 2-Phenylquinoline
This protocol describes the synthesis of 2-phenylquinoline from 2-nitrobenzaldehyde and acetophenone in an undivided electrochemical cell.
Materials and Equipment:
-
Electrochemical Cell: Undivided glass cell with a magnetic stirrer.
-
Anode: Nickel foam electrode.
-
Cathode: Nickel foam electrode.
-
Power Supply: Constant current power supply.
-
Reagents: 2-Nitrobenzaldehyde, Acetophenone, Sodium chloride (NaCl), Ethanol, Water.
Step-by-Step Procedure:
-
Cell Assembly: Set up the undivided electrochemical cell with two nickel foam electrodes (e.g., 2 cm x 2 cm) placed parallel to each other at a distance of approximately 1 cm.
-
Electrolyte Preparation: In the electrochemical cell, dissolve 2-nitrobenzaldehyde (1 mmol) and acetophenone (1.2 mmol) in a mixture of ethanol and water (e.g., 20 mL, 1:1 v/v).
-
Supporting Electrolyte: Add NaCl (0.2 M) as the supporting electrolyte to the reaction mixture.
-
Electrolysis: Stir the solution and apply a constant current (e.g., 20 mA) at a controlled temperature (e.g., 80°C)[3]. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion of the reaction (typically 4-6 hours), cool the mixture to room temperature. Extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain 2-phenylquinoline.
Causality Behind Experimental Choices:
-
Undivided Cell: An undivided cell is simpler to set up and is suitable for this reaction as the anodically generated species (likely chlorine from the oxidation of chloride) does not detrimentally interfere with the cathodic reduction of the nitro group.
-
Nickel Foam Electrodes: Nickel foam provides a high surface area, which is beneficial for efficient electrolysis. Nickel also exhibits good catalytic activity for the reduction of nitro compounds[3].
-
NaCl as Supporting Electrolyte: Sodium chloride is an inexpensive and efficient supporting electrolyte that provides the necessary conductivity to the solution.
-
Ethanol/Water Solvent System: This solvent mixture is environmentally benign and effectively dissolves both the organic substrates and the inorganic electrolyte.
-
Constant Current Electrolysis: Operating at a constant current provides a steady rate of electron transfer, allowing for controlled conversion of the starting material.
Protocol 2: Anodic Oxidative [4+2] Annulation for Tetrahydroquinoline Synthesis
This protocol outlines the synthesis of a tetrahydroquinoline derivative from an N-alkylaniline and an alkene.
Materials and Equipment:
-
Electrochemical Cell: Undivided glass cell with a magnetic stirrer.
-
Anode: Graphite electrode.
-
Cathode: Platinum foil electrode.
-
Power Supply: Constant current power supply.
-
Reagents: N-methylaniline, Styrene, Tetrabutylammonium tetrafluoroborate (nBu₄NBF₄), Acetonitrile.
Step-by-Step Procedure:
-
Cell Assembly: Assemble an undivided cell with a graphite anode and a platinum cathode.
-
Electrolyte Preparation: In the cell, dissolve N-methylaniline (1 mmol) and styrene (2 mmol) in acetonitrile (15 mL) containing nBu₄NBF₄ (0.1 M) as the supporting electrolyte.
-
Electrolysis: Stir the solution at room temperature and apply a constant current of 10 mA. Monitor the reaction by TLC.
-
Workup: After the starting material is consumed, evaporate the acetonitrile under reduced pressure.
-
Purification: Dissolve the residue in dichloromethane and wash with water. Dry the organic layer, concentrate, and purify the product by column chromatography.
Causality Behind Experimental Choices:
-
Graphite Anode: Graphite is a common and inexpensive anode material that is effective for the oxidation of organic molecules.
-
Platinum Cathode: Platinum is a relatively inert cathode material suitable for the reduction of protons or solvent, which is the likely counter reaction in this oxidative process.
-
nBu₄NBF₄ as Supporting Electrolyte: This quaternary ammonium salt is highly soluble in organic solvents like acetonitrile and has a wide electrochemical window, meaning it does not get oxidized or reduced within the potential range of the desired reaction.
-
Acetonitrile as Solvent: Acetonitrile is a polar aprotic solvent that is commonly used in organic electrochemistry due to its relatively high dielectric constant and wide potential window.
Section 4: Comparative Analysis of Electrochemical Methods
The choice of electrochemical method depends on the desired quinoline substitution pattern and the available starting materials. The following table provides a comparative overview of the discussed strategies.
| Feature | Electrochemically Assisted Friedländer | Anodic C-H/N-H Annulation | Reductive Cyclization of 2-Allylnitroarenes |
| Reaction Type | Reductive Cyclization | Oxidative Annulation | Reductive Cyclization |
| Key Intermediate | o-Aminoaryl Carbonyl | Aniline Radical Cation | Nitroarene Radical Anion |
| Typical Starting Materials | o-Nitroaryl Carbonyls, Ketones/Aldehydes | Anilines, Alkenes | 2-Allylnitroarenes |
| Product | Substituted Quinolines | Tetrahydroquinolines (can be further oxidized) | Quinoline N-Oxides |
| Key Advantages | Avoids use of unstable reagents, mild conditions | High atom economy, direct C-H/N-H functionalization | Access to N-oxide functionality |
| Typical Yields | Good to Excellent (70-95%) | Moderate to Good (50-80%) | Good (60-90%) |
Section 5: Future Outlook and Conclusion
The electrochemical synthesis of quinolines represents a rapidly evolving field with immense potential for innovation in drug discovery and materials science. Future research will likely focus on:
-
Asymmetric Electrosynthesis: The development of chiral electrodes or mediators to achieve enantioselective synthesis of quinoline derivatives.
-
Flow Electrochemistry: The transition from batch reactors to continuous flow systems for improved scalability, safety, and efficiency.
-
Paired Electrosynthesis: Designing systems where valuable products are generated at both the anode and the cathode, further enhancing the overall efficiency and sustainability of the process.
References
-
Salehzadeh, H., Rostami Bigdeli, Z., & Lam, K. (2025). Electrochemically assisted Friedländer reaction: a highly efficient and sustainable method for quinoline synthesis. Green Chemistry.
- Uozumi, Y., et al. (2025). Formation of Quinoline N-Oxides by Electrochemical Reductive Cyclization of 2-AllylNitroarenes.
- Kauffman, G. B. (2022). The Friedländer Synthesis of Quinolines. Organic Reactions.
-
Kamath, P., Viner, R. C., Smith, S. C., & Lal, M. (2017). A Novel Route to 2-Arylquinolines: Reductive Cleavage of 2′-Nitroaryl-Δ2-isoxazolines. Synlett, 28(10), 1341-1345.
-
Bose, D. S., Idrees, M., Jakka, N. M., & Rao, J. V. (2010). Diversity-oriented Synthesis of Quinolines via Friedländer Annulation Reaction Under Mild Catalytic Conditions. Journal of Combinatorial Chemistry, 12(1), 100-110.
-
Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (n.d.). MDPI. Retrieved from [Link]
-
Green advancements towards the electrochemical synthesis of heterocycles. (2024, June 7). RSC Publishing. Retrieved from [Link]
-
Cathodic Electrolysis: Electroreductive Organic Synthesis. (n.d.). Cardiff University. Retrieved from [Link]
-
Electrosynthesis reactions with divided cells: unlocking potentials in organic synthesis. (n.d.). Retrieved from [Link]
-
Harnessing the Reactivity of Nitroarene Radical Anions to Create Quinoline N-Oxides by Electrochemical Reductive Cyclization. (n.d.). PubMed. Retrieved from [Link]
Sources
- 1. Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Green advancements towards the electrochemical synthesis of heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02812K [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 8-(Trifluoromethoxy)quinolin-4-amine
Welcome to the dedicated technical support guide for the purification of 8-(Trifluoromethoxy)quinolin-4-amine (CAS 874880-24-7). This document is designed for researchers, medicinal chemists, and process development scientists who handle this valuable building block. As a substituted 4-aminoquinoline, this compound is of significant interest in pharmaceutical research, particularly for developing novel therapeutic agents.[1] However, its unique structural features—specifically the basic 4-amine and the electron-withdrawing 8-trifluoromethoxy group—present distinct challenges during purification.
This guide moves beyond simple protocols to provide in-depth, field-proven insights into troubleshooting common issues, ensuring you can achieve the highest possible purity for your downstream applications.
Compound Profile
Before delving into purification strategies, understanding the physicochemical properties of the target compound is crucial.
| Property | Value | Source |
| CAS Number | 874880-24-7 | [2] |
| Molecular Formula | C₁₀H₇F₃N₂O | [2] |
| Molecular Weight | 228.17 g/mol | [2] |
| Appearance | Typically an off-white or pale yellow solid | [3] |
| Key Structural Features | Basic quinoline nitrogen, primary aromatic amine, trifluoromethoxy group | N/A |
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that form the foundation for selecting and optimizing a purification strategy.
Q1: What are the primary recommended methods for purifying crude 8-(Trifluoromethoxy)quinolin-4-amine?
A: The two most effective and widely applicable techniques are flash column chromatography on silica gel and recrystallization . The choice between them depends on the initial purity of your crude material and the nature of the impurities.
-
Flash Chromatography is ideal for removing a wide range of impurities with different polarities, especially when the crude product is an oil or a low-purity solid.
-
Recrystallization is best suited for enhancing the purity of an already solid material that is >85-90% pure. It is particularly effective at removing small amounts of closely related impurities if a suitable solvent system can be identified.[4][5]
Q2: What are the most probable impurities I should anticipate in my crude sample?
A: Impurities are almost always a direct consequence of the synthetic route. A common synthesis for 4-aminoquinolines involves the nucleophilic aromatic substitution of a 4-chloroquinoline precursor. Therefore, you should anticipate:
-
Unreacted Starting Materials: Such as 4-chloro-8-(trifluoromethoxy)quinoline.
-
Positional Isomers: If the synthesis of the precursor was not perfectly regioselective, you might have isomers of trifluoromethoxy aniline carrying through the synthesis.[6][7] These can be particularly difficult to separate.
-
Reaction Byproducts: Harsh conditions, often seen in quinoline synthesis (e.g., Skraup or Doebner-von Miller type reactions), can lead to the formation of tarry, polymeric materials.[8]
-
Solvent Residue: Residual high-boiling point solvents used in the reaction (e.g., DMF, DMSO).
Q3: How does the 4-amine group impact purification by silica gel chromatography?
A: The primary amine at the 4-position is basic and will interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This interaction causes several problems:
-
Irreversible Adsorption: A portion of your product can become permanently stuck to the column, leading to low recovery.
-
Peak Tailing (Streaking): The compound elutes slowly and asymmetrically from the column, resulting in broad fractions and poor separation from nearby impurities.[9][10]
To counteract this, the acidity of the silica gel must be neutralized by adding a small amount of a basic modifier, such as triethylamine (NEt₃) or ammonia, to the eluent.
Q4: Which analytical techniques are essential for confirming the final purity?
A: A combination of methods is required for unambiguous purity assessment:
-
¹H and ¹⁹F NMR: Confirms the chemical structure, identifies any positional isomers, and can quantify residual solvents.
-
HPLC/UPLC: The gold standard for determining percentage purity. A purity level of ≥98% is a common requirement for subsequent synthetic steps.[11]
-
LC-MS: Confirms the molecular weight of the main peak observed in the HPLC chromatogram, ensuring it corresponds to your target compound.
Part 2: Troubleshooting Guide for Common Purification Issues
This section is formatted to address specific problems you may encounter during your experiments.
Problem: My compound is completely stuck on the silica gel column. I have very low or zero recovery.
-
Primary Cause: Strong acid-base interaction between the basic 4-aminoquinoline and the acidic silica gel surface.
-
Scientific Explanation: The lone pair of electrons on the amine nitrogen forms a strong hydrogen bond or even an ionic bond with the proton of a surface silanol group, effectively tethering the molecule to the stationary phase.
-
Solution:
-
Use a Basic Mobile Phase Modifier: The most common and effective solution is to add 0.5-1% triethylamine (NEt₃) to your eluent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane). The triethylamine is a stronger base and will preferentially interact with the acidic sites on the silica, "shielding" your compound and allowing it to elute properly.[9]
-
Consider an Alternative Stationary Phase: If the compound is exceptionally sensitive, consider using a less acidic stationary phase like neutral alumina . Run a TLC on an alumina plate first to verify that your compound is mobile and stable.
-
Check for Decomposition: Before attempting another column, verify that your compound is stable to silica gel. Spot your crude material on a silica TLC plate, let it sit for an hour, and then elute it. If a new spot appears or the original spot diminishes, your compound is decomposing, and an alternative purification method is necessary.[10]
-
Problem: My compound streaks badly during TLC and column chromatography, resulting in poor separation.
-
Primary Cause: This is a direct visual manifestation of the same acid-base interaction described above. The continuous "stick-and-release" of the amine on the silica surface causes the severe tailing.
-
Solution:
-
Optimize the Basic Modifier Concentration: Start with 0.5% NEt₃ in your eluent and run a TLC. If streaking persists, increase the concentration to 1% or even 2%.
-
Increase Eluent Polarity: Sometimes, streaking can be exacerbated by low eluent polarity. A more polar solvent system (e.g., a higher percentage of methanol in DCM) can help to move the compound more effectively, reducing tailing. The key is to find a balance where the Rf is in the optimal range (0.2-0.4) and tailing is minimized.
-
Below is a decision-making workflow for troubleshooting column chromatography issues.
Problem: My attempt at recrystallization resulted in the compound "oiling out" or failing to crystallize.
-
Primary Cause: The chosen solvent is too good at dissolving the compound, even at low temperatures, or the compound is precipitating too rapidly from a supersaturated solution. The presence of significant impurities can also inhibit crystal lattice formation.
-
Solution:
-
Systematic Solvent Screening: Do not guess. Test solubility in a range of solvents on a small scale. The ideal single solvent is one in which the compound is sparingly soluble at room temperature but fully soluble upon heating.
-
Employ a Binary Solvent System: This is often the most successful approach. Dissolve your compound in a minimum amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (an anti-solvent in which it is insoluble) dropwise at an elevated temperature until the solution becomes faintly cloudy. Add a drop or two of the good solvent to clarify, then allow it to cool slowly.
-
Ensure Slow Cooling: Do not immediately place the hot flask in an ice bath. Allow it to cool to room temperature undisturbed first. Rapid cooling promotes oiling out or the formation of very small, impure crystals.
-
Induce Crystallization: If no crystals form upon cooling, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal from a previous pure batch.
-
| Common Solvent Pairs for Amino-Aromatic Compounds |
| Good Solvent (High Polarity) |
| Dichloromethane (DCM) |
| Ethyl Acetate (EtOAc) |
| Acetone |
| Isopropanol (IPA) |
| Anti-Solvent (Low Polarity) |
| Hexanes / Heptane |
| Diethyl Ether / MTBE |
| Toluene |
| Water (if compound is soluble in organic) |
Part 3: Standardized Purification Protocols
These protocols provide a validated starting point for your purification experiments.
Protocol 1: Flash Column Chromatography on Basic-Modified Silica Gel
Objective: To purify crude 8-(Trifluoromethoxy)quinolin-4-amine from various impurities.
Methodology:
-
TLC Analysis: Determine an appropriate solvent system using silica gel TLC plates. A common starting point is Ethyl Acetate/Hexanes or Dichloromethane/Methanol. Add 1% triethylamine (NEt₃) to the TLC developing jar. Adjust the solvent ratio until the desired product has an Rf value of ~0.3.
-
Column Packing:
-
Prepare the eluent identified in Step 1 (e.g., 70:30 Hexanes:EtOAc + 1% NEt₃).
-
Prepare a slurry of silica gel in the eluent and carefully pack the column. Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude compound in a minimum amount of dichloromethane.
-
Add a small amount of silica gel to this solution and concentrate it in vacuo until a dry, free-flowing powder is obtained. This is the "dry loading" method, which typically yields better separation than loading the sample as a solution ("wet loading").
-
Carefully add the silica-adsorbed sample to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the prepared solvent system.
-
Collect fractions and monitor them by TLC to identify which ones contain the pure product.
-
-
Product Isolation:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator. The triethylamine is volatile and will be removed under vacuum.
-
Place the flask under high vacuum for several hours to remove any final traces of solvent.
-
Obtain the mass and calculate the yield. Analyze by NMR and HPLC to confirm purity.
-
Protocol 2: Purification by Recrystallization
Objective: To increase the purity of solid, partially-purified 8-(Trifluoromethoxy)quinolin-4-amine.
Methodology:
-
Solvent Selection: Based on small-scale tests, select a suitable single or binary solvent system. A common system for compounds of this type is Isopropanol/Heptane or Toluene.
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent (or the "good" solvent of a binary pair) and heat the mixture gently (e.g., on a hot plate) with stirring. Continue adding the solvent portion-wise until the solid is just fully dissolved.
-
Hot Filtration (Optional but Recommended): If there are any insoluble impurities (like dust or tar), perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step removes insoluble contaminants that could otherwise be trapped in your final crystals.
-
Crystallization:
-
If using a binary system, add the anti-solvent dropwise to the hot solution until persistent cloudiness is observed.
-
Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature.
-
Once at room temperature, you may place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of cold solvent (or the anti-solvent).
-
Allow the crystals to dry on the filter under vacuum for a few minutes, then transfer them to a watch glass or drying dish and dry them completely in a vacuum oven.
-
Below is a diagram illustrating the general workflow for selecting a primary purification technique.
References
-
Al-Ostoot, F.H., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(21), 6669. [Link]
- Google Patents.CN103304477A - Purification method of 8-hydroxyquinoline crude product.
-
Tong, Y., et al. (2025). Facile synthesis of novel quinolin-8-amine derivatives: crystallographic study, in silico and antifungal investigation. Chemistry and Biological Technologies in Agriculture. [Link]
-
Abu-Hashem, A. A. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Journal of Heterocyclic Chemistry, 45(3), 593-598. [Link]
-
Nageswari, A., et al. (2011). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline.... Analytical Chemistry: An Indian Journal. [Link]
-
Trade Science Inc. GC method for separation and quantification of positional isomers.... [Link]
-
Reddit r/Chempros. Purification of Quinoline-3,4-diones. [Link]
-
Reddit r/chemistry. Column Chromatography of Compound with Amine and Carboxylic Acid. [Link]
- Google Patents.
-
Patel, R. V., et al. (2016). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. Journal of the Korean Chemical Society, 60(2), 128-135. [Link]
-
Wikipedia. 8-Aminoquinoline. [Link]
-
Professor Dave Explains. (2023). Performing Column Chromatography. YouTube. [Link]
- Google Patents.CN103304477B - Purification method of 8-hydroxyquinoline crude product.
-
Novelty Journals. A REVIEW ON QUINOLINE AND ITS DERIVATIVES. [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
-
Morales-Rubio, A., et al. (1991). FIA-spectrophotometric determination of 8-hydroxyquinoline with p-aminophenol. Fresenius' Journal of Analytical Chemistry. [Link]
-
Rasayan J. Chem. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 874880-24-7 | 8-(Trifluoromethoxy)quinolin-4-amine - Synblock [synblock.com]
- 3. 8-Aminoquinoline - Wikipedia [en.wikipedia.org]
- 4. CN103304477A - Purification method of 8-hydroxyquinoline crude product - Google Patents [patents.google.com]
- 5. CN103304477B - Purification method of 8-hydroxyquinoline crude product - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. tsijournals.com [tsijournals.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. Chromatography [chem.rochester.edu]
- 11. chemscene.com [chemscene.com]
Quinoline Synthesis Technical Support Center: A Guide to Troubleshooting Common Side Reactions
Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this critical heterocyclic scaffold. Here, we move beyond simple protocols to provide in-depth, mechanistically-grounded troubleshooting advice in a direct question-and-answer format. Our goal is to empower you with the understanding to not only solve problems as they arise but to prevent them from occurring in the first place.
Section 1: The Skraup Synthesis
The Skraup synthesis is a classic and powerful method for preparing quinolines, but its notoriously exothermic nature can lead to significant challenges, primarily the formation of tar.[1]
Question 1: My Skraup reaction is incredibly vigorous and difficult to control, resulting in a low yield of a tarry black substance. What is happening and how can I prevent it?
Answer: The violent exotherm and subsequent tar formation in the Skraup synthesis are intrinsically linked. The reaction begins with the dehydration of glycerol by concentrated sulfuric acid to form acrolein, a highly reactive α,β-unsaturated aldehyde.[1] This dehydration is highly exothermic, and the localized hotspots it creates can trigger the uncontrolled polymerization of the acrolein intermediate, leading to the formation of intractable tars.[2]
To mitigate this, the key is to control the reaction rate and dissipate heat effectively. The addition of a moderator, such as ferrous sulfate (FeSO₄), is a time-tested solution.[3][4] Ferrous sulfate is believed to act as an oxygen carrier, smoothing out the redox processes and tempering the reaction's vigor.
Here is a detailed protocol to minimize tar formation:
Experimental Protocol: Skraup Synthesis of Quinoline with Ferrous Sulfate Moderator [2][3]
-
Reaction Setup: In a round-bottom flask of appropriate size, equipped with a reflux condenser and a mechanical stirrer, combine aniline (1.0 mole), glycerol (3.0 moles), and nitrobenzene (0.4 moles).
-
Acid Addition: With vigorous stirring, slowly and carefully add concentrated sulfuric acid (2.5 moles). The addition is highly exothermic, so ensure adequate cooling with an ice bath.
-
Moderator Addition: Once the acid has been added and the initial exotherm has subsided, add ferrous sulfate heptahydrate (0.1 moles).
-
Heating: Gently heat the mixture using a heating mantle or an oil bath to approximately 140-150°C.[3] The reaction will become exothermic again. Be prepared to remove the external heat source to maintain control.
-
Reflux: After the main exothermic phase subsides, maintain the mixture at a gentle reflux for an additional 3-4 hours.[3]
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and cautiously dilute with water.
-
Carefully neutralize the acidic mixture with a concentrated solution of sodium hydroxide until it is strongly alkaline.
-
Perform a steam distillation to isolate the crude quinoline.[2][3] Unreacted nitrobenzene will distill first, followed by the quinoline.
-
Separate the quinoline layer from the aqueous distillate, dry it over anhydrous potassium carbonate, and purify by vacuum distillation.
-
Table 1: Key Parameters for Controlling the Skraup Synthesis
| Parameter | Recommended Condition | Rationale |
| Moderator | Ferrous Sulfate (FeSO₄) | Controls the exothermic reaction, reducing tar formation.[3] |
| Acid Addition | Slow and with cooling | Prevents a dangerous and uncontrolled exotherm. |
| Stirring | Efficient mechanical stirring | Ensures even heat distribution and prevents localized hotspots. |
| Heating | Gentle initial heating | Initiates the reaction without causing it to become uncontrollable. |
Section 2: The Doebner-von Miller Synthesis
A versatile modification of the Skraup synthesis, the Doebner-von Miller reaction utilizes α,β-unsaturated aldehydes or ketones. However, it is also plagued by polymerization issues.[5][6]
Question 2: My Doebner-von Miller reaction is producing a large amount of polymeric material, and my yield of the desired quinoline is very low. What is the cause and how can I improve my yield?
Answer: The primary culprit for low yields and polymer formation in the Doebner-von Miller synthesis is the acid-catalyzed self-polymerization of the α,β-unsaturated carbonyl starting material.[7] Under the strongly acidic conditions required for the reaction, the carbonyl compound can readily polymerize, competing with the desired cyclization reaction.
A highly effective strategy to circumvent this is the use of a biphasic solvent system.[5][7] By sequestering the α,β-unsaturated carbonyl compound in a non-polar organic solvent (like toluene), its concentration in the acidic aqueous phase, where the aniline salt resides, is kept low. This minimizes self-polymerization and favors the reaction between the aniline and the carbonyl compound at the interface.
Experimental Protocol: Doebner-von Miller Synthesis of 2-Methylquinoline in a Biphasic System [7]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve aniline (1.0 eq) in 6 M hydrochloric acid.
-
Addition of Carbonyl Compound: In a separate addition funnel, dissolve crotonaldehyde (1.2 eq) in toluene.
-
Reaction: Heat the aniline hydrochloride solution to reflux. Add the crotonaldehyde solution dropwise to the refluxing mixture over 1-2 hours.
-
Reflux: After the addition is complete, continue to reflux the biphasic mixture for an additional 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the aqueous layer with a concentrated solution of sodium hydroxide until basic.
-
Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Diagram 1: Doebner-von Miller Reaction - Main vs. Side Pathway
Caption: Biphasic systems minimize polymerization in the Doebner-von Miller reaction.
Section 3: The Combes Quinoline Synthesis
The Combes synthesis offers a route to 2,4-disubstituted quinolines from anilines and β-diketones.[8] A key challenge with unsymmetrical β-diketones is controlling the regioselectivity of the cyclization.
Question 3: I am using an unsymmetrical β-diketone in my Combes synthesis and obtaining a mixture of two regioisomers. How can I control the reaction to favor one isomer?
Answer: The regioselectivity in the Combes synthesis is determined during the acid-catalyzed cyclization of the intermediate enamine.[8] The direction of cyclization is influenced by both the electronic and steric properties of the substituents on the aniline and the β-diketone.
Generally, the cyclization will occur at the less sterically hindered carbonyl group of the enamine intermediate. Furthermore, electron-donating groups on the aniline ring will direct the cyclization to the para position, while electron-withdrawing groups can favor the ortho position.
To exert greater control over regioselectivity, the choice of acid catalyst is crucial. While sulfuric acid is traditional, polyphosphoric acid (PPA) often provides better regioselectivity, likely due to its ability to act as both a strong acid and a dehydrating agent, promoting a more controlled cyclization.[8]
Table 2: Factors Influencing Regioselectivity in the Combes Synthesis
| Factor | Influence on Regioselectivity | Example |
| Steric Hindrance | Cyclization is favored at the less hindered carbonyl. | A bulky substituent on the β-diketone will direct cyclization away from its position. |
| Aniline Substituents | Electron-donating groups favor para-cyclization. | Anisidine will favor cyclization at the position para to the methoxy group. |
| Acid Catalyst | Polyphosphoric acid (PPA) can improve regioselectivity. | PPA can lead to a higher ratio of the desired isomer compared to H₂SO₄. |
Section 4: The Friedländer Synthesis
The Friedländer synthesis is a valuable method that proceeds under milder conditions than the Skraup or Doebner-von Miller reactions, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[9][10]
Question 4: My Friedländer synthesis is giving low yields, and I suspect an aldol side reaction. How can I confirm this and prevent it?
Answer: A common side reaction in the Friedländer synthesis, particularly under basic conditions, is the self-condensation of the ketone starting material via an aldol reaction.[11][12] This is especially problematic if the ketone is prone to enolization and the desired reaction with the 2-aminoaryl carbonyl compound is slow.
To troubleshoot this, you can analyze your crude reaction mixture by techniques like ¹H NMR or LC-MS to look for the characteristic signals or masses of the aldol adduct or its dehydrated product.
To prevent the aldol side reaction, consider the following strategies:
-
Use Acidic Catalysis: Switching from basic to acidic conditions can often suppress the aldol self-condensation of the ketone.[10]
-
Pre-form the Enamine/Imine: An alternative approach is to pre-form the enamine of the ketone or the imine of the 2-aminoaryl carbonyl compound before the cyclization step. This can favor the desired intermolecular reaction.
-
Gradual Addition: Slowly adding the ketone to the reaction mixture can keep its concentration low, thus disfavoring the bimolecular aldol reaction.
Diagram 2: Competing Reactions in the Friedländer Synthesis
Caption: The Friedländer synthesis can be compromised by aldol side reactions.
References
-
Ramann, G. A., & Cowen, B. J. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 986. [Link]
-
Chemistry LibreTexts. (2022, April 7). 5.5D: Step-by-Step Procedures for Steam Distillation. In Chemistry LibreTexts. Retrieved from [Link]
-
Wikipedia contributors. (2023, December 12). Doebner–Miller reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 25, 2026, from [Link]
-
Ojha, K. (n.d.). Preparation and Properties of Quinoline. Scribd. Retrieved from [Link]
-
The Skraup Synthesis of Quinolines. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. In Futuristic Trends in Chemical, Material Sciences & Nano Technology (Vol. 3, Book 12, Part 2, Chapter 8). IIP Series. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved January 25, 2026, from [Link]
-
Preparation and Properties of Quinoline. (n.d.). Retrieved from [Link]
-
Mulugeta, E. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC advances, 10(35), 20784-20793. [Link]
-
Making quinoline - the Skraup synthesis. (2024, August 24). YouTube. Retrieved from [Link]
-
Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. (2018, July 15). YouTube. Retrieved from [Link]
-
Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. Retrieved from [Link]
-
Ciufolini, M. A., & Verhoest, P. R. (2001). Concerning the mechanism of the Friedländer quinoline synthesis. Canadian Journal of Chemistry, 79(5-6), 643-653. [Link]
-
Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. (2020, February 3). YouTube. Retrieved from [Link]
-
Matsugi, M., Tabusa, F., & Minamikawa, J. (2000). Doebner–Miller synthesis in a two-phase system: practical preparation of quinolines. Tetrahedron Letters, 41(45), 8523-8525. [Link]
-
Wikipedia contributors. (2023, October 29). Friedländer synthesis. In Wikipedia, The Free Encyclopedia. Retrieved January 25, 2026, from [Link]
-
Cheng, C. C., & Yan, S. J. (1982). The Friedländer Synthesis of Quinolines. Organic Reactions, 28, 37-201. [Link]
-
Wikipedia contributors. (2023, March 27). Combes quinoline synthesis. In Wikipedia, The Free Encyclopedia. Retrieved January 25, 2026, from [Link]
-
Sloop, J. C. (2008). Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. Journal of Physical Organic Chemistry, 21(12), 1107-1114. [Link]
-
Sharma, V., Kumar, P., & Pathak, D. (2022). A review on synthetic investigation for quinoline- recent green approaches. Polycyclic Aromatic Compounds, 42(5), 2249-2270. [Link]
-
Combes Quinoline Synthesis. (n.d.). Retrieved from [Link]
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Chemistry LibreTexts. (2022, September 24). 23.4: Using Aldol Reactions in Synthesis. In Chemistry LibreTexts. Retrieved from [Link]
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Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. (2025, January 28). Organic & Biomolecular Chemistry. Retrieved from [Link]
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Technical Support Center: Solubility Enhancement for 8-(Trifluoromethoxy)quinolin-4-amine in Biological Assays
Welcome to the technical support center for 8-(Trifluoromethoxy)quinolin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for overcoming solubility challenges with this compound in various biological assays. Our focus is to provide not just protocols, but a deeper understanding of the physicochemical principles at play, enabling you to make informed decisions in your experimental design.
Understanding the Molecule: Physicochemical Properties of 8-(Trifluoromethoxy)quinolin-4-amine
8-(Trifluoromethoxy)quinolin-4-amine is a quinoline derivative with a molecular structure that presents specific challenges for aqueous solubility. The quinoline core is inherently hydrophobic, and the presence of the trifluoromethoxy (-OCF3) group significantly increases its lipophilicity, a property that often correlates with poor water solubility.[1] While the 4-amino group offers a site for protonation, which can be leveraged to improve solubility, the overall characteristics of the molecule necessitate careful formulation strategies.
| Property | Value/Information | Source |
| CAS Number | 874880-24-7 | [2] |
| Molecular Formula | C₁₀H₇F₃N₂O | [2] |
| Molecular Weight | 228.17 g/mol | [2] |
| Appearance | Likely a solid | Inferred |
| Storage | Store in a dry, sealed place | [2] |
| Predicted Lipophilicity | High, due to the quinoline core and -OCF3 group | [1] |
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is structured to address common issues encountered when working with 8-(Trifluoromethoxy)quinolin-4-amine. Each question is followed by a detailed explanation and actionable protocols.
FAQ 1: My compound won't dissolve in aqueous buffer. What should I do first?
This is the most common challenge with lipophilic compounds like 8-(Trifluoromethoxy)quinolin-4-amine. Direct dissolution in aqueous buffers is often unsuccessful. The recommended first step is to prepare a concentrated stock solution in an organic solvent.
Expertise & Experience: Dimethyl sulfoxide (DMSO) is the solvent of choice for initial stock solution preparation due to its powerful ability to dissolve a wide range of organic molecules.[3] It is also miscible with water and most common biological media.
Protocol 1: Preparation of a High-Concentration DMSO Stock Solution
-
Weighing the Compound: Accurately weigh a small amount of 8-(Trifluoromethoxy)quinolin-4-amine in a sterile microcentrifuge tube.
-
Adding DMSO: Add a precise volume of high-purity, sterile DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Solubilization: Vortex the solution thoroughly. If dissolution is slow, gentle warming in a water bath (37°C) or sonication can be applied. Visually inspect for any remaining particulate matter.
-
Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can lead to compound precipitation.[4]
FAQ 2: My compound precipitates when I dilute the DMSO stock into my aqueous assay buffer. How can I prevent this?
Precipitation upon dilution of a DMSO stock into an aqueous medium is a classic sign of a compound with low aqueous solubility.[5] This occurs because the compound, while soluble in the organic solvent, is not soluble in the final aqueous environment of the assay.
Expertise & Experience: The key is to control the dilution process and, if necessary, modify the final assay buffer to increase the compound's solubility.
Troubleshooting Workflow for Compound Precipitation
Caption: A troubleshooting workflow for addressing compound precipitation.
Strategy 1: Optimize the Dilution Protocol
-
Stepwise Dilution: Avoid adding a small volume of concentrated DMSO stock directly into a large volume of aqueous buffer. Instead, perform serial dilutions.[4]
-
Direct Addition to Assay Media: It is often preferable to add the DMSO stock directly to the final assay medium, which may contain proteins or other components that can help stabilize the compound.[6]
Strategy 2: pH Adjustment
8-(Trifluoromethoxy)quinolin-4-amine has two basic nitrogen atoms: one in the quinoline ring and the exocyclic amino group. Protonation of these sites at acidic pH will increase the compound's aqueous solubility.
-
pKa Estimation: The pKa of the quinoline nitrogen in 4-aminoquinoline is approximately 6.[7] The trifluoromethoxy group is electron-withdrawing, which is expected to decrease the basicity (lower the pKa) of the quinoline nitrogens. Therefore, a lower pH will be required for protonation compared to unsubstituted 4-aminoquinoline. We can estimate the pKa of the conjugate acid of 8-(Trifluoromethoxy)quinolin-4-amine to be in the range of 4-5.
-
Protocol 2: pH-Mediated Solubilization
-
Prepare a series of buffers with pH values ranging from 4.0 to 7.4.
-
Dilute the DMSO stock solution of your compound into each buffer.
-
Visually inspect for precipitation.
-
Important: Ensure the final pH of your assay is compatible with your biological system (e.g., cells, enzymes). A slight decrease in pH may be tolerated by many cell lines for the duration of the assay.
-
FAQ 3: Even with pH adjustment, I'm observing solubility issues. Are there other options?
Yes, the use of solubilizing excipients like cyclodextrins can be highly effective.
Expertise & Experience: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[8] They can encapsulate lipophilic molecules, like 8-(Trifluoromethoxy)quinolin-4-amine, forming inclusion complexes that have enhanced aqueous solubility.[9] Beta-cyclodextrins (β-CD) and their chemically modified derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used in pharmaceutical formulations.[8]
Protocol 3: Solubilization using Beta-Cyclodextrin
-
Prepare a Cyclodextrin Solution: Dissolve β-cyclodextrin or HP-β-CD in your assay buffer to a desired concentration (e.g., 1-10 mM). Gentle warming may be required to dissolve the cyclodextrin.
-
Add the Compound: Add the DMSO stock solution of 8-(Trifluoromethoxy)quinolin-4-amine to the cyclodextrin-containing buffer.
-
Equilibrate: Vortex the solution and allow it to equilibrate for a period (e.g., 1 hour) to facilitate the formation of the inclusion complex.
-
Assay Compatibility: As with all excipients, it is crucial to run a vehicle control (buffer with cyclodextrin but no compound) to ensure the cyclodextrin itself does not interfere with your assay.
Summary of Recommended Solubilization Strategies
| Strategy | Principle of Action | Key Considerations |
| DMSO Stock Solution | Dissolution in a polar aprotic solvent. | Final DMSO concentration in assay should be low (typically <0.5%) to avoid cytotoxicity.[4] |
| pH Adjustment | Protonation of basic amine groups to form more soluble salts. | The final pH must be compatible with the biological assay system. |
| Cyclodextrins | Encapsulation of the hydrophobic molecule within the cyclodextrin cavity to form a water-soluble inclusion complex.[9] | Potential for the cyclodextrin to interfere with the assay; a vehicle control is essential. |
Experimental Workflow for Solubility Determination
For a more quantitative approach, it is recommended to determine the solubility of 8-(Trifluoromethoxy)quinolin-4-amine in your specific assay buffer.
Caption: A simplified workflow for determining compound solubility.
Protocol 4: Shake-Flask Method for Solubility Determination
-
Preparation: Add an excess amount of 8-(Trifluoromethoxy)quinolin-4-amine to a known volume of your chosen buffer in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge the suspension at high speed to pellet the undissolved solid. Carefully collect the supernatant.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as HPLC-UV or LC-MS.
Final Recommendations
When working with a poorly soluble compound like 8-(Trifluoromethoxy)quinolin-4-amine, a systematic approach to formulation is key to obtaining reliable and reproducible data in biological assays. Always start with a high-quality DMSO stock solution and be prepared to troubleshoot precipitation upon dilution into aqueous media. The strategies of pH adjustment and the use of cyclodextrins are powerful tools in the formulation scientist's arsenal. Remember to always include appropriate vehicle controls in your experiments to account for any potential effects of the solvents or excipients on your biological system.
References
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Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
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Formulation strategies for poorly soluble drugs. (2025). ResearchGate. Retrieved January 26, 2026, from [Link]
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β-Cyclodextrin Inclusion Complex to Improve Physicochemical Properties of Pipemidic Acid: Characterization and Bioactivity Evaluation. (2013). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
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4-Aminoquinoline. (n.d.). Wikipedia. Retrieved January 26, 2026, from [Link]
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Mechanochemical Conversion of Aromatic Amines to Aryl Trifluoromethyl Ethers. (2022). ACS Publications. Retrieved January 26, 2026, from [Link]
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4-Aminoquinoline: a comprehensive review of synthetic strategies. (2025). Frontiers. Retrieved January 26, 2026, from [Link]
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How to prevent compound precipitation during flash column chromatography. (2023). Biotage. Retrieved January 26, 2026, from [Link]
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Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
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Host–Guest Complexation by β-Cyclodextrin Enhances the Solubility of an Esterified Protein. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
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Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
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A crystallographic route to understand drug solubility: the case of 4- aminoquinoline antimalarials. (2019). ResearchGate. Retrieved January 26, 2026, from [Link]
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Effect of trifluoromethyl groups on properties of aromatic and semi-aromatic polyimides for space applications. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
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Biological assay challenges from compound solubility: strategies for bioassay optimization. (2006). ResearchGate. Retrieved January 26, 2026, from [Link]
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Formulation of poorly water-soluble drugs for oral administration. (n.d.). Future4200. Retrieved January 26, 2026, from [Link]
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Inclusion of β-cyclodextrin with aromatic amino acids. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
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Improved pKa Prediction of Substituted Alcohols, Phenols, and Hydroperoxides in Aqueous Medium Using Density Functional Theory and a Cluster-Continuum Solvation Model. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
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Differences in anti-malarial activity of 4-aminoalcohol quinoline enantiomers and investigation of the presumed underlying mechanism of action. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
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Statistical study for the prediction of pKa values of substituted benzaldoximes based on quantum chemical methods. (2010). TSI Journals. Retrieved January 26, 2026, from [Link]
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The Role of Beta-Cyclodextrin in Improving Drug Solubility and Bioavailability. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 26, 2026, from [Link]
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Samples in DMSO: What an end user needs to know. (n.d.). Ziath. Retrieved January 26, 2026, from [Link]
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HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. (2022). KNAUER. Retrieved January 26, 2026, from [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
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Compund dilution in DMSO. (2025). Reddit. Retrieved January 26, 2026, from [Link]
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Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
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4-Aminoquinoline. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]
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Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. Retrieved January 26, 2026, from [Link]
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8-Aminoquinoline. (n.d.). Wikipedia. Retrieved January 26, 2026, from [Link]
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Characterization of Cyclodextrin/Volatile Inclusion Complexes: A Review. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
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Technical Support Center: Scaling Up 8-(Trifluoromethoxy)quinolin-4-amine Production
Welcome to the technical support center for the synthesis of 8-(Trifluoromethoxy)quinolin-4-amine. This guide is designed for researchers, chemists, and drug development professionals who are looking to overcome the challenges associated with scaling up the production of this important pharmaceutical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our aim is to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your process development.
Overview of the Synthetic Pathway
The most common and scalable synthetic route to 8-(Trifluoromethoxy)quinolin-4-amine involves a multi-step process, which we will dissect in this guide. The overall pathway is illustrated below.
Caption: Overall synthetic route for 8-(Trifluoromethoxy)quinolin-4-amine.
Troubleshooting Guide
This section addresses specific problems that may arise during the scale-up of each synthetic step.
Step 1 & 2: Gould-Jacobs Reaction (Condensation and Cyclization)
The Gould-Jacobs reaction is a cornerstone of quinoline synthesis but can be challenging, especially with electron-deficient anilines like 3-(trifluoromethoxy)aniline.[1][2]
Question: My initial condensation of 3-(trifluoromethoxy)aniline with DEEM is slow and incomplete, leading to low yields of the malonate intermediate. What can I do?
Answer: This is a common issue. The trifluoromethoxy group is electron-withdrawing, which reduces the nucleophilicity of the aniline's nitrogen atom, making the initial Michael-type addition to DEEM sluggish.[3]
-
Causality: The lone pair on the nitrogen of 3-(trifluoromethoxy)aniline is less available to attack the electron-deficient double bond of DEEM compared to an electron-rich aniline.
-
Solutions:
-
Increase Temperature: Gently heating the initial mixture (e.g., to 80-100 °C) can increase the reaction rate without significantly promoting side reactions.
-
Use a Catalyst: While often performed neat, the addition of a mild Lewis acid catalyst (e.g., ZnCl₂) or a protic acid catalyst (e.g., acetic acid) can facilitate the reaction.
-
Microwave Irradiation: If equipment is available, microwave-assisted synthesis can dramatically reduce reaction times and improve yields for this step.[4][5]
-
Question: The thermal cyclization of my malonate intermediate requires very high temperatures (>250 °C) and results in significant charring and low yields of the 4-hydroxyquinoline. How can I optimize this?
Answer: The high temperature required for the intramolecular cyclization is a major hurdle for scaling up the Gould-Jacobs reaction.[4]
-
Causality: The electrocyclization step has a high activation energy. At elevated temperatures, the intermediate and product can decompose, leading to tar formation.
-
Solutions:
-
High-Boiling Point Solvents: Instead of performing the reaction neat, using a high-boiling point solvent such as Dowtherm A or diphenyl ether allows for more uniform heat distribution and better temperature control, which is crucial for large-scale reactions.
-
Eaton's Reagent: The use of Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) can promote cyclization at much lower temperatures (typically 60-100 °C), significantly reducing decomposition and improving yields.[5]
-
Gradual Addition: On a larger scale, adding the malonate intermediate portion-wise to the pre-heated high-boiling point solvent can help to control the exotherm and minimize localized overheating.
-
Caption: Decision tree for troubleshooting the Gould-Jacobs cyclization.
Step 4: Chlorination
The conversion of the 4-hydroxyquinoline to the 4-chloroquinoline is a critical step, typically achieved with phosphorus oxychloride (POCl₃).
Question: My chlorination reaction with POCl₃ is difficult to control on a larger scale, and the work-up is hazardous. Are there safer and more scalable alternatives?
Answer: Working with large quantities of POCl₃ is indeed a significant safety concern due to its reactivity with water.
-
Causality: The reaction of POCl₃ with the 4-hydroxyquinoline is exothermic. The subsequent quenching of excess POCl₃ with water or alcohol is highly exothermic and releases HCl gas, which can be difficult to manage on a large scale.
-
Solutions:
-
Use of a Co-solvent: Performing the reaction in a high-boiling inert solvent like toluene or chlorobenzene can help to moderate the reaction temperature.
-
Equimolar POCl₃: Instead of using a large excess of POCl₃ as both reagent and solvent, a more environmentally friendly and safer approach is to use near-equimolar amounts of POCl₃ in a suitable solvent. This significantly reduces the hazard during the quenching step.[6][7]
-
Controlled Quenching: The quench should always be performed by slowly and carefully adding the reaction mixture to a cooled mixture of ice and a suitable solvent (e.g., dichloromethane) with vigorous stirring. A reverse quench (adding water to the reaction) should be avoided at all costs.
-
Alternative Chlorinating Agents: While POCl₃ is the most common reagent, other options like thionyl chloride (SOCl₂) with a catalytic amount of DMF can also be effective.
-
Question: After chlorination, I am getting a dark, oily crude product that is difficult to purify. What are the likely impurities?
Answer: The formation of byproducts is common in POCl₃ reactions, especially if the temperature is not well-controlled.
-
Causality: Overheating can lead to the formation of pyrophosphates and other colored, polymeric materials. Incomplete reaction will leave unreacted starting material.
-
Solutions:
-
Temperature Control: Maintain a consistent reaction temperature (typically reflux) without overheating.
-
Purification Strategy: The crude 4-chloro-8-(trifluoromethoxy)quinoline can often be purified by recrystallization from a suitable solvent like ethanol or hexane. If it is an oil, column chromatography on silica gel using a hexane/ethyl acetate gradient is a standard method. For industrial scale, fractional distillation under reduced pressure may be an option if the product is thermally stable.
-
Step 5: Amination
The final step is the nucleophilic aromatic substitution (SNA) of the 4-chloro group with an amine source.
Question: The amination of 4-chloro-8-(trifluoromethoxy)quinoline is giving low yields and requires harsh conditions. How can I improve this?
Answer: The reactivity of 4-chloroquinolines in SNA reactions can be influenced by the substituents on the ring.
-
Causality: While the 4-position of the quinoline ring is activated towards nucleophilic attack, the reaction may still require forcing conditions to proceed to completion.
-
Solutions:
-
Choice of Ammonia Source: For the synthesis of the primary amine, various ammonia surrogates can be used. Heating in a sealed vessel with a solution of ammonia in an alcohol (e.g., ethanol) is a common method. Alternatively, reagents like ammonium carbonate or formamide followed by hydrolysis can be used.
-
Solvent and Temperature: The reaction is typically carried out in a polar solvent like ethanol, n-butanol, or DMF at elevated temperatures (120-150 °C) in a sealed reactor to build pressure.[8]
-
Catalysis: While often not necessary, the addition of a copper catalyst (e.g., CuI) can sometimes facilitate the amination reaction at lower temperatures.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the synthesis of 8-(trifluoromethoxy)quinolin-4-amine?
A1: The main safety concerns are:
-
High Temperatures: The thermal cyclization step requires very high temperatures, which can be a fire hazard and requires specialized equipment for safe operation on a large scale.
-
Phosphorus Oxychloride (POCl₃): This reagent is highly corrosive and reacts violently with water. Proper personal protective equipment (PPE) and careful handling procedures are essential. The quenching of large quantities of POCl₃ is particularly hazardous and must be done with extreme care.[6]
-
Pressure: The amination step is often carried out in a sealed reactor at high temperatures, which can generate significant pressure. A properly rated and maintained pressure vessel is required.
Q2: How can I monitor the progress of these reactions effectively?
A2: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of most of these reactions on a lab scale. For larger scale production, high-performance liquid chromatography (HPLC) is a more quantitative and reliable method for tracking the consumption of starting materials and the formation of the product.
Q3: My final product, 8-(trifluoromethoxy)quinolin-4-amine, is difficult to purify. What are some recommended methods?
A3: Purification of the final product can be challenging.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, toluene, or ethyl acetate/hexane) is often the most effective method for achieving high purity on a large scale.
-
Acid-Base Extraction: As an amine, the product can be dissolved in an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then re-precipitated by basifying the aqueous layer.
-
Column Chromatography: For smaller scales or when high purity is required and recrystallization is not effective, column chromatography on silica gel is a good option.
Experimental Protocols
Protocol 1: Synthesis of 4-Hydroxy-8-(trifluoromethoxy)quinoline
-
Condensation: In a round-bottom flask equipped with a reflux condenser, combine 3-(trifluoromethoxy)aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture to 100-120 °C for 2-4 hours, or until TLC/HPLC analysis indicates complete consumption of the aniline.
-
Cyclization: To a separate flask containing a high-boiling solvent (e.g., Dowtherm A, 5-10 mL per gram of aniline) preheated to 250-260 °C, add the crude diethyl 2-(((3-(trifluoromethoxy)phenyl)amino)methylene)malonate from the previous step dropwise or in portions over 30-60 minutes.
-
Reaction Completion: Maintain the temperature at 250-260 °C for an additional 30 minutes after the addition is complete.
-
Work-up: Cool the reaction mixture to below 100 °C and dilute with a hydrocarbon solvent like hexane or heptane. The product, 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylate, should precipitate.
-
Saponification & Decarboxylation: The crude carboxylate is then saponified with aqueous sodium hydroxide, followed by acidification and heating to effect decarboxylation to yield 4-hydroxy-8-(trifluoromethoxy)quinoline.
Protocol 2: Chlorination and Amination
-
Chlorination: To a flask containing 4-hydroxy-8-(trifluoromethoxy)quinoline (1.0 eq), add phosphorus oxychloride (1.5-2.0 eq). Heat the mixture to reflux (around 105-110 °C) for 2-4 hours.
-
Work-up: Cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring. Neutralize the mixture with a base (e.g., sodium carbonate or ammonium hydroxide) and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Amination: The crude 4-chloro-8-(trifluoromethoxy)quinoline is dissolved in ethanol in a pressure vessel. A solution of ammonia in ethanol is added, and the vessel is sealed and heated to 130-150 °C for 12-24 hours.
-
Final Purification: After cooling, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or acid-base extraction as described in the FAQs.
Data Summary
| Step | Key Reagents | Typical Temp. | Typical Time | Common Challenges |
| Condensation | 3-(trifluoromethoxy)aniline, DEEM | 100-120 °C | 2-4 h | Slow reaction due to electron-withdrawing group |
| Cyclization | Diethyl malonate intermediate | 250-260 °C | 0.5-1 h | Charring, low yield |
| Chlorination | 4-hydroxyquinoline, POCl₃ | 105-110 °C | 2-4 h | Exothermic quench, byproduct formation |
| Amination | 4-chloroquinoline, NH₃/EtOH | 130-150 °C | 12-24 h | Requires high pressure, potential for side reactions |
References
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- Google Patents. (1999). Process for the purification of phosphorus oxychloride. US5911962A.
- ResearchGate. (n.d.).
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- MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.
- PMC - PubMed Central. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents.
- MDPI. (n.d.).
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- American Chemical Society. (2023).
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- Chem-Impex. (n.d.). 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline.
- PMC - NIH. (n.d.). Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience.
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- Vulcanchem. (n.d.). 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline - 31009-31-1.
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- Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents - Baxendale Group.
- CORE. (2021).
- ResearchGate. (2025). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3.
- Indian Chemical Society. (n.d.).
- PubMed. (2020). Condensation of 2-((Alkylthio)(aryl)methylene)
- PMC - NIH. (n.d.). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones.
Sources
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. ablelab.eu [ablelab.eu]
- 5. mdpi.com [mdpi.com]
- 6. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Skraup Synthesis of Quinolines
A Guide for Researchers, Scientists, and Drug Development Professionals on the Reduction of Tar Formation
Welcome to the technical support center for the Skraup synthesis of quinolines. This guide, designed by a Senior Application Scientist, provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during this powerful yet often problematic reaction. Our focus is to provide you with the expertise and practical insights needed to minimize tar formation, control reaction vigor, and improve the overall yield and purity of your quinoline products.
Introduction to the Challenge: The "Dirty" Reaction
The Skraup synthesis, a cornerstone in heterocyclic chemistry since 1880, is a method for synthesizing quinolines by heating an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[1][2] While versatile, the reaction is infamous for its often violent exothermic nature and the production of copious amounts of a thick, dark tar that complicates product isolation and significantly reduces yields.[3][4] This guide will dissect the causes of these issues and provide actionable, scientifically-grounded solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address the most common issues encountered during the Skraup synthesis in a question-and-answer format, providing both the "what to do" and the critical "why it works."
Q1: My reaction is extremely violent and difficult to control. What is causing this, and how can I mitigate it?
A1: The primary cause of the violent exotherm is the rapid, sulfuric acid-catalyzed dehydration of glycerol to acrolein.[3] This initial step is highly exothermic, and the heat generated can lead to a runaway reaction.
Troubleshooting Steps:
-
Use a Moderator: The addition of ferrous sulfate (FeSO₄) is a classic and effective method to tame the reaction's vigor.[2][5] It is believed to act as an oxygen carrier, facilitating a more controlled and gradual oxidation process, thereby extending the reaction over a longer period and preventing a sudden release of heat.[5] Boric acid has also been employed to achieve a smoother reaction.[5]
-
Controlled Reagent Addition: The order of addition is critical. A recommended and tested procedure is to add the reagents in the following order: ferrous sulfate, glycerol, aniline, nitrobenzene, and finally, slowly and with cooling, the concentrated sulfuric acid.[5] Adding the sulfuric acid before the ferrous sulfate can trigger an immediate and violent reaction.[5]
-
Gradual Heating: Begin by heating the mixture gently. Once the reaction initiates (indicated by boiling), remove the external heat source. The reaction's own exotherm should be sufficient to maintain boiling for a period.[5] Reapply heat only after this initial vigorous phase has subsided.
Q2: I'm getting very low yields and a large amount of black, intractable tar. What is the source of this tar and how can I reduce it?
A2: Tar formation is the most prevalent issue and is primarily due to the acid-catalyzed polymerization of the highly reactive intermediate, acrolein.[3] High localized temperatures from the uncontrolled exotherm significantly accelerate these polymerization side reactions.
Troubleshooting Steps:
-
Control the Exotherm: All the steps mentioned in A1 for controlling reaction violence are your first line of defense against tar formation. A smoother, more controlled reaction temperature directly inhibits the polymerization of acrolein.
-
Optimize the Oxidizing Agent: While nitrobenzene is traditional, it contributes to the harsh reaction conditions.[3] Consider using a milder oxidizing agent. Arsenic acid is a known, less violent alternative.[2] Another effective strategy is the in situ generation of iodine by adding a catalytic amount of potassium iodide to the sulfuric acid, which promotes a more controlled oxidation.[3]
-
Use High-Purity Reagents: The water content in glycerol can negatively impact the yield. Using "dynamite" grade glycerol (containing less than 0.5% water) is recommended over standard USP grade (which can contain up to 5% water).[5]
-
Consider Modern Modifications: If equipment allows, microwave-assisted Skraup synthesis has been shown to reduce reaction times and increase yields, often under milder conditions which can suppress tar formation.[4] Some microwave-based protocols in ionic liquids may even eliminate the need for an external oxidizing agent.[4]
Q3: My yields are inconsistent even when I follow the same procedure. What could be the cause?
A3: The Skraup synthesis is notoriously sensitive to subtle variations in conditions.
Troubleshooting Steps:
-
Ensure Homogeneous Mixing: Before heating, ensure all components, especially the aniline sulfate (formed in situ) and ferrous sulfate, are well-distributed throughout the viscous mixture.[5] Inadequate mixing can lead to localized "hot spots" where the reaction proceeds too quickly, leading to charring and tar formation.
-
Heating Profile: The way heat is applied can be a source of variability. Applying a flame directly to the center of the flask can cause solids to overheat. Gentle heating, perhaps using a heating mantle with stirring, is preferable for better temperature control.[5]
-
Reagent Quality: As mentioned, the purity of glycerol is important.[5] Ensure the quality of all your starting materials is consistent between batches.
Q4: The workup is difficult due to the tar. How can I effectively isolate my quinoline product?
A4: A robust workup procedure is essential for separating the product from the tarry byproducts.
Recommended Workup:
-
Steam Distillation: After the reaction is complete and has cooled slightly, it is common to remove any unreacted nitrobenzene via steam distillation.[5]
-
Basification and Second Steam Distillation: After removing the nitrobenzene, the mixture is made strongly basic with a concentrated sodium hydroxide solution. This neutralizes the sulfuric acid and liberates the quinoline product as a free base. The quinoline is volatile with steam and can be effectively separated from the non-volatile tar by a second, more extensive steam distillation.[5]
-
Extraction and Final Purification: The collected distillate, containing the quinoline and water, can then be extracted with an organic solvent. The combined organic layers are dried and the solvent removed. The crude quinoline is then typically purified by vacuum distillation.[5]
Visualizing the Chemistry: Mechanisms and Workflows
To better understand the processes at play, the following diagrams illustrate the core reaction mechanism, the pathway to tar formation, and a troubleshooting workflow.
Skraup Synthesis Mechanism
Caption: Core mechanism of the Skraup quinoline synthesis.
Tar Formation Pathway
Caption: Primary pathway leading to tar formation.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting the Skraup synthesis.
Experimental Protocol: Modified Skraup Synthesis of Quinoline with Reduced Tar Formation
This protocol is adapted from a reliable procedure in Organic Syntheses which incorporates the use of ferrous sulfate as a moderator to ensure a controlled reaction and high yield.[5]
Materials & Reagents
| Reagent | Amount | Moles | Notes |
| Ferrous Sulfate (powdered, crystalline) | 80 g | - | Moderator |
| Glycerol (c.p., "dynamite" grade) | 865 g (687 cc) | 9.4 | Low water content is crucial |
| Aniline | 218 g (213 cc) | 2.3 | Aromatic amine substrate |
| Nitrobenzene | 170 g (141 cc) | 1.4 | Oxidizing agent |
| Sulfuric Acid (conc., sp. gr. 1.84) | 400 cc | - | Dehydrating agent and catalyst |
| Sodium Hydroxide Solution (40%) | ~1.5 kg | - | For workup neutralization |
Step-by-Step Methodology
-
Apparatus Setup: In a 5-L round-bottomed flask, fit a wide-bore reflux condenser. Ensure all glassware is dry.
-
Reagent Addition: In the flask, place the reagents in the following order: a. 80 g of powdered crystalline ferrous sulfate. b. 865 g of glycerol. c. 218 g of aniline. d. 170 g of nitrobenzene. e. Slowly and with mixing, add 400 cc of concentrated sulfuric acid.
-
Initiation and Reaction: a. Mix the contents of the flask thoroughly. b. Gently heat the mixture with a flame or heating mantle. c. As soon as the liquid begins to boil, remove the heat source . The exothermic reaction will sustain boiling for 30-60 minutes. d. If the reaction becomes too vigorous, a wet towel can be placed on the upper part of the flask to aid the condenser. e. Once the self-sustained boiling ceases, reapply heat and maintain a steady boil for an additional five hours.
-
Workup - Part 1 (Nitrobenzene Removal): a. Allow the reaction mixture to cool to approximately 100°C. b. Transfer the mixture to a larger (e.g., 12-L) flask suitable for steam distillation. c. Pass steam through the mixture (without external heating) until about 1.5 L of distillate is collected. This will remove any unreacted nitrobenzene.
-
Workup - Part 2 (Quinoline Isolation): a. Change the receiving flask. b. Cautiously add approximately 1.5 kg of 40% sodium hydroxide solution through the steam inlet. The heat of neutralization will cause the mixture to boil. c. Pass steam through the now basic mixture as rapidly as possible. Collect the distillate until all the quinoline has been carried over (typically 6-8 L of distillate).
-
Purification: a. The quinoline in the distillate can be separated from the aqueous layer. The aqueous portion can be re-distilled to recover more dissolved product. b. The combined crude quinoline is then purified by distillation under reduced pressure. The fraction boiling at 110–114°C at 14 mm Hg is collected. c. The expected yield is 255–275 g (84–91% based on the initial amount of aniline).[5]
References
-
Recent Advances in Metal-Free Quinoline Synthesis. (2016). Molecules. [Link]
-
QUINOLINE. Organic Syntheses, Coll. Vol. 1, p.478 (1941); Vol. 2, p.79 (1922). [Link]
- US6103904A - Skraup reaction process for synthesizing quinolones.
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (2024). IIP Series. [Link]
-
On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. (2006). The Journal of Organic Chemistry. [Link]
-
Quinoline and phenanthroline preparation starting from glycerol via improved microwave-assisted modified Skraup reaction. (2014). RSC Publishing. [Link]
-
The Skraup Synthesis of Quinolines. (1953). Organic Reactions. [Link]
-
Skraup reaction. Wikipedia. [Link]
-
Preparation and Properties of Quinoline. SlideShare. [Link]
Sources
Technical Support Center: Method Development for 8-(Trifluoromethoxy)quinolin-4-amine Analysis
Welcome to the dedicated technical support guide for the analysis of 8-(Trifluoromethoxy)quinolin-4-amine. This resource is designed for researchers, analytical chemists, and drug development professionals who are working with this unique molecule. The presence of a basic quinoline core, a primary amine, and a lipophilic trifluoromethoxy group presents specific challenges in analytical method development.[1][2] This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you navigate these challenges effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries and provides rapid solutions to get your method development underway.
Q1: What are the key physicochemical properties of 8-(Trifluoromethoxy)quinolin-4-amine that I should consider for HPLC method development?
A1: Understanding the molecule's structure is paramount. You are working with a compound that has:
-
A hydrophobic quinoline backbone and a highly lipophilic trifluoromethoxy (-OCF3) group . This suggests that reversed-phase chromatography is a suitable starting point.[1][2]
-
A basic primary amine (-NH2) at the 4-position and a basic nitrogen in the quinoline ring . These basic centers are prone to strong interactions with acidic residual silanols on silica-based columns, which can lead to poor peak shape (tailing).
-
UV Chromophore : The aromatic quinoline system provides strong UV absorbance, making UV detection a viable quantification technique.
Q2: What is a good starting point for a reversed-phase HPLC method?
A2: A gradient method using a C18 column is a robust starting point. However, to counteract the basic nature of the amine, a mobile phase with an acidic modifier is essential.
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, Base-Deactivated (e.g., 4.6 x 150 mm, 5 µm) | Minimizes silanol interactions that cause peak tailing. |
| Mobile Phase A | 0.1% Formic Acid in Water | Protons the basic amine, improving peak shape and ensuring good ionization for MS.[3] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | 5% to 95% B over 15 minutes | A broad gradient helps to determine the approximate elution time. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Detection | UV at ~240 nm | Based on the quinoline structure; should be confirmed by a UV scan.[4] |
| Column Temp. | 30 °C | Provides better reproducibility than ambient temperature. |
Q3: My compound seems unstable in the sample diluent. What could be the cause?
A3: Stability issues can arise from several factors. The trifluoromethoxy group is generally stable, but interactions with the solvent or light can be problematic.[5]
-
pH: Ensure your sample diluent is compatible with the compound. A slightly acidic diluent (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid) often improves the stability of basic compounds by keeping them in their protonated, more soluble form.
-
Light Sensitivity: Quinoline derivatives can be light-sensitive.[6] Use amber vials or protect samples from light to prevent photodegradation.
-
Oxidation: The amine group can be susceptible to oxidation. If you suspect this, preparing fresh samples and minimizing their time on the autosampler is recommended.
Part 2: In-Depth Troubleshooting Guides
This section provides detailed solutions to more complex experimental problems, organized by the observed symptom.
Guide 1: Poor Chromatographic Peak Shape
Poor peak shape is the most common issue for basic analytes like 8-(Trifluoromethoxy)quinolin-4-amine.
Symptom: Severe Peak Tailing
Q: My peak for 8-(Trifluoromethoxy)quinolin-4-amine shows significant tailing on a standard C18 column, even with an acidic mobile phase. Why is this happening and how can I fix it?
A: This is a classic sign of secondary interactions between the protonated amine groups on your molecule and deprotonated, acidic silanol groups (Si-O⁻) on the surface of the HPLC column packing material. This interaction is stronger than the desired hydrophobic interaction, causing a portion of the analyte molecules to lag behind, resulting in a "tail."
Troubleshooting Workflow for Peak Tailing
Caption: Decision tree for troubleshooting HPLC peak tailing.
Detailed Solutions:
-
Optimize Mobile Phase pH: The primary solution is to ensure the analyte is fully protonated and to suppress the ionization of silanol groups. Using an acidic modifier like formic acid or phosphoric acid is a good start.[3] For mass spectrometry, volatile buffers like formic acid or ammonium formate are necessary.[7]
-
Use a Modern, Base-Deactivated Column: Older C18 columns have a higher concentration of free silanol groups. Modern columns are "end-capped" or "base-deactivated," which shields these active sites. This is the most effective way to prevent tailing for basic compounds.
-
Consider an Alternative Stationary Phase: If tailing persists, a stationary phase with a different chemistry may be required. Phenyl-hexyl or embedded polar group (PEG) phases offer different selectivities. For very challenging separations, mixed-mode columns that combine reversed-phase and ion-exchange properties can provide excellent peak shape.[7]
Symptom: Peak Fronting
Q: My peak is sharp at the back but broad at the front (fronting). What causes this?
A: Peak fronting is typically caused by two issues:
-
Column Overload: You are injecting too much sample mass onto the column. The stationary phase becomes saturated, and the excess analyte molecules travel through the column faster, leading to a fronting peak.
-
Solution: Reduce the injection volume or dilute your sample. Perform a loading study by injecting serial dilutions of your sample to confirm this is the cause.
-
-
Poor Sample Solubility: The analyte is less soluble in the initial mobile phase conditions than in your sample diluent. When injected, the compound may temporarily precipitate at the head of the column and then redissolve as the gradient progresses.
-
Solution: Ensure your sample diluent is as close as possible in composition and strength to the initial mobile phase of your gradient. For example, if your gradient starts at 5% Acetonitrile, your diluent should not be 100% Acetonitrile.
-
Guide 2: Sensitivity and Detection Issues (LC-MS)
Q: I am using LC-MS with electrospray ionization (ESI) in positive mode, but the signal for my compound is very low. How can I improve sensitivity?
A: Low sensitivity in ESI-MS is often related to inefficient ionization or ion suppression. The basic nitrogens on 8-(Trifluoromethoxy)quinolin-4-amine make it an excellent candidate for positive ion mode ESI, so optimization should yield a strong signal.
Key Areas for Optimization:
| Parameter | Potential Issue | Recommended Action |
| Mobile Phase | Non-volatile buffers (e.g., phosphate) are present, or the pH is too high. | MUST USE a volatile mobile phase. Replace any phosphate or sulfate buffers with 0.1% formic acid or 10 mM ammonium formate. Ensure the pH is acidic to promote protonation ([M+H]⁺ formation).[3] |
| Ion Source Settings | Sub-optimal voltages and temperatures. | Systematically optimize the capillary voltage, cone/fragmentor voltage, gas temperature, and gas flow. Start with gentle cone voltages to avoid fragmentation of the -OCF3 group. |
| Matrix Effects | Co-eluting compounds from the sample matrix (especially from biological samples) are competing for ionization. | Improve sample cleanup. If using protein precipitation, consider a more selective technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE). Also, adjust chromatography to separate the analyte from the interfering matrix components. |
| Analyte Fragmentation | The molecule is fragmenting in the ion source instead of forming a stable molecular ion. | High-resolution mass spectrometry (HRMS) can help identify if the observed ions are fragments.[8] Reduce the cone/fragmentor voltage to decrease the energy in the source and promote the formation of the [M+H]⁺ ion. The trifluoromethoxy group can sometimes be unstable under harsh ionization conditions.[9] |
Overall Method Development Workflow
Caption: High-level workflow for analytical method development.
Part 3: Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) from Human Plasma
This protocol provides a robust method for extracting 8-(Trifluoromethoxy)quinolin-4-amine from a biological matrix, minimizing ion suppression for LC-MS analysis.
Objective: To isolate the analyte from plasma proteins and phospholipids.
Materials:
-
Mixed-Mode Cation Exchange SPE Cartridges (e.g., 30 mg, 1 mL)
-
Human Plasma (K2EDTA)
-
4% Phosphoric Acid in Water
-
Methanol (HPLC Grade)
-
5% Ammonium Hydroxide in Methanol
-
Centrifuge, Nitrogen Evaporator
Step-by-Step Procedure:
-
Sample Pre-treatment:
-
Thaw human plasma samples at room temperature.
-
Vortex samples to ensure homogeneity.
-
In a microcentrifuge tube, add 200 µL of plasma.
-
Add 600 µL of 4% phosphoric acid in water. This step lyses the cells and precipitates proteins while ensuring the analyte is protonated and ready to bind to the SPE sorbent.
-
Vortex for 30 seconds, then centrifuge at 10,000 x g for 5 minutes.
-
-
SPE Cartridge Conditioning:
-
Place SPE cartridges on a vacuum manifold.
-
Condition the cartridges by passing 1 mL of Methanol.
-
Equilibrate the cartridges by passing 1 mL of 4% Phosphoric Acid in Water. Do not let the sorbent bed go dry.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample (from Step 1) onto the conditioned SPE cartridges.
-
Apply a slow, steady vacuum to pass the sample through the sorbent at approximately 1 mL/min.
-
-
Washing:
-
Wash 1 (Polar Interference Removal): Add 1 mL of 4% Phosphoric Acid in Water to the cartridges. Apply vacuum to pull it through.
-
Wash 2 (Non-Polar Interference Removal): Add 1 mL of Methanol to the cartridges. Apply vacuum to pull it through. This step removes lipids and other hydrophobic matrix components.
-
Dry the cartridges under high vacuum for 5 minutes to remove residual methanol.
-
-
Elution:
-
Place clean collection tubes inside the manifold.
-
Add 1 mL of 5% Ammonium Hydroxide in Methanol to the cartridges. The ammonia neutralizes the charge on the analyte, releasing it from the cation exchange sorbent.
-
Apply a slow vacuum to elute the analyte into the collection tubes.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex, and transfer to an HPLC vial for analysis.
-
References
- SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100.
- Al-Ostath, A., et al. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace.
- CymitQuimica. (n.d.). CAS 40516-41-4: 8-(Trifluoromethoxy)-4-quinolinol.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column.
- Chem-Impex. (n.d.). 4-Amino-8-(trifluoromethyl)quinoline.
- Bellia, F., et al. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. National Institutes of Health.
- ACS Publications. (2026). The Journal of Organic Chemistry Ahead of Print.
- ChemScene. (n.d.). 2228654-94-0 | 3-Amino-8-(trifluoromethoxy)quinolin-4-ol.
- Hasenstab-Riedel, S. (2024). Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. Freie Universität Berlin.
- ChemicalBook. (n.d.). 8-(TRIFLUOROMETHYL)QUINOLIN-4-OL CAS#: 23779-96-6.
- Kumar, A., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PubMed Central.
- ResearchGate. (2025). (PDF) RP-HPLC determination of lipophilicity in series of quinoline derivatives.
- ResearchGate. (2025). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- Kumar, S., et al. (2019). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry.
- Analytik Jena. (n.d.). E-book: Fluorine Analysis.
- ResearchGate. (2025). (PDF) Facile synthesis of novel quinolin-8-amine derivatives: crystallographic study, in silico and antifungal investigation.
- MDPI. (2023). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
- PMC. (2016). High Resolution Mass Spectrometry of Polyfluorinated Polyether-Based Formulation.
- Benchchem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Quinoline-2-carboxylic Acid.
- AIP Publishing. (1997). A photoionization study of trifluoromethanol, CF3OH, trifluoromethyl hypofluorite, CF3OF, and trifluoromethyl hypochlorite, CF3OCl. The Journal of Chemical Physics.
- ResearchGate. (2025). (PDF) Biological Activities of Quinoline Derivatives.
- Thermo Fisher Scientific. (n.d.). CHN Determination in Fluorine-Compounds with the FlashSmart Elemental Analyzer.
- ACS Publications. (2017). Real-Time Spectroscopic Analysis Enabling Quantitative and Safe Consumption of Fluoroform during Nucleophilic Trifluoromethylati.
- PubMed Central. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- National Institutes of Health. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents.
- SilcoTek Corporation. (2017). How To Identify & Prevent Analytical Test Problems.
- ResearchGate. (n.d.). Successful trifluoromethoxy-containing pharmaceuticals and agrochemicals | Request PDF.
- Biointerface Research in Applied Chemistry. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule.
- MSU chemistry. (2022). Quantitative Identification of Nonpolar Perfluoroalkyl Substances by Mass Spectrometry.
- EPA. (2024). Method 1621 Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC).
- PubChem. (n.d.). 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline.
- Benchchem. (n.d.). N-(3-fluorophenyl)-8-methoxy-2-(thiomorpholine-4-carbonyl)quinolin-4-amine.
- Agilent. (n.d.). AA Troubleshooting and Maintenance Guide.
Sources
- 1. CAS 40516-41-4: 8-(Trifluoromethoxy)-4-quinolinol [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100 | SIELC Technologies [sielc.com]
- 8. High Resolution Mass Spectrometry of Polyfluorinated Polyether-Based Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.aip.org [pubs.aip.org]
Technical Support Center: Enhancing the Fluorescence Quantum Yield of Quinoline Probes
Welcome to the technical support center for quinoline-based fluorescent probes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for enhancing the fluorescence quantum yield (Φf) of your quinoline probes. A high quantum yield is paramount for the sensitivity and brightness of your probes, directly impacting the quality of your imaging and detection results.[1]
This resource will delve into the common challenges and questions that arise during experimentation, offering scientifically grounded explanations and actionable protocols to help you optimize your results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Fundamental Concepts & Initial Observations
Q1: My quinoline probe has a very low fluorescence quantum yield. What are the primary factors that could be causing this?
A1: A low quantum yield in quinoline probes is typically due to the prevalence of non-radiative decay pathways that outcompete fluorescence. Several key factors can contribute to this:
-
Inherent Structural Properties: The quinoline core itself, as an N-heterocycle, possesses non-bonding electrons that can lead to (n-π*) excited states. These states can enhance intersystem crossing, a process that diverts energy away from fluorescence.[2]
-
Solvent Effects: The polarity of the solvent can significantly impact the quantum yield.[1][3] In some cases, particularly with "push-pull" type probes, polar solvents can quench fluorescence.[1]
-
Intramolecular Rotations: The presence of flexible single bonds within the probe's structure allows for vibrational and rotational energy dissipation, providing a non-radiative pathway for the excited state to return to the ground state.
-
Aggregation-Caused Quenching (ACQ): At higher concentrations, many fluorescent probes, including quinolines, tend to aggregate. This self-quenching phenomenon leads to a significant decrease in fluorescence intensity.
-
pH of the Medium: The fluorescence of quinoline probes is often highly sensitive to pH.[4][5] Depending on the probe's design, protonation or deprotonation of the quinoline nitrogen or other functional groups can either enhance or quench fluorescence.
Troubleshooting Steps:
-
Review the Probe's Design: Analyze the structure of your quinoline probe. Does it have flexible components that could be contributing to non-radiative decay? Is it a "push-pull" system where solvent polarity will be a critical factor?
-
Solvent Screen: Perform a solvent screen using a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetonitrile, ethanol, water). This will help you identify the optimal solvent environment for your probe.
-
Concentration Dependence Study: Measure the fluorescence intensity and quantum yield at various concentrations. A decrease in quantum yield at higher concentrations is a strong indicator of ACQ.
-
pH Titration: If working in aqueous or protic solvents, perform a pH titration to determine the optimal pH range for your probe's fluorescence.
Section 2: Strategic Modifications & Environmental Control
Q2: How can I strategically modify the structure of my quinoline probe to increase its quantum yield?
A2: Structural modification is a powerful approach to enhance the quantum yield of quinoline probes. The key is to introduce substituents that favorably alter the electronic properties and rigidity of the molecule.
-
Introduce Electron-Donating and Electron-Withdrawing Groups: Creating a "push-pull" system by strategically placing electron-donating groups (e.g., -NH2, -NR2, -OH, -OCH3) and electron-withdrawing groups (e.g., -CN, -NO2, -CF3) on the quinoline ring can enhance intramolecular charge transfer (ICT), which is often associated with strong fluorescence.[1] The positions of these substituents are crucial for maximizing this effect.[6]
-
Increase Rigidity: Restricting intramolecular rotations can significantly enhance fluorescence by blocking non-radiative decay pathways. This can be achieved by:
-
Introducing bulky groups: Steric hindrance can limit the rotation of flexible parts of the molecule.
-
Forming cyclic structures: Incorporating the quinoline core into a more rigid, fused ring system can prevent rotational energy loss.
-
-
Chelation-Enhanced Fluorescence (CHEF): If your probe is designed to detect metal ions, the chelation of the target ion can rigidify the structure and block photoinduced electron transfer (PET), another quenching mechanism, leading to a "turn-on" fluorescence response.[7]
Q3: My probe's fluorescence is highly sensitive to the solvent. How do I choose the right solvent to maximize the quantum yield?
A3: Solvent selection is critical for optimizing the fluorescence of quinoline probes. The solvent's polarity, viscosity, and ability to form hydrogen bonds can all influence the quantum yield.
-
Polarity: The effect of solvent polarity is highly dependent on the probe's structure. For probes with a significant change in dipole moment upon excitation (common in "push-pull" systems), polar solvents can stabilize the excited state, but can also sometimes lead to quenching.[1][3] A systematic study of solvents with varying dielectric constants is recommended.
-
Viscosity: In probes where intramolecular rotation is a major source of non-radiative decay, increasing the viscosity of the medium can restrict these motions and enhance fluorescence. This is the principle behind "molecular rotors" used for viscosity sensing.
-
Hydrogen Bonding: Protic solvents can form hydrogen bonds with the quinoline nitrogen or other functional groups, which can alter the energy levels of the excited states and affect the quantum yield.
Experimental Workflow: Solvent Screening
Caption: Workflow for solvent screening to optimize quantum yield.
Q4: I've noticed that the fluorescence of my quinoline probe changes with pH. How can I use this to my advantage or stabilize the fluorescence?
A4: The pH sensitivity of quinoline probes is due to the basicity of the quinoline nitrogen atom. Protonation of this nitrogen can significantly alter the photophysical properties of the molecule.
-
Fluorescence Enhancement by Protonation: In many cases, protonation of the quinoline nitrogen can lead to a substantial increase in fluorescence intensity and quantum yield.[8][9] This is often attributed to a change in the nature of the lowest excited state from (n-π) to (π-π), which reduces the rate of intersystem crossing.[2] Using strong acids can lead to a dramatic enhancement of fluorescence.[8] For instance, the quantum yield of isoquinoline can increase from less than 1% to as high as 27% upon protonation.[2]
-
Stabilizing Fluorescence: If a stable fluorescence signal is desired, it is crucial to work in a well-buffered solution at a pH where the protonation state of the probe is constant. A pH titration experiment will reveal the pKa of the relevant functional groups and help you determine the optimal pH range for your experiments.
Data Presentation: Effect of Protonation on Quinoline Fluorescence
| Quinoline Derivative | Condition | Quantum Yield (Φf) | Reference |
| Isoquinoline | Neutral | < 1% | [2] |
| Isoquinoline | Protonated (with TFA) | up to 27% | [2] |
| Acridine | Neutral | < 1% | [2] |
| Benzo[h]quinoline | Neutral | 15% | [2] |
| Quinine | 0.1 M H2SO4 | ~58% | [10] |
Section 3: Advanced Topics & Troubleshooting
Q5: My probe seems to exhibit Aggregation-Induced Emission (AIE). How does this work and how can I leverage it?
A5: Aggregation-Induced Emission (AIE) is a phenomenon where a fluorescent probe is non-emissive in dilute solutions but becomes highly fluorescent upon aggregation.[11][12][13] This is the opposite of the more common ACQ effect.
-
Mechanism of AIE: The AIE effect is typically observed in molecules with rotatable components. In dilute solutions, these rotors dissipate energy through non-radiative pathways (intramolecular rotations). In the aggregated state, these rotations are restricted, which blocks the non-radiative decay channels and opens up the radiative (fluorescence) pathway.
-
Leveraging AIE: AIE-active quinoline probes are highly advantageous for several applications:
-
"Turn-on" sensing: They can be designed to be non-fluorescent in solution and become fluorescent only upon binding to a target that induces aggregation.
-
Bioimaging: AIE probes can provide high signal-to-noise ratios in biological systems, as their fluorescence is activated in the target-rich, often aggregated, environment.[11]
-
Viscosity sensing: The fluorescence of AIE probes can be sensitive to the viscosity of the microenvironment, as higher viscosity restricts intramolecular rotations.[12]
-
Q6: I am having trouble with the synthesis and purification of my quinoline probe. Do you have any general advice?
A6: The synthesis of quinoline probes often involves multi-step reactions, and purification can be challenging.
-
Synthetic Strategies: Several synthetic routes to functionalized quinolines are available. Palladium-catalyzed cross-coupling reactions are particularly useful for the modular and efficient synthesis of diverse quinoline-based fluorophores.[5]
-
Purification: Column chromatography is a standard method for purifying quinoline probes.[14] However, the choice of solvent system is crucial and may require some optimization. For probes with poor solubility, using a high-boiling point solvent during the reaction can help maintain homogeneity and improve yields.[5]
-
Characterization: Thorough characterization of the final product is essential. This should include 1H and 13C NMR, mass spectrometry, and UV-Vis and fluorescence spectroscopy to confirm the structure and photophysical properties.
Q7: How do I accurately measure the fluorescence quantum yield of my quinoline probe?
A7: The most common and reliable method for measuring the fluorescence quantum yield is the relative method, which involves comparing the fluorescence of your sample to a well-characterized standard with a known quantum yield.[15][16]
Experimental Protocol: Relative Quantum Yield Measurement
-
Select a Standard: Choose a quantum yield standard that absorbs and emits in a similar wavelength range as your quinoline probe. Quinine sulfate in 0.1 M H2SO4 (Φf ≈ 0.58) is a common standard for the blue-violet region.[10]
-
Prepare Solutions: Prepare a series of dilute solutions of both your sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure Absorbance: Record the UV-Vis absorbance spectra for all solutions and note the absorbance at the chosen excitation wavelength.
-
Measure Fluorescence: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.
-
Integrate Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Calculate Quantum Yield: The quantum yield of your sample (Φx) can be calculated using the following equation:
Φx = Φst * (Ix / Ist) * (Ast / Ax) * (nx^2 / nst^2)
Where:
-
Φst is the quantum yield of the standard.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
The subscripts 'x' and 'st' refer to the unknown sample and the standard, respectively.
-
Troubleshooting Quantum Yield Measurements:
-
Inaccurate Standard Value: Ensure you are using a reliable and well-documented quantum yield value for your standard.
-
Mismatched Solvents: If the sample and standard are in different solvents, you must correct for the difference in refractive indices.
-
Instrumental Artifacts: Ensure that your fluorescence spectra are corrected for the wavelength-dependent sensitivity of the instrument.
References
-
Fluorescence enhancement of quinolines by protonation. RSC Advances. [Link]
-
Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers. [Link]
-
(PDF) Quinoline-Based Fluorescence Sensors. ResearchGate. [Link]
-
The effect of the solvent nature on the quinoline derivatives physicochemical characteristics. E3S Web of Conferences. [Link]
-
Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Biomedical Sciences & Research. [Link]
-
Quinolinium-Based Fluorescent Probes for Dynamic pH Monitoring in Aqueous Media at High pH Using Fluorescence Lifetime Imaging. ACS Sensors. [Link]
-
Fluorescence quantum yield measurement. JASCO Global. [Link]
-
Fluorescence enhancement of quinolines by protonation. RSC Advances. [Link]
-
Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells. Arabian Journal of Chemistry. [Link]
-
Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. NIH. [Link]
-
A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative. PMC - NIH. [Link]
-
Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Semantics Scholar. [Link]
-
Fluorescence enhancement of quinolines by protonation. ResearchGate. [Link]
-
Quinoline a Versatile Molecular Probe for Zinc Sensor: A Mini-Review. MDPI. [Link]
-
Quinine. Wikipedia. [Link]
-
Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives. NIH. [Link]
-
A quinoline-malononitrile-based fluorescent probe with aggregation-induced emission effect for the in vivo monitoring of viscosity. RSC Publishing. [Link]
-
A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry. [Link]
-
Photocatalytic Degradation of Quinoline Yellow over Ag3PO4. MDPI. [Link]
-
A Novel Aggregation-Induced Emission Fluorescent Probe for Detection of β-Amyloid Based on Pyridinyltriphenylamine and Quinoline–Malononitrile. MDPI. [Link]
-
(PDF) Photocatalytic Degradation of Quinoline Yellow over Ag3PO4. ResearchGate. [Link]
-
What's wrong with my quantum yield measurement?. ResearchGate. [Link]
-
Standard for Measuring Quantum Yield The determination of fluorescence quantum yields. ResearchGate. [Link]
-
Synthesis of Green/Blue Light Emitting Quinolines by Aza-D-A Reaction Using InCl3 Catalyst. PMC - NIH. [Link]
-
Detection of Low Quantum Yield Fluorophores and Improved Imaging Times Using Metallic Nanoparticles. ACS Publications. [Link]
-
Aggregation-Induced Emission of Quinoline Based Fluorescent and Colorimetric Sensors for Rapid Detection of Fe3+ and 4-Nitrophenol in Aqueous Medium. PubMed. [Link]
-
Photostabilizing effects of lidocaine and tris(8-hydroxy-quinoline) aluminum on organic fluorescent dyes. SPIE Digital Library. [Link]
-
Theoretical-Experimental Photophysical Investigations of the Solvent Effect on the Properties of Green- and Blue-Light-Emitting Quinoline Derivatives. ResearchGate. [Link]
-
Photorearrangement of Quinoline-Protected Dialkylanilines and the Photorelease of Aniline-Containing Biological Effectors. The Journal of Organic Chemistry. [Link]
-
A Novel Aggregation-Induced Emission Fluorescent Probe for Detection of β-Amyloid Based on Pyridinyltriphenylamine and Quinoline–Malononitrile. ResearchGate. [Link]
-
Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS. [Link]
-
Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. Edinburgh Instruments. [Link]
-
A Novel Aggregation-Induced Emission Fluorescent Probe for Detection of β-Amyloid Based on Pyridinyltriphenylamine and Quinoline-Malononitrile. PubMed. [Link]
-
[HOW TO] How to troubleshoot an intensity response issue of a fluorescence microscope?. Argolight. [Link]
-
Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. ResearchGate. [Link]
-
Troubleshooting | Fluorescence: Detection. YouTube. [Link]
-
Cyanine Dyes Containing Quinoline Moieties: History, Synthesis, Optical Properties, and Applications. PubMed. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fluorescence enhancement of quinolines by protonation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04691D [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Fluorescence enhancement of quinolines by protonation - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 10. Quinine - Wikipedia [en.wikipedia.org]
- 11. Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells - Arabian Journal of Chemistry [arabjchem.org]
- 12. A quinoline-malononitrile-based fluorescent probe with aggregation-induced emission effect for the in vivo monitoring of viscosity - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. Aggregation-Induced Emission of Quinoline Based Fluorescent and Colorimetric Sensors for Rapid Detection of Fe3+ and 4-Nitrophenol in Aqueous Medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. jasco-global.com [jasco-global.com]
- 16. chem.uci.edu [chem.uci.edu]
Technical Support Center: Navigating the Nuances of the Doebner-von Miller Quinoline Synthesis
Welcome to the technical support center dedicated to the Doebner-von Miller reaction. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their quinoline synthesis, troubleshoot low yields, and understand the intricacies of this classic yet often challenging reaction. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring your success in the lab.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Doebner-von Miller reaction?
A1: The Doebner-von Miller reaction is a powerful method for synthesizing quinolines by reacting an aniline with an α,β-unsaturated carbonyl compound.[1] While the exact mechanism has been a subject of discussion, a widely accepted pathway involves a fragmentation-recombination process.[1][2] The initial step is a conjugate addition of the aniline to the α,β-unsaturated carbonyl compound. This is followed by a fragmentation of the intermediate, leading to an imine and a ketone. These fragments then recombine to ultimately form the quinoline ring system.[1][3] The final step is an oxidation of a dihydroquinoline intermediate to the aromatic quinoline.[4]
Q2: What are the most common reasons for low yields in this reaction?
A2: Low yields in the Doebner-von Miller reaction are frequently attributed to several key factors:
-
Tar Formation: The acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound is a major side reaction that leads to the formation of intractable tars and significantly reduces the yield of the desired quinoline.[2][4]
-
Reagent Purity: The purity of the aniline and the α,β-unsaturated carbonyl compound is critical. Oxidized anilines and polymerized α,β-unsaturated aldehydes or ketones can inhibit the reaction or lead to a complex mixture of byproducts.[2]
-
Suboptimal Reaction Conditions: Temperature, reaction time, and the choice and concentration of the acid catalyst all play a crucial role. Excessively high temperatures can promote tar formation, while insufficient heating can lead to an incomplete reaction.[2][5]
-
Incomplete Oxidation: The final aromatization step is crucial. If the oxidizing agent is inefficient or used in insufficient amounts, the reaction may yield dihydro- or even tetrahydroquinoline byproducts.[4]
Q3: Can I use substituted anilines and carbonyl compounds in this reaction?
A3: Yes, the Doebner-von Miller reaction is versatile and can be used with a wide range of substituted anilines and α,β-unsaturated carbonyl compounds. However, the nature and position of the substituents can significantly impact the reaction's outcome. Electron-withdrawing groups on the aniline can sometimes lead to lower yields.[6][7] Steric hindrance from bulky substituents on either reactant can also disfavor the desired cyclization pathway, leading to the formation of complex product mixtures.[4]
Troubleshooting Guide: From Low Yields to Pure Products
Issue 1: My reaction is producing a lot of tar and very little product.
Causality: This is the most common issue and is primarily due to the acid-catalyzed self-condensation and polymerization of the α,β-unsaturated carbonyl compound, especially aldehydes.[2][4]
Troubleshooting Steps:
-
Slow Addition of Reagents: Instead of mixing all reagents at once, try adding the α,β-unsaturated carbonyl compound slowly to the heated, acidic solution of the aniline. This helps to control the initial exothermic reaction and minimizes polymerization.[2]
-
Optimize Temperature: While heating is necessary, excessive temperatures can accelerate tar formation.[5] Monitor the reaction temperature closely and consider running the reaction at the lowest temperature that still allows for a reasonable reaction rate.
-
Choice of Acid Catalyst: Experiment with different Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., SnCl₄, Sc(OTf)₃, ZnCl₂).[1][3] Sometimes a milder acid can reduce the rate of polymerization while still effectively catalyzing the desired reaction.
Issue 2: The reaction is sluggish and gives a low conversion.
Causality: A slow or incomplete reaction can be due to insufficient activation by the catalyst, poor quality of reagents, or inadequate heating.
Troubleshooting Steps:
-
Verify Reagent Purity: Ensure your aniline is freshly distilled or purified to remove any oxidation byproducts. Use a high-purity α,β-unsaturated carbonyl compound; if it's an aldehyde, it should be freshly distilled.[2]
-
Increase Catalyst Concentration: The concentration of the acid catalyst is critical. If the reaction is slow, a modest increase in the catalyst loading may be beneficial.
-
Elevate Reaction Temperature: If tar formation is not a major issue, gradually increasing the reaction temperature can significantly improve the reaction rate.[5] Monitor the progress by TLC to find the optimal temperature.
-
Consider Microwave Irradiation: In some cases, microwave-assisted heating has been shown to improve yields and reduce reaction times.[3]
Issue 3: I've isolated a product, but it's not the expected quinoline isomer.
Causality: The regioselectivity of the Doebner-von Miller reaction can be influenced by the substrate and reaction conditions. While 2-substituted quinolines are the typical products from 3-substituted α,β-unsaturated carbonyl compounds, a reversal of regiochemistry to form 4-substituted quinolines has been observed, particularly with certain substrates and the use of trifluoroacetic acid (TFA).[2][6]
Troubleshooting Steps:
-
Thorough Characterization: Before assuming a failed reaction, thoroughly characterize your product using NMR, mass spectrometry, and if possible, X-ray crystallography to confirm its structure.
-
Modify the Acid Catalyst: The choice of acid can influence the regiochemical outcome. If you are obtaining an undesired isomer, experimenting with different acid catalysts is a primary troubleshooting step.[6]
-
Re-evaluate the Mechanism: For your specific substrates, consider the possibility of alternative cyclization pathways. The literature provides examples of how subtle changes in the reactants can lead to different products.[6]
Data-Driven Optimization
The choice of acid catalyst can have a dramatic impact on the yield of the Doebner-von Miller reaction. The following table summarizes the effect of different catalysts on the yield of a specific quinoline synthesis.
| Catalyst (10 mol%) | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| Hf(OTf)₄ | Dichloromethane | Room Temp | 48 | 44 | [6] |
| HCl | Dichloromethane | Room Temp | 48 | 0 | [6] |
| H₂SO₄ | Dichloromethane | Room Temp | 48 | 0 | [6] |
| TFA | Dichloromethane | Room Temp | 48 | 35 | [6] |
| TFA | None | Reflux | 2 | 61 | [6] |
Note: Yields are for a specific reaction of 2,3-dimethylaniline with methyl (3E)-2-oxo-4-phenylbut-3-enoate and may not be representative of all Doebner-von Miller reactions.[6]
Experimental Protocols
General Procedure for the Synthesis of 2-Methylquinoline
This protocol provides a detailed, step-by-step methodology for a classic Doebner-von Miller reaction.
Materials:
-
Aniline (freshly distilled)
-
Acetaldehyde
-
Hydrochloric acid (concentrated)
-
Zinc chloride (anhydrous)
-
Calcium hydroxide (slaked lime)
-
Chloroform
-
Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of aniline in aqueous hydrochloric acid.[2]
-
In Situ Aldol Condensation: Cool the flask in an ice bath. Slowly add an acetaldehyde solution to the stirred aniline hydrochloride solution. The acetaldehyde will undergo an in-situ aldol condensation to form crotonaldehyde.[2]
-
Cyclization: After the addition is complete, add anhydrous zinc chloride to the reaction mixture. The zinc chloride acts as a Lewis acid catalyst to promote the intramolecular cyclization.[2]
-
Reaction Monitoring: Heat the reaction mixture to reflux for the specified time (e.g., 7 hours). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[2]
-
Workup - Neutralization: Once the reaction is complete, cool the mixture and carefully neutralize it with a slurry of slaked lime (calcium hydroxide). This will precipitate zinc hydroxide and neutralize the excess acid, liberating the free 2-methylquinoline.[2]
-
Isolation - Steam Distillation: Perform a steam distillation of the neutralized mixture. 2-Methylquinoline is steam-volatile and will co-distill with the water.[2]
-
Extraction: Collect the distillate, which will consist of two layers. Separate the organic layer (2-methylquinoline) and extract the aqueous layer with chloroform to recover any dissolved product.[2]
-
Purification: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation.[2]
Visualizing the Process
Doebner-von Miller Reaction Mechanism
Caption: Key steps in the Doebner-von Miller reaction mechanism.
Troubleshooting Workflow for Low Yields
Caption: A logical workflow for troubleshooting low yields.
References
Sources
Validation & Comparative
The 8-(Trifluoromethoxy)quinolin-4-amine Scaffold: A Comparative Analysis and Future Outlook for Drug Discovery
Introduction: The Allure of the Fluorinated Quinoline Core
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents, most notably in the realm of antimalarial drugs. The 4-aminoquinoline motif, exemplified by the venerable chloroquine, has been a workhorse in the fight against malaria for decades.[1] However, the emergence of drug-resistant parasite strains necessitates a continuous quest for novel and more robust analogs.[1] A key strategy in modern drug design is the incorporation of fluorine-containing substituents to modulate the physicochemical and pharmacokinetic properties of lead compounds. The trifluoromethoxy (-OCF3) group, in particular, is increasingly favored for its ability to enhance metabolic stability, increase lipophilicity, and improve membrane permeability, thereby potentially boosting oral bioavailability and efficacy.
This guide provides a comprehensive comparative analysis of 8-(trifluoromethoxy)quinolin-4-amine analogs. While direct experimental data on a wide range of analogs of this specific scaffold is not yet abundant in the public domain, this document will leverage established principles of medicinal chemistry and the extensive structure-activity relationship (SAR) data for related 4-aminoquinoline and 8-aminoquinoline derivatives to provide a forward-looking perspective. We will explore the anticipated impact of the 8-(trifluoromethoxy) substituent, propose promising avenues for analog development, and provide detailed experimental protocols to guide future research in this area.
The Pivotal Role of the 8-(Trifluoromethoxy) Substituent: An Expert Assessment
The placement of a trifluoromethoxy group at the 8-position of the quinoline ring is a deliberate and strategic choice. This substitution is anticipated to confer several advantageous properties compared to its non-fluorinated counterparts or analogs with other substituents.
Electronic Effects: The trifluoromethoxy group is a strong electron-withdrawing group. This property can significantly influence the pKa of the quinoline nitrogen atoms, which is a critical determinant of drug accumulation in the acidic food vacuole of the malaria parasite, a key aspect of the mechanism of action for many 4-aminoquinolines.[2] The electron-withdrawing nature of the -OCF3 group at the 8-position is also expected to impact the reactivity of the quinoline ring, potentially influencing its metabolic profile.
Lipophilicity and Metabolic Stability: The trifluoromethoxy group is known to significantly increase the lipophilicity of a molecule. This can enhance its ability to cross biological membranes, including the gut wall for oral absorption and the membrane of infected erythrocytes to reach the parasite. Furthermore, the carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group highly resistant to metabolic degradation, which can lead to a longer plasma half-life and improved pharmacokinetic profile.
Steric Influence: The trifluoromethoxy group possesses a moderate steric bulk. Its presence at the 8-position can influence the conformation of the molecule and its interaction with biological targets. This steric hindrance can also shield adjacent positions from metabolic attack, further contributing to the overall stability of the compound.
Comparative Analysis: Performance Expectations for 8-(Trifluoromethoxy)quinolin-4-amine Analogs
In the absence of direct comparative experimental data for a series of 8-(trifluoromethoxy)quinolin-4-amine analogs, we can extrapolate potential performance based on the well-established SAR of other 4-aminoquinolines. The primary focus of analog design in this class has historically been the modification of the amino side chain at the 4-position.
Table 1: Postulated Structure-Activity Relationships for Novel 8-(Trifluoromethoxy)quinolin-4-amine Analogs
| Analog Series | Proposed Modification | Anticipated Impact on Activity | Rationale |
| I: Alkylamino Side Chain Analogs | Variation of the length and branching of the alkyl chain connecting the two amino groups. | Optimization of the distance between the quinoline core and the terminal amine is crucial for antimalarial activity. A flexible chain of 4-5 carbons is often optimal. | The basic terminal amino group is essential for accumulation in the parasite's acidic food vacuole. The linker length dictates the spatial orientation for potential target engagement. |
| II: Cyclic Amino Side Chain Analogs | Incorporation of cyclic amines (e.g., piperazine, piperidine) as the terminal amino group. | May enhance rigidity and improve target binding. Can also modulate physicochemical properties such as solubility and pKa. | Introduction of cyclic structures can reduce the number of rotatable bonds, leading to a more defined conformation which can be beneficial for target interaction. |
| III: Aromatic Side Chain Analogs | Introduction of aromatic or heteroaromatic moieties in the side chain. | Could introduce additional binding interactions (e.g., π-π stacking) with the target. May also influence metabolic stability. | The addition of aromatic rings can provide new anchor points for target binding and alter the overall electronic properties of the side chain. |
| IV: Quinoline Ring-Substituted Analogs | Introduction of small alkyl or halo groups at other positions (e.g., 2- or 6-position). | Further modulation of electronic and steric properties. A methyl group at the 2-position has been shown to be beneficial in some 8-aminoquinolines. | Fine-tuning of the quinoline core can optimize target interactions and pharmacokinetic properties. However, substitutions at the 3 and 8-positions are generally detrimental to antimalarial activity.[3] |
Experimental Protocols: A Guide for Synthesis and Evaluation
The following protocols are provided as a detailed guide for the synthesis of the 8-(trifluoromethoxy)quinolin-4-amine scaffold and for the in vitro evaluation of the antimalarial activity of its analogs. These protocols are based on established methodologies in quinoline chemistry and antimalarial drug screening.
Synthesis of 8-(Trifluoromethoxy)quinolin-4-amine
The synthesis of the parent scaffold can be approached through a multi-step sequence, likely starting from a commercially available substituted aniline.
Step 1: Synthesis of 4-hydroxy-8-(trifluoromethoxy)quinoline
This step typically involves a cyclization reaction, such as the Conrad-Limpach synthesis.
-
To a stirred solution of 2-(trifluoromethoxy)aniline (1 equivalent) in a suitable solvent (e.g., diphenyl ether), add diethyl malonate (1.1 equivalents).
-
Heat the mixture to a high temperature (e.g., 250 °C) for a specified period (e.g., 2 hours) to facilitate the cyclization.
-
Cool the reaction mixture and add a non-polar solvent (e.g., hexane) to precipitate the product.
-
Collect the solid by filtration, wash with the non-polar solvent, and dry to obtain 4-hydroxy-8-(trifluoromethoxy)quinoline.
Step 2: Chlorination to 4-chloro-8-(trifluoromethoxy)quinoline
The hydroxyl group at the 4-position is converted to a chloro group to enable nucleophilic substitution.
-
To a flask containing 4-hydroxy-8-(trifluoromethoxy)quinoline (1 equivalent), add phosphorus oxychloride (POCl3) (excess, e.g., 5-10 equivalents).
-
Reflux the mixture for several hours (e.g., 4-6 hours) until the starting material is consumed (monitored by TLC).
-
Carefully quench the excess POCl3 by slowly adding the reaction mixture to ice water.
-
Neutralize the aqueous solution with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-chloro-8-(trifluoromethoxy)quinoline.
Step 3: Amination to 8-(Trifluoromethoxy)quinolin-4-amine
The final step involves the introduction of the amino group at the 4-position.
-
In a sealed tube, combine 4-chloro-8-(trifluoromethoxy)quinoline (1 equivalent) with a source of ammonia (e.g., a solution of ammonia in methanol or aqueous ammonia) (large excess).
-
Heat the mixture to a high temperature (e.g., 150-180 °C) for an extended period (e.g., 12-24 hours).
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to afford 8-(trifluoromethoxy)quinolin-4-amine.
In Vitro Antimalarial Activity Assay against Plasmodium falciparum
The following is a standard protocol for assessing the in vitro antimalarial activity of the synthesized analogs.
-
Parasite Culture: Maintain asynchronous cultures of chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., K1, W2) strains of Plasmodium falciparum in human O+ erythrocytes in RPMI 1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM sodium bicarbonate at 37 °C in a controlled atmosphere (5% CO2, 5% O2, 90% N2).
-
Drug Preparation: Prepare stock solutions of the test compounds and standard antimalarial drugs (e.g., chloroquine, artemisinin) in DMSO. Serially dilute the stock solutions in complete culture medium to achieve the desired final concentrations.
-
Assay Procedure:
-
Synchronize the parasite cultures to the ring stage.
-
In a 96-well microtiter plate, add the synchronized parasite culture (1% parasitemia, 2% hematocrit) to wells containing the serially diluted test compounds. Include parasite-only (positive control) and uninfected erythrocyte (negative control) wells.
-
Incubate the plates for 48 hours under the same conditions as the parasite culture.
-
-
Quantification of Parasite Growth Inhibition:
-
Parasite growth can be quantified using various methods, such as the SYBR Green I-based fluorescence assay or by microscopic counting of Giemsa-stained smears.
-
For the SYBR Green I assay, lyse the red blood cells and stain the parasite DNA with SYBR Green I. Measure the fluorescence intensity using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the 50% inhibitory concentration (IC50) values by plotting the percentage of parasite growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizing the Path Forward: Synthesis and Structure-Activity Relationships
The following diagrams illustrate the proposed synthetic pathway and the key structural features influencing the activity of 4-aminoquinoline analogs.
Caption: Proposed synthetic workflow for 8-(trifluoromethoxy)quinolin-4-amine.
Caption: Structure-Activity Relationship (SAR) map for 4-aminoquinoline analogs.
Conclusion and Future Directions
The 8-(trifluoromethoxy)quinolin-4-amine scaffold represents a promising, yet underexplored, area for the development of novel therapeutic agents, particularly for infectious diseases like malaria. The strategic placement of the trifluoromethoxy group is anticipated to bestow favorable physicochemical and pharmacokinetic properties, potentially overcoming some of the limitations of existing 4-aminoquinoline drugs. While a comprehensive comparative analysis of a series of analogs is currently hampered by a lack of published experimental data, this guide provides a robust framework for initiating such investigations.
Future research should focus on the synthesis and systematic evaluation of a diverse library of 8-(trifluoromethoxy)quinolin-4-amine analogs with variations in the 4-amino side chain and other positions on the quinoline ring. In-depth studies on their mechanism of action, metabolic fate, and in vivo efficacy are warranted to fully elucidate their therapeutic potential. The experimental protocols and SAR insights provided herein serve as a valuable resource for researchers embarking on the exploration of this promising chemical space.
References
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A Comparative Guide to the Structure-Activity Relationship of 8-(Trifluoromethoxy)quinolin-4-amine Derivatives as Potent Antimalarial Agents
For Researchers, Scientists, and Drug Development Professionals
In the global fight against malaria, a disease that continues to claim hundreds of thousands of lives annually, the development of novel and effective chemotherapeutics is paramount. The 4-aminoquinoline scaffold has historically been a cornerstone of antimalarial drug discovery, with chloroquine being a prominent example.[1] However, the emergence and spread of drug-resistant strains of Plasmodium falciparum necessitate the exploration of new chemical entities. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a promising class of compounds: 8-(trifluoromethoxy)quinolin-4-amine derivatives. By examining the interplay between structural modifications and biological activity, we aim to furnish researchers with the insights necessary to design the next generation of potent antimalarial agents.
The Quinoline Core: A Privileged Scaffold in Antimalarial Chemotherapy
The quinoline ring system is a well-established pharmacophore in antimalarial drug design.[2] Its mechanism of action is primarily associated with the disruption of heme metabolism in the parasite's digestive vacuole. The parasite detoxifies the heme byproduct of hemoglobin digestion by polymerizing it into hemozoin. 4-aminoquinolines are believed to interfere with this process, leading to the accumulation of toxic free heme and subsequent parasite death. The basicity of the 4-amino side chain is crucial for the accumulation of the drug in the acidic food vacuole of the parasite.[3]
The Strategic Placement of the 8-(Trifluoromethoxy) Group: Enhancing Potency and Physicochemical Properties
The introduction of fluorine-containing substituents has become a powerful strategy in medicinal chemistry to modulate a compound's biological and physicochemical properties. The trifluoromethoxy (-OCF₃) group, in particular, offers several advantages. It is a highly lipophilic and metabolically stable moiety that can enhance a drug's membrane permeability and bioavailability.[4] Its strong electron-withdrawing nature can also influence the pKa of nearby functional groups, potentially optimizing the drug's accumulation in the parasite's acidic food vacuole.
In the context of the 8-(trifluoromethoxy)quinolin-4-amine scaffold, the -OCF₃ group at the 8-position is anticipated to significantly impact the molecule's electronic and steric properties, thereby influencing its interaction with the biological target and its overall antimalarial efficacy.
Structure-Activity Relationship (SAR) Analysis: A Comparative Look at Key Structural Modifications
Key Observations from Related Compounds:
-
The Quinoline Nucleus is Essential: The quinoline ring itself is fundamental for antimalarial activity.[5]
-
Substitution at the 4-Amino Position is Critical: The nature of the side chain attached to the 4-amino group is a primary determinant of activity against both drug-sensitive and drug-resistant strains of P. falciparum.[2]
-
Basic Terminal Amine: A basic terminal amino group in the side chain is generally required for accumulation in the parasite's food vacuole.[3]
-
Side Chain Length and Flexibility: The length and flexibility of the alkyl chain connecting the 4-aminoquinoline core to the terminal amine can significantly impact potency.[6]
-
Substitutions on the Quinoline Ring: Modifications to the quinoline ring at positions other than 4 and 8 can modulate activity and toxicity. For instance, the 7-chloro substituent is a hallmark of many potent 4-aminoquinoline antimalarials.[5]
To provide a more direct comparison, the following table summarizes hypothetical antimalarial activity data for a series of 8-(trifluoromethoxy)quinolin-4-amine derivatives, illustrating the potential impact of side-chain modifications. This data is illustrative and intended to guide future synthetic efforts.
| Compound | Side Chain (R) | Hypothetical IC₅₀ (nM) vs. P. falciparum (3D7 - Chloroquine-Sensitive) | Hypothetical IC₅₀ (nM) vs. P. falciparum (Dd2 - Chloroquine-Resistant) |
| 1 | -H | >1000 | >1000 |
| 2 | -CH₂CH₂N(CH₂CH₃)₂ | 50 | 150 |
| 3 | -(CH₂)₃N(CH₂CH₃)₂ | 25 | 80 |
| 4 | -(CH₂)₄N(CH₂CH₃)₂ | 15 | 50 |
| 5 | -(CH₂)₅N(CH₂CH₃)₂ | 30 | 90 |
| 6 | -CH(CH₃)(CH₂)₃N(CH₂CH₃)₂ | 10 | 35 |
| 7 | -CH₂-piperidine | 60 | 180 |
| 8 | -CH₂-morpholine | 80 | 250 |
Interpretation of Hypothetical SAR:
-
Unsubstituted Amine (Compound 1): The unsubstituted 4-amino derivative is expected to have poor activity, highlighting the necessity of a side chain.
-
Effect of Alkyl Chain Length (Compounds 2-5): A clear structure-activity relationship is observed with the length of the diaminoalkane side chain. Potency is expected to increase from a two-carbon to a four-carbon linker, after which it may decrease. This suggests an optimal distance is required for the terminal amine to interact with its target or to facilitate drug accumulation.
-
Branching in the Side Chain (Compound 6): Introduction of a methyl group on the alkyl chain, as seen in the side chain of chloroquine, could enhance potency, potentially by influencing the conformation of the side chain or its interaction with the target.
-
Cyclic Amines (Compounds 7 & 8): Incorporating the terminal amine into a cyclic system like piperidine or morpholine may modulate activity. The lower basicity of morpholine compared to piperidine could lead to reduced activity, underscoring the importance of the terminal amine's pKa.
Graphical Representation of the Structure-Activity Relationship:
Caption: Key structural modifications influencing the antimalarial activity of 8-(trifluoromethoxy)quinolin-4-amine derivatives.
Experimental Protocols
To facilitate further research and validation of the SAR principles discussed, we provide detailed, step-by-step methodologies for the synthesis of 8-(trifluoromethoxy)quinolin-4-amine derivatives and their in vitro evaluation against P. falciparum.
Synthesis of 8-(Trifluoromethoxy)quinolin-4-amine Derivatives
The synthesis of the target compounds typically involves a two-step process starting from a suitably substituted aniline.
Step 1: Synthesis of 4-chloro-8-(trifluoromethoxy)quinoline
This crucial intermediate can be prepared through a cyclization reaction followed by chlorination.
-
Cyclization: React 2-amino-1-(trifluoromethoxy)benzene with diethyl malonate in a high-boiling point solvent such as diphenyl ether at reflux to afford 4-hydroxy-8-(trifluoromethoxy)quinolin-2(1H)-one.
-
Chlorination: Treat the resulting quinolinone with a chlorinating agent like phosphorus oxychloride (POCl₃) at reflux to yield 4-chloro-8-(trifluoromethoxy)quinoline.
Step 2: Nucleophilic Aromatic Substitution
The final derivatives are obtained by reacting the 4-chloroquinoline intermediate with the desired primary or secondary amine.
-
A mixture of 4-chloro-8-(trifluoromethoxy)quinoline and an excess of the appropriate amine is heated in a suitable solvent (e.g., ethanol, N-methyl-2-pyrrolidone) or neat.[7]
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by partitioning between an organic solvent and an aqueous basic solution to remove unreacted starting materials and byproducts.
-
The crude product is then purified by column chromatography or recrystallization to yield the desired 8-(trifluoromethoxy)quinolin-4-amine derivative.
Graphical Representation of the Synthetic Workflow:
Caption: General synthetic route for the preparation of 8-(trifluoromethoxy)quinolin-4-amine derivatives.
In Vitro Antimalarial Activity Assay
The in vitro activity of the synthesized compounds against P. falciparum can be determined using a standardized SYBR Green I-based fluorescence assay.
-
Parasite Culture: Maintain asynchronous cultures of P. falciparum (e.g., 3D7 and Dd2 strains) in human O+ erythrocytes in RPMI 1640 medium supplemented with Albumax II, hypoxanthine, and gentamicin.
-
Drug Preparation: Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO) and perform serial dilutions in culture medium.
-
Assay Plate Preparation: Add the diluted compounds to a 96-well microplate.
-
Parasite Inoculation: Add parasitized erythrocytes (ring stage, ~0.5% parasitemia, 2% hematocrit) to each well.
-
Incubation: Incubate the plates for 72 hours at 37°C in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).
-
Lysis and Staining: After incubation, lyse the erythrocytes and stain the parasite DNA with SYBR Green I lysis buffer.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (excitation: 485 nm, emission: 530 nm).
-
Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of parasite growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion and Future Directions
The 8-(trifluoromethoxy)quinolin-4-amine scaffold represents a promising avenue for the development of novel antimalarial agents. The strategic incorporation of the 8-trifluoromethoxy group is expected to confer advantageous physicochemical properties, while modifications to the 4-amino side chain provide a powerful means to fine-tune potency against both drug-sensitive and resistant parasite strains.
Future research should focus on the systematic synthesis and evaluation of a diverse library of these derivatives to establish a comprehensive and quantitative SAR. This will involve exploring a wider range of side chains with varying lengths, branching patterns, and terminal amine basicities. Furthermore, in vivo efficacy and pharmacokinetic studies of the most potent compounds will be crucial to validate their therapeutic potential. By leveraging the insights from such studies, the scientific community can move closer to developing a new generation of quinoline-based antimalarials to combat the global threat of malaria.
References
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Frontiers in Chemistry. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. [Link]
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PLOS ONE. (2014). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. [Link]
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SlideShare. (2022). Quinolines- Antimalarial drugs.pptx. [Link]
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National Center for Biotechnology Information. (2010). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. [Link]
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Malaria Journal. (2012). Differences in anti-malarial activity of 4-aminoalcohol quinoline enantiomers and investigation of the presumed underlying mechanism of action. [Link]
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Antimicrobial Agents and Chemotherapy. (1998). 8-Aminoquinolines Active against Blood Stage Plasmodium falciparum In Vitro Inhibit Hematin Polymerization. [Link]
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ResearchGate. (2017). IC50 values of commonly used anti-malarial drugs in in vitro culture of... [Link]
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ACS Omega. (2021). Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. [Link]
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ResearchGate. (2016). IC 50 values of some derivatives compound of chloroquine against Plasmodium falciparum. [Link]
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IRIS. (1985). Considerations about the structure-activity relationships of 8-aminoquinoline antimalarial drugs. [Link]
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Malaria World. (2024). In vitro antimalarial susceptibility profile of Plasmodium falciparum isolates in the BEI Resources repository. [Link]
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PubMed. (2012). Differences in Anti-Malarial Activity of 4-aminoalcohol Quinoline Enantiomers and Investigation of the Presumed Underlying Mechanism of Action. [Link]
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PubMed. (2023). Recent developments in antimalarial activities of 4-aminoquinoline derivatives. [Link]
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A Researcher's Guide to the Experimental Cross-Validation of 8-(Trifluoromethoxy)quinolin-4-amine
In the landscape of medicinal chemistry, the quinoline scaffold is a cornerstone of therapeutic innovation, giving rise to a multitude of agents with diverse pharmacological activities.[1][2] From antimalarials like chloroquine to modern anticancer agents, the versatility of the quinoline ring system is well-established.[1][3][4] This guide focuses on a specific, yet under-characterized derivative: 8-(Trifluoromethoxy)quinolin-4-amine. The introduction of a trifluoromethoxy group at the 8-position is of particular interest, as this moiety can significantly enhance metabolic stability and lipophilicity, potentially modulating the biological activity of the parent 4-aminoquinoline structure.[5]
This document serves as a comprehensive manual for researchers and drug development professionals, outlining a systematic approach to the experimental characterization and cross-validation of 8-(Trifluoromethoxy)quinolin-4-amine. We will delve into a comparative analysis with structurally related quinoline derivatives, provide detailed protocols for key biological assays, and present a framework for robust data interpretation. Our objective is to equip you with the necessary tools to not only generate high-quality experimental data but also to contextualize your findings within the broader field of quinoline-based drug discovery.
The Quinoline Comparative Landscape: Establishing a Baseline for Validation
Before embarking on the experimental journey with 8-(Trifluoromethoxy)quinolin-4-amine, it is crucial to understand the biological activities of its structural relatives. This comparative landscape provides the basis for our cross-validation efforts, allowing us to benchmark our findings against established data.
Table 1: Comparative Biological Activities of Selected Quinoline Derivatives
| Compound Class | Key Substituents | Primary Biological Activity | Reported IC50/GI50 Ranges | Reference(s) |
| 8-Quinolinamines | Varied at positions 2, 4, and 5 | Antimalarial, Antileishmanial, Antifungal, Antibacterial | Antimalarial (vs. P. falciparum): 20–4760 ng/mL | [6][7][8] |
| 4-Aminoquinolines | Varied at position 7 | Anticancer (Breast Cancer) | GI50 (vs. MDA-MB468): 7.35–8.73 µM | [9] |
| 2,8-bis(Trifluoromethyl)quinolines | 4-amino substitution | Antimycobacterial | MIC (vs. M. tuberculosis): 3.13 µg/mL | [10] |
| 8-Hydroxyquinolines | Varied phenyl substitutions | Anticancer | IC50: 26.30–63.75 µM | [11] |
The data clearly indicates that the quinoline scaffold is a privileged structure in the development of anti-infective and anticancer agents. The specific substitutions on the quinoline ring play a critical role in determining the potency and spectrum of activity. For instance, various 8-quinolinamines have demonstrated potent, broad-spectrum anti-infective properties.[6][7][8] On the other hand, modifications at the 4 and 7-positions have yielded compounds with significant cytotoxicity against human breast cancer cell lines.[9] The presence of trifluoromethyl groups, as seen in 2,8-bis(trifluoromethyl)quinolines, has been associated with antimycobacterial activity.[10]
This existing body of knowledge forms the foundation for our investigation of 8-(Trifluoromethoxy)quinolin-4-amine. Our proposed experimental workflow is designed to systematically evaluate its potential across these key therapeutic areas.
Proposed Experimental Workflow
The following workflow provides a logical progression for the comprehensive biological characterization of 8-(Trifluoromethoxy)quinolin-4-amine.
Caption: Proposed workflow for the biological evaluation of 8-(Trifluoromethoxy)quinolin-4-amine.
Detailed Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments outlined in the workflow. These protocols are designed to be self-validating systems, incorporating appropriate controls to ensure data integrity.
In Vitro Antimalarial Activity Assay
Rationale: Given the well-documented antimalarial activity of 8-quinolinamines,[6][7][8][12] this assay is a primary step in characterizing our target compound. We will use a standardized SYBR Green I-based fluorescence assay to determine the 50% inhibitory concentration (IC50) against both a chloroquine-sensitive and a chloroquine-resistant strain of Plasmodium falciparum.
Protocol:
-
Parasite Culture: Maintain asynchronous cultures of P. falciparum strains (e.g., 3D7 - chloroquine-sensitive, Dd2 - chloroquine-resistant) in RPMI-1640 medium supplemented with 10% human serum and 0.5% Albumax II at 37°C in a 5% CO2, 5% O2, 90% N2 atmosphere.
-
Compound Preparation: Prepare a 10 mM stock solution of 8-(Trifluoromethoxy)quinolin-4-amine in DMSO. Perform serial two-fold dilutions in culture medium to obtain a range of final concentrations (e.g., 1 nM to 10 µM).
-
Assay Plate Preparation: Add 100 µL of parasite culture (2% parasitemia, 2% hematocrit) to each well of a 96-well black, clear-bottom microplate. Add 1 µL of the diluted compound solutions to the respective wells. Include wells with parasites only (negative control) and parasites with a known antimalarial drug like chloroquine or artemisinin (positive control).
-
Incubation: Incubate the plates for 72 hours under the same conditions as the parasite culture.
-
Lysis and Staining: Prepare a lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, and 0.08% Triton X-100, with 1x SYBR Green I. Add 100 µL of this lysis buffer to each well and incubate in the dark for 1 hour at room temperature.
-
Data Acquisition: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.
-
Data Analysis: Subtract the background fluorescence of non-parasitized red blood cells. Normalize the data to the negative control (100% growth) and calculate the IC50 values by fitting the dose-response curves using a non-linear regression model.
In Vitro Anticancer Cytotoxicity Assay
Rationale: Several 4-aminoquinoline derivatives have shown promising anticancer activity.[9] This assay will determine the cytotoxic potential of 8-(Trifluoromethoxy)quinolin-4-amine against a panel of human cancer cell lines.
Protocol:
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 and MDA-MB-468 for breast cancer, A549 for lung cancer) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of 8-(Trifluoromethoxy)quinolin-4-amine in culture medium (e.g., 0.1 µM to 100 µM). Replace the medium in the cell plates with the medium containing the compound dilutions. Include vehicle-treated cells (negative control) and cells treated with a standard chemotherapeutic agent like doxorubicin (positive control).
-
Incubation: Incubate the plates for 48 or 72 hours.
-
Viability Assessment (MTT Assay):
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the 50% growth inhibition (GI50) or half-maximal inhibitory concentration (IC50) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Antimicrobial Susceptibility Testing
Rationale: The broad-spectrum activity of some quinoline derivatives necessitates an evaluation of our compound against a panel of clinically relevant bacteria and fungi.[6][8] The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC).
Protocol:
-
Microorganism Preparation: Prepare standardized inoculums of bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus fumigatus) according to CLSI guidelines.
-
Compound Dilution: Perform two-fold serial dilutions of 8-(Trifluoromethoxy)quinolin-4-amine in appropriate broth media (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound), a sterility control (no inoculum), and a positive control with a known antibiotic or antifungal agent.
-
Incubation: Incubate the plates at the optimal temperature for each microorganism (e.g., 35-37°C) for 18-24 hours for bacteria and 24-48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.
Framework for Data Analysis and Cross-Validation
Upon completion of the proposed experiments, the generated data for 8-(Trifluoromethoxy)quinolin-4-amine should be systematically compared with the existing data for related compounds. This cross-validation will provide insights into the structure-activity relationships and the potential therapeutic utility of the novel compound.
Table 2: Cross-Validation Matrix for 8-(Trifluoromethoxy)quinolin-4-amine
| Assay | Target Organism/Cell Line | Metric | 8-(Trifluoromethoxy)quinolin-4-amine (Experimental) | Comparative Compound(s) (Literature) | Literature IC50/GI50/MIC | Reference |
| Antimalarial | P. falciparum (3D7) | IC50 | [Insert Data] | 8-Quinolinamines | 20-4760 ng/mL | [6][8] |
| Antimalarial | P. falciparum (Dd2) | IC50 | [Insert Data] | 8-Quinolinamines | 22-4760 ng/mL | [6][8] |
| Anticancer | MDA-MB-468 | GI50 | [Insert Data] | 4-Aminoquinolines | 7.35-8.73 µM | [9] |
| Anticancer | MCF-7 | GI50 | [Insert Data] | 4-Aminoquinolines | >10 µM | [9] |
| Antimicrobial | S. aureus | MIC | [Insert Data] | 8-Quinolinamines | 1.33-18.9 µg/mL | [8] |
| Antimicrobial | C. albicans | MIC | [Insert Data] | 8-Quinolinamines | 4.93-19.38 µg/mL | [8] |
The process of cross-validation in this context involves more than just comparing numbers. It requires a critical evaluation of the experimental conditions. When comparing your results to literature values, ensure that the assays were performed under similar conditions (e.g., cell lines, incubation times, detection methods). Any significant deviations should be noted and considered in your interpretation. The true value of this exercise lies in understanding how the specific structural modification—the 8-(trifluoromethoxy) group—influences the biological activity profile compared to other substitutions on the quinoline scaffold.
Conclusion
This guide provides a comprehensive framework for the experimental characterization and cross-validation of 8-(Trifluoromethoxy)quinolin-4-amine. By systematically applying the detailed protocols and utilizing the comparative analysis matrix, researchers can generate robust and meaningful data. The insights gained from this process will be invaluable in determining the therapeutic potential of this novel quinoline derivative and will guide future efforts in the rational design of more effective therapeutic agents. The principles of scientific integrity, grounded in meticulous experimental execution and logical data interpretation, are paramount to the success of such endeavors.
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A Comparative Guide to 8-(Trifluoromethoxy)quinolin-4-amine and Primaquine: A Hypothetical Analysis of Antimalarial Efficacy
For Researchers, Scientists, and Drug Development Professionals
In the persistent global battle against malaria, the quest for novel, more effective, and safer chemotherapeutics is paramount. The 8-aminoquinoline class of drugs, exemplified by Primaquine, has long been a cornerstone in the radical cure of relapsing malaria due to its unique activity against the dormant liver stages (hypnozoites) of Plasmodium vivax and P. ovale, as well as its gametocytocidal effects that curb transmission. However, the clinical utility of Primaquine is hampered by its potential to induce severe hemolysis in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency.
This guide provides a comparative analysis of the established antimalarial agent, Primaquine, and a structurally related but less characterized compound, 8-(Trifluoromethoxy)quinolin-4-amine. It is critical to note that while extensive data exists for Primaquine, no direct experimental data on the antimalarial efficacy of 8-(Trifluoromethoxy)quinolin-4-amine is currently available in the public domain. Therefore, this guide will leverage established structure-activity relationships (SAR) of quinoline derivatives to present a scientifically informed, albeit hypothetical, comparison. This document is intended to serve as a strategic framework for researchers interested in exploring the potential of this and similar compounds.
Introduction to the Compounds
Primaquine: The Gold Standard for Radical Cure
Primaquine is an 8-aminoquinoline that has been in clinical use for over 60 years.[1] Its primary role is the eradication of hypnozoites of P. vivax and P. ovale, preventing the relapses that characterize these malarial infections.[1] Additionally, it is used as a gametocytocide for P. falciparum, interrupting the transmission of the parasite from humans to mosquitoes.[1]
Chemical Structure of Primaquine:
-
8-(4-amino-1-methylbutylamino)-6-methoxyquinoline
8-(Trifluoromethoxy)quinolin-4-amine: A Compound of Interest
8-(Trifluoromethoxy)quinolin-4-amine belongs to the 4-aminoquinoline class, a group of compounds known for their potent blood-stage antimalarial activity. The defining features of this molecule are the quinoline core, an amino group at the 4-position, and a trifluoromethoxy group at the 8-position. The trifluoromethoxy (-OCF₃) group is a lipophilic, electron-withdrawing substituent known to enhance metabolic stability and cell permeability of drug candidates.
Chemical Structure of 8-(Trifluoromethoxy)quinolin-4-amine:
-
8-(Trifluoromethoxy)quinolin-4-amine
Comparative Analysis of Predicted Efficacy: A Structure-Activity Relationship (SAR) Perspective
Based on the structural differences and known SAR of quinoline antimalarials, we can hypothesize the potential activity profile of 8-(Trifluoromethoxy)quinolin-4-amine in comparison to Primaquine.
| Feature | Primaquine (8-aminoquinoline) | 8-(Trifluoromethoxy)quinolin-4-amine (4-aminoquinoline) - Hypothesized |
| Primary Target | Liver stages (hypnozoites), Gametocytes | Blood stages (schizonts) |
| Mechanism of Action | Metabolized to reactive oxygen species (ROS)-generating intermediates that induce oxidative stress in the parasite. | Inhibition of hemozoin formation in the parasite's food vacuole, leading to heme toxicity. |
| Predicted Potency | High against liver and sexual stages, weak against blood stages. | Potentially high against blood stages, likely inactive against hypnozoites. |
| Metabolic Stability | Rapidly metabolized. | The -OCF₃ group may confer increased metabolic stability. |
| Potential for Resistance | Resistance is emerging in some regions. | May be effective against chloroquine-resistant strains, but cross-resistance is possible. |
| Key Structural Feature for Activity | 8-amino side chain | 4-aminoquinoline core |
Causality Behind the Hypotheses:
-
Target Specificity: The shift from an 8-amino side chain (crucial for hypnozoitocidal activity) to a 4-aminoquinoline core strongly suggests a redirection of activity towards the blood stages of the parasite. 4-aminoquinolines are well-established inhibitors of heme polymerization.
-
Influence of the Trifluoromethoxy Group: The electron-withdrawing nature of the -OCF₃ group at the 8-position could influence the basicity of the quinoline nitrogen, potentially affecting drug accumulation in the acidic food vacuole of the parasite. Its lipophilicity may enhance membrane permeability. Research on other trifluoromethyl-substituted quinolines suggests that such modifications can significantly impact antimalarial activity.
Proposed Experimental Workflows for Comparative Efficacy Evaluation
To validate the hypothesized activity of 8-(Trifluoromethoxy)quinolin-4-amine and enable a direct comparison with Primaquine, a series of standardized in vitro and in vivo assays are required.
In Vitro Assays
A multi-stage in vitro testing cascade is essential to profile the activity of the test compound against different life cycle stages of the malaria parasite.
Experimental Workflow for In Vitro Antimalarial Profiling
Caption: A streamlined in vitro workflow for the comprehensive evaluation of novel antimalarial candidates.
This assay determines the 50% inhibitory concentration (IC₅₀) of a compound against the asexual blood stages of P. falciparum.
Methodology:
-
Parasite Culture: Maintain asynchronous P. falciparum cultures (e.g., chloroquine-sensitive 3D7 and chloroquine-resistant Dd2 strains) in human O+ erythrocytes in RPMI-1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin.
-
Drug Preparation: Prepare a 10 mM stock solution of 8-(Trifluoromethoxy)quinolin-4-amine and Primaquine in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations.
-
Assay Plate Preparation: Add 100 µL of parasitized erythrocyte suspension (1% parasitemia, 2% hematocrit) to each well of a 96-well plate containing the serially diluted compounds. Include drug-free and uninfected erythrocyte controls.
-
Incubation: Incubate the plates for 72 hours at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
Lysis and Staining: Add 100 µL of lysis buffer containing SYBR Green I to each well. Incubate in the dark at room temperature for 1 hour.
-
Data Acquisition: Measure fluorescence using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.
-
Data Analysis: Calculate IC₅₀ values by non-linear regression analysis of the dose-response curves.
This assay assesses the compound's ability to inhibit the development of liver-stage schizonts.
Methodology:
-
Cell Seeding: Seed HepG2-A16 cells in 384-well plates and incubate for 24 hours.
-
Sporozoite Infection: Infect the cells with P. berghei sporozoites expressing luciferase.
-
Compound Addition: Add 8-(Trifluoromethoxy)quinolin-4-amine and Primaquine (as a positive control) at various concentrations.
-
Incubation: Incubate for 48 hours to allow for liver-stage development.
-
Luminescence Measurement: Measure luciferase activity as a proxy for parasite viability.
-
Data Analysis: Determine the IC₅₀ values from the dose-response curves.
This assay evaluates the compound's potential to block malaria transmission.
Methodology:
-
Gametocyte Culture: Induce gametocytogenesis in P. falciparum cultures.
-
Compound Exposure: Expose mature stage V gametocytes to the test compounds for 48-72 hours.
-
Viability Assessment: Determine gametocyte viability using a suitable marker, such as a metabolic activity assay (e.g., AlamarBlue) or a parasite-specific lactate dehydrogenase (pLDH) assay.
-
Data Analysis: Calculate the IC₅₀ values.
In Vivo Efficacy Studies
Promising candidates from in vitro screening should be advanced to in vivo models to assess their efficacy and safety.
Experimental Workflow for In Vivo Antimalarial Efficacy
Caption: A standard workflow for assessing the in vivo efficacy of antimalarial compounds in a mouse model.
This is a standard in vivo assay to evaluate the blood schizontocidal activity of a compound.
Methodology:
-
Infection: Inoculate Swiss albino mice with P. berghei.
-
Treatment: Administer the test compounds orally or intraperitoneally once daily for four consecutive days, starting 2-4 hours post-infection.
-
Monitoring: On day 5, collect tail blood smears, stain with Giemsa, and determine the percentage of parasitemia.
-
Analysis: Calculate the percentage of parasite suppression compared to an untreated control group. Determine the effective dose that suppresses parasitemia by 50% (ED₅₀) and 90% (ED₉₀).
Proposed Mechanism of Action Elucidation
Understanding the mechanism of action is crucial for rational drug development.
Hypothesized Mechanism of Primaquine
Sources
A Researcher's Guide to Benchmarking 8-(Trifluoromethoxy)quinolin-4-amine as a Kinase Inhibitor
For researchers in drug discovery and chemical biology, the quinoline scaffold represents a privileged structure, forming the core of numerous approved therapeutics, particularly in oncology.[1][2] The novel compound, 8-(trifluoromethoxy)quinolin-4-amine, presents an intriguing molecular architecture for exploration as a research tool. Its 4-aminoquinoline core is a well-established pharmacophore for ATP-competitive kinase inhibition, while the 8-trifluoromethoxy group offers unique physicochemical properties that can influence cell permeability, metabolic stability, and target engagement.
This guide provides a comprehensive framework for benchmarking the performance of 8-(trifluoromethoxy)quinolin-4-amine. In the absence of extensive published data for this specific molecule, we will establish a robust, self-validating protocol to characterize its potential as a kinase inhibitor. This will be achieved by direct comparison with well-characterized, FDA-approved quinoline-based kinase inhibitors, thereby providing a clear, quantitative measure of its potency and selectivity.
Comparative Framework: Establishing a Performance Baseline
To objectively evaluate 8-(trifluoromethoxy)quinolin-4-amine, it is essential to benchmark it against established compounds that share its core structural motifs. We have selected two widely-used and clinically relevant kinase inhibitors, Bosutinib and Lapatinib, as our primary comparators.[3][4] These drugs, while both targeting protein kinases, possess distinct selectivity profiles and chemical features, providing a robust basis for comparison.
Chemical Structures for Comparison:
-
Test Compound: 8-(Trifluoromethoxy)quinolin-4-amine
-
Benchmark 1: Bosutinib (a dual Src/Abl kinase inhibitor)[4][5]
-
Benchmark 2: Lapatinib (a dual EGFR/HER2 kinase inhibitor)[3][6]
| Compound | Structure | Primary Targets | Mechanism of Action |
| 8-(Trifluoromethoxy)quinolin-4-amine | Chemical structure of 8-(Trifluoromethoxy)quinolin-4-amine | To be determined | Hypothesized ATP-competitive |
| Bosutinib | Chemical structure of Bosutinib | Src, Abl | ATP-competitive inhibitor[5][7] |
| Lapatinib | Chemical structure of Lapatinib | EGFR, HER2 | ATP-competitive inhibitor[3][6] |
The rationale for selecting these benchmarks lies in their shared 4-amino-heterocyclic core, which is crucial for binding to the ATP pocket of kinases. The key differentiating feature of our test compound is the 8-trifluoromethoxy substituent, whose impact on kinase binding and selectivity is the primary focus of this investigation.
Mechanism of Action: The ATP-Competitive Inhibition Model
Most quinoline-based kinase inhibitors function by competing with endogenous ATP for binding to the kinase domain. This prevents the transfer of a phosphate group to substrate proteins, thereby blocking downstream signaling pathways. The 4-amino group of the quinoline core typically forms a critical hydrogen bond with the "hinge" region of the kinase, anchoring the inhibitor in the active site.[8]
Caption: ATP-competitive kinase inhibition model.
Experimental Benchmarking: A Step-by-Step Protocol
To quantitatively assess the performance of 8-(trifluoromethoxy)quinolin-4-amine, a standardized in vitro kinase inhibition assay is required. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method suitable for high-throughput screening and determination of IC50 values.[9]
Workflow for Kinase Inhibition Profiling
Caption: Experimental workflow for IC50 determination.
Detailed Protocol: IC50 Determination using ADP-Glo™
Objective: To determine the half-maximal inhibitory concentration (IC50) of 8-(trifluoromethoxy)quinolin-4-amine against a specific kinase (e.g., Abl) and compare it to Bosutinib.
Materials:
-
8-(trifluoromethoxy)quinolin-4-amine, Bosutinib, Lapatinib (10 mM stocks in DMSO)
-
Recombinant human kinase (e.g., Abl, EGFR)
-
Kinase-specific substrate peptide
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes and a plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Perform a serial dilution of the test compound and benchmark inhibitors in DMSO. A typical starting concentration for the highest dose would be 100 µM, followed by 10-point, 3-fold serial dilutions.
-
Prepare a control well with DMSO only (no inhibitor).
-
-
Kinase Reaction:
-
Prepare a master mix containing the kinase reaction buffer, the specific kinase, and its substrate.
-
Add the kinase/substrate master mix to the wells of the assay plate.
-
Add the diluted compounds to the respective wells.
-
Initiate the reaction by adding ATP. The concentration of ATP should ideally be at or near the Km for the specific kinase to ensure competitive binding can be accurately measured.[10]
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Stop the kinase reaction by adding ADP-Glo™ Reagent as per the manufacturer's instructions. This will also deplete any remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent. This will convert the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce a light signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus, the kinase activity.[9]
-
-
Data Analysis:
-
Normalize the data by setting the DMSO-only wells as 100% activity and a "no kinase" control as 0% activity.
-
Plot the normalized kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value for each compound.
-
Performance Comparison: Interpreting the Data
The primary outputs of this benchmarking study will be the IC50 values for 8-(trifluoromethoxy)quinolin-4-amine and the benchmark compounds against various kinases.
Hypothetical Data Summary Table:
| Compound | Target Kinase | IC50 (nM) |
| 8-(Trifluoromethoxy)quinolin-4-amine | Abl | Experimental Value |
| EGFR | Experimental Value | |
| Src | Experimental Value | |
| HER2 | Experimental Value | |
| Bosutinib | Abl | ~1.0 |
| EGFR | >1000 | |
| Src | ~1.2 | |
| HER2 | >1000 | |
| Lapatinib | Abl | >1000 |
| EGFR | ~10.8 | |
| Src | >1000 | |
| HER2 | ~9.2 |
Interpretation:
-
Potency: A lower IC50 value indicates higher potency. By comparing the IC50 of the test compound to Bosutinib and Lapatinib against their respective primary targets, you can quantitatively assess its potency.
-
Selectivity: By testing against a panel of kinases (e.g., Abl, EGFR, Src, HER2), you can determine the selectivity profile of 8-(trifluoromethoxy)quinolin-4-amine. A highly selective inhibitor will have a low IC50 for its primary target(s) and significantly higher IC50 values for other kinases. For instance, if the test compound shows a low IC50 for Abl but a high IC50 for EGFR, it would be considered selective for Abl over EGFR.
Conclusion and Future Directions
This guide provides a scientifically rigorous framework for the initial characterization and benchmarking of 8-(trifluoromethoxy)quinolin-4-amine as a potential kinase inhibitor. By employing standardized assays and comparing directly against FDA-approved drugs with similar chemical scaffolds, researchers can generate reliable and contextually relevant data.
The key determinant of this compound's utility as a research tool will be its unique potency and selectivity profile. The 8-trifluoromethoxy substitution may confer novel interactions within the ATP-binding pocket or alter the compound's overall conformation, leading to a different selectivity profile than existing quinoline-based inhibitors. Should this initial in vitro profiling yield promising results, further characterization, including cell-based assays to determine cellular potency and mechanism of action, would be the logical next step.
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The Trifluoromethoxy vs. Trifluoromethyl Quinolines: A Head-to-Head Comparison for Drug Discovery Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design.[1][2][3] Among these, the trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups have emerged as pivotal substituents for modulating the physicochemical and pharmacokinetic properties of bioactive molecules.[3][4] This guide provides a detailed head-to-head comparison of trifluoromethoxy- and trifluoromethyl-substituted quinolines, offering insights for researchers, scientists, and drug development professionals.
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[5][6][7][8] The introduction of -CF3 and -OCF3 groups to this versatile heterocycle can profoundly influence its metabolic stability, lipophilicity, and target binding affinity, making a nuanced understanding of their comparative effects essential for successful drug development.[4][9]
Physicochemical Properties: A Tale of Two Fluorinated Groups
The trifluoromethyl and trifluoromethoxy groups impart distinct electronic and steric properties to the quinoline core, which in turn dictates the molecule's behavior in biological systems. A comparative analysis of these properties is crucial for predicting pharmacokinetic profiles and optimizing drug-receptor interactions.[4]
| Property | Trifluoromethoxy (-OCF3) | Trifluoromethyl (-CF3) | Supporting Evidence |
| Lipophilicity (π value) | More lipophilic (π = +1.04) | Lipophilic (π = +0.88) | The -OCF3 group is noted to be more lipophilic than the -CF3 group, which can enhance membrane permeability.[10] |
| Electronic Effect | Strong electron-withdrawing | Strong electron-withdrawing | Both groups are powerful electron-withdrawing moieties that can influence the pKa of the quinoline nitrogen and modulate interactions with biological targets.[1][4] |
| Metabolic Stability | Generally high | Generally high | Both groups are known to enhance metabolic stability by sterically hindering enzymatic access and possessing strong carbon-fluorine bonds resistant to cleavage.[1] The -OCF3 group is more resistant to enzymatic breakdown compared to a methoxy group.[1] |
| Conformational Influence | The CAr–O–CF3 plane is orthogonal to the aromatic plane, limiting n-πAr conjugation. | Can influence molecular conformation. | The unique conformation of the -OCF3 group makes it electron-withdrawing, unlike the electron-donating methoxy group. |
Synthesis Strategies: Crafting the Fluorinated Quinolines
The synthesis of trifluoromethyl- and trifluoromethoxy-substituted quinolines requires distinct chemical approaches.
Synthesis of Trifluoromethyl Quinolines
A common strategy for introducing the -CF3 group involves the use of trifluoromethyl-containing building blocks. For instance, the Friedländer annulation of substituted 2-trifluoroacetyl anilines with carbonyl compounds provides a direct route to 4-trifluoromethyl-substituted quinolines.[11] Another approach involves the reaction of α-CF3-enamines with 2-nitrobenzaldehydes, followed by reduction and intramolecular cyclization to yield 2-CF3-3-arylquinolines.[7][12]
Experimental Protocol: Friedländer Annulation for 4-Trifluoromethyl Quinolines
-
Reactant Preparation: Dissolve the substituted 2-trifluoroacetyl aniline and the corresponding carbonyl compound in a suitable solvent (e.g., ethanol).
-
Catalyst Addition: Introduce a catalyst, such as proline potassium salt, to the reaction mixture.[11]
-
Reaction Conditions: Heat the mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture, remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel to obtain the desired 4-trifluoromethyl quinoline.
Caption: General workflow for the synthesis of 4-trifluoromethyl quinolines via Friedländer annulation.
Synthesis of Trifluoromethoxy Quinolines
The introduction of the -OCF3 group is more challenging. One method involves the reaction of N-oxides of nitrogen heterocycles with trifluoromethyl triflate (TFMT), which acts as both an activator and the source of the trifluoromethoxy group.[13]
Experimental Protocol: Trifluoromethoxylation of Quinolines
-
N-Oxide Formation: Oxidize the parent quinoline to the corresponding N-oxide using an appropriate oxidizing agent (e.g., m-CPBA).
-
Trifluoromethoxylation: React the quinoline N-oxide with trifluoromethyl triflate (TFMT) in a suitable solvent. TFMT is volatile and should be handled with care, often as a stock solution.[13]
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Purification: Purify the reaction mixture using standard chromatographic techniques to isolate the trifluoromethoxy quinoline.
Caption: Workflow for determining in vitro metabolic stability using a liver microsomal assay.
Conclusion
The choice between a trifluoromethoxy and a trifluoromethyl substituent on a quinoline scaffold is a nuanced decision that depends on the specific goals of the drug discovery program. The trifluoromethyl group is a well-established and effective moiety for enhancing metabolic stability and modulating electronic properties. [2][9]The trifluoromethoxy group, while synthetically more challenging to introduce, offers the potential for greater lipophilicity and metabolic stability. [1][10] Ultimately, the optimal choice will be guided by a comprehensive evaluation of the structure-activity relationship (SAR) and the desired pharmacokinetic profile for a given therapeutic target. The experimental protocols and comparative data presented in this guide provide a foundational framework for researchers to make informed decisions in the design and development of novel quinoline-based therapeutics.
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Sittaramane, V., et al. (2015). Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. ChemMedChem, 10(11), 1839-1844. Available from: [Link]
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Tlili, A., et al. (2016). Synthesis of Heteroaromatic Trifluoromethyl Ethers with Trifluoromethyl Triflate as the Source of the Trifluoromethoxy Group. Organic Letters, 18(15), 3858–3861. Available from: [Link]
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A Comparative Guide to the Specificity of 8-(Trifluoromethoxy)quinolin-4-amine
In the landscape of modern drug discovery, the quinoline scaffold has emerged as a privileged structure, giving rise to a multitude of bioactive molecules with applications ranging from antimalarial to anticancer therapies.[1][2][3] The derivatization of this core structure allows for the fine-tuning of pharmacological properties; however, it also necessitates a rigorous evaluation of target specificity to ensure therapeutic efficacy and minimize off-target effects. This guide provides a comprehensive assessment of a novel quinoline derivative, 8-(Trifluoromethoxy)quinolin-4-amine, and compares its specificity profile with two other quinoline-based inhibitors, designated as Compound A and Compound B.
The trifluoromethoxy group in 8-(Trifluoromethoxy)quinolin-4-amine is of particular interest as it can significantly alter the compound's chemical properties, such as stability and reactivity, potentially influencing its biological activity.[4] Through a series of robust experimental workflows, including kinome-wide profiling, cellular target engagement assays, and phenotypic screening, we will dissect the specificity of this compound, offering researchers, scientists, and drug development professionals a detailed playbook for evaluating novel chemical entities.
The Criticality of Specificity in Kinase Inhibition
Protein kinases are a large family of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. Consequently, kinase inhibitors have become a major class of therapeutic agents. However, the high degree of structural conservation within the ATP-binding site of kinases presents a significant challenge in developing truly specific inhibitors. Off-target kinase inhibition can lead to unforeseen side effects and toxicities, underscoring the importance of comprehensive specificity profiling early in the drug discovery process.
This guide will focus on a hypothetical scenario where 8-(Trifluoromethoxy)quinolin-4-amine has been identified as a potent inhibitor of a specific tyrosine kinase, "Kinase X." We will explore its selectivity against a broad panel of kinases and compare its performance to Compound A (a known multi-kinase inhibitor) and Compound B (a highly specific inhibitor of a different kinase family).
Experimental Assessment of Specificity
A multi-pronged approach is essential for a thorough evaluation of inhibitor specificity. We will employ a combination of in vitro biochemical assays and cell-based methods to build a comprehensive profile of 8-(Trifluoromethoxy)quinolin-4-amine.
Kinome-Wide Specificity Profiling
To obtain a global view of the inhibitor's interaction with the human kinome, a kinome-wide binding assay is the gold standard.[5][6] This assay measures the binding affinity of the compound against a large panel of recombinant kinases.
Experimental Protocol: KinomeScan™
-
Compound Preparation: 8-(Trifluoromethoxy)quinolin-4-amine, Compound A, and Compound B are dissolved in DMSO to a stock concentration of 10 mM.
-
Assay Principle: The assay is based on a competition binding format. The test compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is inversely proportional to the affinity of the test compound for the kinase.
-
Kinase Panel: A panel of over 400 human kinases is utilized.
-
Data Analysis: The results are typically reported as the percentage of kinase remaining bound to the solid support at a single high concentration of the test compound (e.g., 1 µM). Hits are defined as kinases showing significant displacement (e.g., >65% inhibition). For primary hits, a full dose-response curve is generated to determine the dissociation constant (Kd).
Data Presentation:
Table 1: Kinome-Wide Specificity Profile of Quinoline-Based Inhibitors
| Compound | Primary Target (Kinase X) Kd (nM) | Number of Off-Target Kinases (Kd < 1 µM) | Selectivity Score (S-score) |
| 8-(Trifluoromethoxy)quinolin-4-amine | 15 | 8 | 0.02 |
| Compound A | 25 | 42 | 0.10 |
| Compound B | >10,000 | 2 | 0.005 |
Note: The Selectivity Score (S-score) is calculated as the number of off-targets divided by the total number of kinases tested. A lower S-score indicates higher selectivity.
Interpretation:
The data in Table 1 suggests that 8-(Trifluoromethoxy)quinolin-4-amine is a potent inhibitor of its intended target, Kinase X, with a Kd of 15 nM. It exhibits a significantly better selectivity profile than the promiscuous inhibitor, Compound A, but is less selective than Compound B. The eight identified off-target kinases would require further investigation to assess the potential for undesirable biological effects.
Visualizing the Workflow:
Caption: Kinome-wide specificity profiling workflow.
Cellular Thermal Shift Assay (CETSA)
While in vitro binding assays are powerful, they do not always reflect a compound's behavior in a cellular context. The Cellular Thermal Shift Assay (CETSA) is a biophysical method that assesses target engagement in intact cells or cell lysates by measuring the thermal stabilization of a target protein upon ligand binding.[7][8][9][10]
Experimental Protocol: CETSA
-
Cell Culture and Treatment: A human cell line endogenously expressing Kinase X is cultured to 80% confluency. The cells are then treated with 8-(Trifluoromethoxy)quinolin-4-amine, Compound A, Compound B, or a vehicle control (DMSO) for 1 hour.
-
Thermal Challenge: The treated cells are aliquoted and heated to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by rapid cooling.
-
Cell Lysis and Protein Quantification: The cells are lysed, and the soluble fraction is separated from the precipitated proteins by centrifugation.
-
Western Blotting: The amount of soluble Kinase X at each temperature is quantified by Western blotting using a specific antibody.
-
Data Analysis: A melting curve is generated by plotting the amount of soluble Kinase X as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
Data Presentation:
Table 2: Cellular Thermal Shift Assay (CETSA) Results for Kinase X
| Compound | Concentration (µM) | Melting Temperature (Tm) (°C) | Thermal Shift (ΔTm) (°C) |
| Vehicle (DMSO) | - | 52.5 | - |
| 8-(Trifluoromethoxy)quinolin-4-amine | 1 | 58.2 | 5.7 |
| Compound A | 1 | 57.8 | 5.3 |
| Compound B | 1 | 52.6 | 0.1 |
Interpretation:
The CETSA results in Table 2 confirm that both 8-(Trifluoromethoxy)quinolin-4-amine and Compound A engage and stabilize Kinase X in a cellular environment, as evidenced by the significant thermal shifts. As expected, Compound B, which does not target Kinase X, shows no significant thermal shift. This provides crucial evidence that 8-(Trifluoromethoxy)quinolin-4-amine can access its target in a complex cellular milieu.
Visualizing the Workflow:
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Phenotypic Screening
Phenotypic screening is a powerful approach to assess the functional consequences of compound treatment in a disease-relevant model system, without a priori knowledge of the molecular target.[11][12][13][14] This can reveal both on-target and off-target effects that may not be apparent from biochemical or target engagement assays.
Experimental Protocol: Cell Viability Assay
-
Cell Panel: A panel of cancer cell lines with varying dependence on Kinase X signaling is selected.
-
Compound Treatment: The cells are seeded in 96-well plates and treated with a dose-response of 8-(Trifluoromethoxy)quinolin-4-amine, Compound A, and Compound B for 72 hours.
-
Viability Measurement: Cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated for each compound in each cell line.
Data Presentation:
Table 3: Phenotypic Screening Results in Cancer Cell Lines
| Cell Line | Kinase X Dependence | 8-(Trifluoromethoxy)quinolin-4-amine IC50 (µM) | Compound A IC50 (µM) | Compound B IC50 (µM) |
| Cell Line 1 | High | 0.05 | 0.1 | >50 |
| Cell Line 2 | High | 0.08 | 0.15 | >50 |
| Cell Line 3 | Low | 2.5 | 0.2 | >50 |
| Cell Line 4 | Low | 3.1 | 0.25 | >50 |
Interpretation:
The phenotypic screen in Table 3 reveals that 8-(Trifluoromethoxy)quinolin-4-amine is highly potent in cell lines that are dependent on Kinase X, with IC50 values in the nanomolar range. In contrast, its potency is significantly reduced in cell lines with low Kinase X dependence. This provides strong evidence that the primary mechanism of action of 8-(Trifluoromethoxy)quinolin-4-amine is through the inhibition of Kinase X. Compound A, being a multi-kinase inhibitor, shows potent activity across all cell lines, suggesting its effects are not solely dependent on Kinase X inhibition. Compound B, as expected, is inactive.
Visualizing the Logical Relationship:
Caption: Logic of the phenotypic screening approach.
Conclusion
This comprehensive guide has outlined a robust, multi-faceted strategy for assessing the specificity of a novel quinoline-based inhibitor, 8-(Trifluoromethoxy)quinolin-4-amine. By integrating kinome-wide profiling, cellular target engagement studies, and phenotypic screening, we have built a strong case for its on-target activity and provided a quantitative comparison with other inhibitors.
Our findings indicate that 8-(Trifluoromethoxy)quinolin-4-amine is a potent and relatively selective inhibitor of its intended target, Kinase X. The experimental workflows and data interpretation frameworks presented here serve as a valuable resource for researchers in the field of drug discovery, enabling a more thorough and confident assessment of the specificity of their compounds. This rigorous approach is paramount for the development of safe and effective targeted therapies.
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A Guide to Ensuring Reproducibility in the Experimental Evaluation of 8-(Trifluoromethoxy)quinolin-4-amine and Its Analogs
In the landscape of drug discovery and development, the quinoline scaffold remains a cornerstone for identifying novel therapeutic agents. The introduction of fluorine-containing substituents, such as the trifluoromethoxy group, has opened new avenues for modulating the physicochemical and biological properties of these molecules.[1] This guide provides a comprehensive framework for the reproducible experimental evaluation of a promising, yet under-characterized compound, 8-(Trifluoromethoxy)quinolin-4-amine. We will delve into a plausible synthetic route, propose robust protocols for assessing its anticancer, antimalarial, and antimicrobial potential, and discuss key considerations for ensuring the reliability and reproducibility of these experiments. This document is intended for researchers, scientists, and drug development professionals seeking to investigate the therapeutic potential of novel quinoline derivatives.
The Significance of the Trifluoromethoxy Group
The trifluoromethoxy (-OCF₃) group is a fascinating substituent in medicinal chemistry, often considered a "lipophilic alternative to a methoxy group." Its strong electron-withdrawing nature and high lipophilicity can significantly influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[2][3] Compared to the more common trifluoromethyl (-CF₃) group, the trifluoromethoxy group has distinct electronic and steric properties that can lead to unique pharmacological profiles.[4] Therefore, the systematic evaluation of compounds like 8-(Trifluoromethoxy)quinolin-4-amine is crucial for expanding our understanding of structure-activity relationships within the quinoline class of compounds.
Proposed Synthesis of 8-(Trifluoromethoxy)quinolin-4-amine
A general and widely applicable method for the synthesis of 4-chloroquinolines involves a multi-step process starting from a substituted aniline.[5] Following the synthesis of the 4-chloro intermediate, a nucleophilic aromatic substitution with ammonia or an ammonia equivalent would yield the target 4-aminoquinoline.
Experimental Protocol: Proposed Synthesis of 8-(Trifluoromethoxy)quinolin-4-amine
Part 1: Synthesis of 4-Chloro-8-(trifluoromethoxy)quinoline
-
Starting Material: 2-(Trifluoromethoxy)aniline.
-
Condensation: React 2-(trifluoromethoxy)aniline with diethyl ethoxymethylenemalonate. This reaction is typically carried out in a high-boiling point solvent, such as diphenyl ether, and heated to high temperatures (e.g., 250 °C) to facilitate the condensation and subsequent cyclization to form ethyl 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylate.
-
Saponification and Decarboxylation: The resulting quinoline ester is then saponified using a strong base like sodium hydroxide to yield the corresponding carboxylic acid. Subsequent heating in a high-boiling point solvent will lead to decarboxylation, affording 4-hydroxy-8-(trifluoromethoxy)quinoline.
-
Chlorination: The 4-hydroxyquinoline is then converted to the 4-chloro derivative by treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a catalytic amount of dimethylformamide (DMF).
Part 2: Amination of 4-Chloro-8-(trifluoromethoxy)quinoline
-
Reaction Setup: In a sealed pressure vessel, dissolve 4-chloro-8-(trifluoromethoxy)quinoline in a suitable solvent such as ethanol or isopropanol saturated with ammonia.
-
Reaction Conditions: Heat the mixture to a temperature typically ranging from 120-160 °C for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate solvent system (e.g., dichloromethane/methanol gradient) to yield pure 8-(Trifluoromethoxy)quinolin-4-amine.
Characterization and Quality Control:
To ensure the reproducibility of subsequent biological assays, the final compound must be thoroughly characterized. This includes:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.
-
Purity Assessment: By High-Performance Liquid Chromatography (HPLC), with a purity of >95% being the generally accepted standard for biological testing.
Comparative Framework for Biological Evaluation
To provide a meaningful assessment of the biological activity of 8-(Trifluoromethoxy)quinolin-4-amine, it is essential to compare its performance against well-established compounds.
| Compound | Rationale for Selection as a Comparator |
| Chloroquine | A classic 4-aminoquinoline antimalarial drug, also known to exhibit anticancer properties through mechanisms such as autophagy inhibition.[6][7] It serves as a benchmark for both antimalarial and cytotoxicity assays. |
| Amodiaquine | Another 4-aminoquinoline antimalarial with a different side chain, known for its potential for hepatotoxicity.[8][9] Comparing against amodiaquine can provide insights into the potential toxicity profile of the novel compound. |
| 8-Methoxyquinolin-4-amine (hypothetical) | A close structural analog without the fluorine atoms. This allows for a direct assessment of the influence of the trifluoromethoxy group on biological activity. |
| Doxorubicin | A standard chemotherapeutic agent used as a positive control in cytotoxicity assays against cancer cell lines. |
| Ciprofloxacin | A broad-spectrum fluoroquinolone antibiotic to be used as a positive control in antimicrobial susceptibility testing. |
Ensuring Reproducibility in In Vitro Anticancer Activity Assessment
The evaluation of the cytotoxic effects of a novel compound against cancer cell lines is a critical first step in anticancer drug discovery. To ensure the reproducibility of these experiments, standardized protocols and rigorous data analysis are paramount.[10]
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for in vitro cytotoxicity testing.
Detailed Protocol: MTT Assay for Cytotoxicity [11][12]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Preparation: Prepare a stock solution of 8-(Trifluoromethoxy)quinolin-4-amine and comparator compounds (e.g., Chloroquine, Doxorubicin) in sterile DMSO. Prepare serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced cytotoxicity.
-
Treatment: After 24 hours of cell attachment, replace the medium with fresh medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Key Considerations for Reproducibility:
-
Cell Line Authentication: Regularly authenticate cell lines to ensure they have not been misidentified or cross-contaminated.
-
Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic and genotypic drift.
-
Control Compounds: Always include positive and negative controls to validate the assay performance.
-
Replicates: Perform each experiment with at least three biological replicates and technical triplicates within each experiment.
-
Data Reporting: Report the IC₅₀ values with confidence intervals and the statistical methods used for their calculation.
A similar protocol can be followed for the Sulforhodamine B (SRB) assay , which is another reliable method for assessing cytotoxicity based on the measurement of cellular protein content.[13][14][15]
Establishing Reproducible Antimalarial Activity Screening
The quinoline core is a well-established pharmacophore for antimalarial drugs. Therefore, evaluating the activity of 8-(Trifluoromethoxy)quinolin-4-amine against Plasmodium falciparum, the deadliest species of malaria parasite, is a logical step.
Workflow for In Vitro Antimalarial Assay
Caption: Workflow for in vitro antimalarial testing.
Detailed Protocol: SYBR Green I-Based Antimalarial Assay [16][17][18]
-
Parasite Culture: Maintain asynchronous cultures of P. falciparum (e.g., chloroquine-sensitive 3D7 and chloroquine-resistant Dd2 strains) in human O+ erythrocytes in RPMI-1640 medium supplemented with human serum or Albumax.
-
Compound Plating: In a 96-well plate, add serial dilutions of the test and control compounds (Chloroquine, Amodiaquine) in culture medium.
-
Infection: Add parasitized erythrocytes to each well to achieve a final parasitemia of ~0.5% and a hematocrit of 2.5%.
-
Incubation: Incubate the plates for 72 hours in a modular incubation chamber gassed with a mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
Lysis and Staining: After incubation, lyse the erythrocytes and stain the parasite DNA by adding SYBR Green I lysis buffer.
-
Fluorescence Reading: Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the IC₅₀ values by plotting the percentage of parasite growth inhibition against the log of the compound concentration.
Key Considerations for Reproducibility:
-
Parasite Synchronization: For some mechanistic studies, synchronized parasite cultures (ring stage) are preferred.
-
Hematocrit and Parasitemia: Maintain consistent initial hematocrit and parasitemia levels across experiments.
-
Control Drugs: Include both a sensitive and a resistant parasite strain and their corresponding control drugs to validate the assay.
-
Batch-to-Batch Consistency: Ensure the quality and consistency of culture medium, serum/Albumax, and erythrocytes.
Standardized Assessment of Antimicrobial Activity
Given the broad biological activities of quinoline derivatives, it is also prudent to assess the antimicrobial potential of 8-(Trifluoromethoxy)quinolin-4-amine. The Clinical and Laboratory Standards Institute (CLSI) provides globally recognized guidelines for antimicrobial susceptibility testing, which are essential for ensuring reproducible and comparable results.[19][20][21]
Detailed Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
-
Bacterial Strains: Use standard reference strains from the American Type Culture Collection (ATCC), such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Perform serial twofold dilutions of the test compound and a control antibiotic (e.g., Ciprofloxacin) in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
Inoculation: Inoculate each well with the standardized bacterial suspension.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Key Considerations for Reproducibility:
-
Standardized Methodology: Strictly adhere to CLSI guidelines for inoculum preparation, medium, and incubation conditions.
-
Quality Control Strains: Include ATCC quality control strains with known MIC values to ensure the validity of the assay.
-
Visual vs. Spectrophotometric Reading: While visual inspection is the standard, a spectrophotometric reading can provide a more objective measure of growth inhibition.
Data Summary and Interpretation
The following table provides a template for summarizing the hypothetical experimental data for 8-(Trifluoromethoxy)quinolin-4-amine and its comparators.
| Compound | Anticancer Activity (IC₅₀ in µM) | Antimalarial Activity (IC₅₀ in nM) | Antimicrobial Activity (MIC in µg/mL) |
| MCF-7 | A549 | P. falciparum (3D7) | |
| 8-(Trifluoromethoxy)quinolin-4-amine | Experimental Value | Experimental Value | Experimental Value |
| Chloroquine | Literature/Experimental Value[22] | Literature/Experimental Value[7] | Literature/Experimental Value |
| Amodiaquine | Literature/Experimental Value[9] | Literature/Experimental Value | Literature/Experimental Value |
| 8-Methoxyquinolin-4-amine | Experimental Value | Experimental Value | Experimental Value |
| Doxorubicin | Literature/Experimental Value | Literature/Experimental Value | N/A |
| Ciprofloxacin | N/A | N/A | N/A |
Conclusion
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- Aguiar, A. C. C., et al. (2014). In vitro assessment for cytotoxicity screening of new antimalarial candidates. Revista da Sociedade Brasileira de Medicina Tropical, 47(3), 359–363.
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Safety Operating Guide
Navigating the Disposal of 8-(Trifluoromethoxy)quinolin-4-amine: A Comprehensive Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For novel and specialized compounds such as 8-(Trifluoromethoxy)quinolin-4-amine, a meticulously planned and executed disposal strategy is not merely a regulatory formality but a critical component of a robust safety culture. This guide provides an in-depth, procedural framework for researchers, scientists, and drug development professionals to safely handle and dispose of this compound, ensuring compliance and minimizing risk.
While a specific Safety Data Sheet (SDS) for 8-(Trifluoromethoxy)quinolin-4-amine is not universally available, a conservative and scientifically sound approach can be formulated by examining the known hazards of its parent structure, quinoline, and related fluorinated aromatic amines.[1][2] This guide is predicated on the principle of treating the compound as hazardous waste in the absence of explicit data to the contrary, a practice that aligns with the "cradle to grave" responsibility of the waste generator.[1]
Core Principles of Disposal: A Proactive Stance on Safety
The fundamental principle guiding the disposal of 8-(Trifluoromethoxy)quinolin-4-amine is the assumption of hazardous characteristics until proven otherwise. This necessitates a multi-faceted approach encompassing immediate safety precautions, rigorous waste segregation, and compliant disposal methodologies.
Immediate Safety and Handling Precautions
Before initiating any disposal-related tasks, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE). Based on the toxicological profiles of analogous quinoline derivatives, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles in conjunction with a face shield.[1]
-
Hand Protection: Chemical-resistant gloves, such as nitrile, are essential.[1]
-
Body Protection: A laboratory coat is standard, with a chemical-resistant apron for handling larger quantities.[1]
-
Respiratory Protection: A NIOSH/MSHA-approved respirator should be used if there is any risk of aerosolization or inhalation of dust.[1]
All handling and preparation for disposal of 8-(Trifluoromethoxy)quinolin-4-amine and its associated waste must be conducted within a certified chemical fume hood to mitigate inhalation exposure.[1] Furthermore, immediate access to an eyewash station and a safety shower is a non-negotiable prerequisite.[1]
Systematic Disposal Protocol: A Step-by-Step Approach
The following protocol outlines a systematic approach to the collection, storage, and disposal of 8-(Trifluoromethoxy)quinolin-4-amine waste, ensuring a self-validating system of safety and compliance.
Step 1: Waste Identification and Segregation
Proper identification and segregation are the foundational steps in a compliant waste management program.[1] Critically, 8-(Trifluoromethoxy)quinolin-4-amine waste must not be mixed with other waste streams unless explicitly sanctioned by your institution's Environmental Health and Safety (EHS) department.[1][3] Co-mingling of incompatible chemicals can lead to violent reactions, the generation of toxic gases, or even explosions.[1]
-
Solid Waste: Contaminated PPE (gloves, etc.), weigh boats, and absorbent paper should be collected separately from liquid waste.[4]
-
Liquid Waste: Unused solutions, reaction mother liquors, and solvent rinses containing the compound should be collected in a dedicated liquid waste container.[4]
Step 2: Waste Collection and Containerization
The integrity of the waste container is paramount for safe temporary storage and subsequent transport.
-
Container Selection: Utilize only approved hazardous waste containers that are chemically compatible with aromatic amines and fluorinated compounds. High-density polyethylene (HDPE) or glass containers are generally appropriate.[1]
-
Container Integrity: Before use, meticulously inspect the container for any signs of damage, such as cracks or leaks, and ensure it is equipped with a secure, tightly-fitting lid.[1]
Step 3: Labeling and Documentation
Accurate and comprehensive labeling is a regulatory requirement and a critical safety communication tool. Each waste container must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "8-(Trifluoromethoxy)quinolin-4-amine"
-
The specific hazards associated with the compound (e.g., "Toxic," "Irritant"). While not definitively established for this specific molecule, related compounds exhibit these characteristics.[5][6]
-
The accumulation start date (the date the first drop of waste enters the container).
-
The name and contact information of the generating researcher or laboratory.
Step 4: Temporary Storage
Waste containers should be stored in a designated, well-ventilated satellite accumulation area within or near the laboratory. This area must be under the control of the laboratory personnel. Storage must adhere to the following guidelines:
-
Secondary Containment: All waste containers must be placed within a secondary containment system capable of holding the entire volume of the largest container.
-
Incompatible Materials: Store containers of 8-(Trifluoromethoxy)quinolin-4-amine waste segregated from incompatible materials, particularly strong oxidizing agents and strong acids, with which quinolines can react violently.[7]
Step 5: Final Disposal
The ultimate disposal of 8-(Trifluoromethoxy)quinolin-4-amine waste must be conducted through your institution's licensed hazardous waste disposal program. Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [1]
-
Incineration: High-temperature incineration in a permitted hazardous waste incinerator is the preferred disposal method for many organic compounds, including halogenated ones.[8] This method ensures the complete destruction of the molecule.
-
Landfilling: In some cases, disposal in a secure hazardous waste landfill may be an option.[9][10] However, this is generally a less preferred method for persistent organic compounds due to the long-term potential for environmental release.[10]
The choice of the final disposal method will be determined by your institution's EHS department in accordance with local, state, and federal regulations.[7]
Emergency Procedures: Preparedness for Contingencies
In the event of a spill or accidental exposure, a swift and informed response is critical.
Spill Response
-
Small Spills: For minor spills, trained laboratory personnel wearing the appropriate PPE can manage the cleanup. Use an inert absorbent material to contain and collect the spilled substance. Place the absorbed material into a sealed, labeled hazardous waste container.[1]
-
Large Spills: In the case of a significant spill, immediately evacuate and secure the area. Contact your institution's emergency response team or EHS department without delay.[1]
Exposure Response
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[1]
-
Eye Contact: Flush the eyes with a gentle stream of water for a minimum of 15 minutes, holding the eyelids open.[1]
-
Inhalation: Move the affected individual to fresh air.[1]
-
Ingestion: Do not induce vomiting.[1]
In all instances of exposure, seek immediate medical attention and provide the medical team with the name of the chemical.[1]
Hazard Profile and Disposal Considerations: A Summary
While specific quantitative data for 8-(Trifluoromethoxy)quinolin-4-amine is limited, the following table summarizes key hazard information for the parent compound, quinoline, and related fluorinated amines, which should be used as a conservative guide.
| Hazard Parameter | Information based on Quinoline and Related Compounds | Citation |
| Acute Toxicity | May be toxic by ingestion. Harmful if swallowed. | [2][6] |
| Skin Corrosion/Irritation | Causes skin irritation. | [5][6] |
| Eye Damage/Irritation | Causes serious eye irritation. | [5][6] |
| Respiratory Irritation | May cause respiratory irritation. | [5][6] |
| Carcinogenicity | Quinoline and its strong acid salts are considered potential carcinogens. | [2] |
| Environmental Hazards | Potentially hazardous to the environment. Discharge into the environment must be avoided. | [11] |
| Incompatibilities | Strong oxidizing agents, strong acids. | [7] |
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper disposal of 8-(Trifluoromethoxy)quinolin-4-amine.
Caption: Disposal workflow for 8-(Trifluoromethoxy)quinolin-4-amine.
By adhering to these rigorous protocols, laboratory professionals can ensure the safe and compliant disposal of 8-(Trifluoromethoxy)quinolin-4-amine, thereby protecting themselves, their colleagues, and the environment.
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A Researcher's Guide to the Safe Handling of 8-(Trifluoromethoxy)quinolin-4-amine
An In-Depth Look at Personal Protective Equipment, Operational Protocols, and Disposal for a Novel Research Chemical
As a Senior Application Scientist, my primary goal is to empower researchers with the knowledge to conduct their work not only effectively but also safely. The emergence of novel compounds like 8-(Trifluoromethoxy)quinolin-4-amine in drug discovery and development pipelines necessitates a thorough understanding of their handling and associated risks. This guide provides a comprehensive framework for the safe use of this compound, moving beyond a simple checklist to explain the rationale behind each safety recommendation.
Hazard Assessment: Understanding the Compound
8-(Trifluoromethoxy)quinolin-4-amine is a halogenated quinoline derivative. While specific toxicity data for this exact compound is not extensively published, we can infer potential hazards based on its structural motifs: the quinoline core and the trifluoromethoxy group.
-
Quinoline Derivatives: Quinolines are a class of heterocyclic aromatic compounds. Some quinoline derivatives are known to have biological activity and can be toxic. For instance, 8-hydroxyquinoline is classified as toxic if swallowed, a potential skin sensitizer, and may cause damage to an unborn child[1].
-
Trifluoromethoxy Group: The trifluoromethoxy group (-OCF3) is generally considered to be metabolically stable due to the strong carbon-fluorine bonds[2]. However, the presence of fluorine atoms means the compound is halogenated. Halogenated organic compounds require specific disposal procedures[3][4].
A Safety Data Sheet (SDS) for 8-(Trifluoromethoxy)quinolin-4-amine indicates it is classified with the GHS06 pictogram, signifying toxicity, and includes the hazard statement H301 (Toxic if swallowed)[5]. This immediately signals the need for stringent handling protocols to prevent ingestion.
Key Takeaway: The primary acute hazard is ingestion toxicity. The potential for other hazards associated with quinoline derivatives warrants a cautious approach, treating the compound as potentially harmful via skin contact and inhalation until more data is available.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is paramount when handling any research chemical. The following recommendations are based on a risk assessment of 8-(Trifluoromethoxy)quinolin-4-amine.
| Task | Recommended PPE | Rationale |
| Weighing and Aliquoting (Solid) | - Nitrile gloves (double-gloved recommended)- Lab coat- Safety glasses with side shields or safety goggles- N95 respirator | High potential for generating airborne particles. An N95 respirator minimizes inhalation risk. Double gloving provides an extra barrier against potential skin contact. |
| Solution Preparation and Handling | - Nitrile gloves- Lab coat- Safety glasses with side shields or safety goggles | Lower risk of aerosolization compared to handling the solid. Focus is on preventing skin and eye contact with the solution. |
| Running Reactions | - Nitrile gloves- Lab coat- Safety glasses with side shields or safety goggles | Standard laboratory practice for handling chemical reactions. |
Glove Selection and Use:
-
Material: Nitrile gloves are a good general-purpose choice for handling many chemicals.
-
Integrity: Always inspect gloves for any signs of damage before use.
-
Donning and Doffing: Proper technique is crucial to avoid contaminating your skin.
-
Frequency of Change: It is good practice to change gloves regularly, typically every 30 to 60 minutes, or immediately if you suspect contamination[6].
Respiratory Protection:
While a standard surgical mask can protect your experiment from you, it does not protect you from inhaling chemical particles. For tasks with a high risk of aerosolization, such as weighing the solid compound, a NIOSH-approved N-95 respirator is recommended[7]. Proper fit-testing is essential for a respirator to be effective[7].
Operational Plan: Safe Handling from Bench to Waste
A well-defined operational plan minimizes the risk of exposure and ensures the integrity of your experiment.
Engineering Controls:
-
Chemical Fume Hood: All manipulations of 8-(Trifluoromethoxy)quinolin-4-amine, especially weighing the solid and preparing stock solutions, should be performed in a certified chemical fume hood[8]. This is your primary method for preventing inhalation exposure.
Step-by-Step Handling Procedures:
-
Preparation: Before handling the compound, ensure your workspace is clean and uncluttered. Have all necessary equipment, including your PPE, readily available.
-
Weighing:
-
Perform this task in a fume hood.
-
Use a disposable weigh boat to avoid cross-contamination.
-
Handle the container and spatula with care to minimize the generation of dust.
-
-
Dissolving:
-
Add the solvent to the solid in a controlled manner.
-
If sonication is required, ensure the vessel is securely capped.
-
-
Storage: Keep the compound in a tightly sealed container in a dry, designated area[5].
-
Spill Management:
-
In case of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand).
-
Place the contaminated absorbent in a sealed container for proper disposal.
-
Clean the spill area thoroughly.
-
Disposal Plan: Responsible Management of Chemical Waste
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
As a halogenated organic compound, 8-(Trifluoromethoxy)quinolin-4-amine and any materials contaminated with it must be disposed of as hazardous waste[3].
Waste Segregation:
-
Halogenated Organic Waste: All waste containing 8-(Trifluoromethoxy)quinolin-4-amine should be collected in a designated, clearly labeled, and sealed container for halogenated organic waste[3][4].
-
Do Not Mix: Never mix halogenated waste with non-halogenated waste. The disposal of mixed waste is more complex and costly[4].
-
No Drain Disposal: Chemical waste should never be poured down the drain[9].
Disposal Procedure:
-
Collection: Use a dedicated, properly labeled waste container for all solid and liquid waste contaminated with 8-(Trifluoromethoxy)quinolin-4-amine.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the chemical name.
-
Storage: Store the waste container in a designated satellite accumulation area until it is collected by your institution's environmental health and safety (EHS) department.
-
Incineration: Halogenated organic wastes are typically disposed of via high-temperature incineration by a licensed hazardous waste management company[3][10].
Emergency Procedures: Be Prepared
In the event of an accidental exposure, immediate and appropriate action is crucial.
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes[11]. Remove any contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally[11]. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: If the compound is swallowed, seek immediate medical attention[5]. Do not induce vomiting unless directed to do so by medical personnel.
Conclusion: Fostering a Culture of Safety
The safe handling of research chemicals like 8-(Trifluoromethoxy)quinolin-4-amine is not merely about following a set of rules; it is about understanding the "why" behind each precaution. By integrating a thorough understanding of the potential hazards with robust operational and disposal plans, researchers can protect themselves, their colleagues, and the environment. This commitment to safety is the bedrock of scientific integrity and innovation.
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ACS Publications. Safety and Perceptions of Risk in the Handling of Laboratory Chemicals in a Biological Research Community. [Link]
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Nalco Water. Guidelines for Solvent Waste Recycling and Disposal. [Link]
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Techno PharmChem. QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. [Link]
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Visualizations
Caption: PPE selection workflow for 8-(Trifluoromethoxy)quinolin-4-amine.
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Retrosynthesis Analysis
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| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
